3-(1,2,4-Oxadiazol-3-yl)benzoic acid
Description
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Properties
IUPAC Name |
3-(1,2,4-oxadiazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-3-1-2-6(4-7)8-10-5-14-11-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZZFWKBYIYYQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NOC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912577-30-1 | |
| Record name | 3-(1,2,4-oxadiazol-3-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(1,2,4-Oxadiazol-3-yl)benzoic acid
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Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(1,2,4-oxadiazol-3-yl)benzoic acid, a key building block in medicinal chemistry. The document is intended for an audience of researchers, scientists, and professionals in drug development. It delves into the mechanistic underpinnings of the synthesis, offering a rationale for experimental choices and providing detailed, step-by-step protocols. The guide emphasizes scientific integrity, featuring in-text citations to authoritative sources and culminating in a complete reference list. Visual aids, including reaction pathway diagrams and data tables, are provided to enhance clarity and facilitate practical application.
Introduction: Significance of this compound
The 1,2,4-oxadiazole moiety is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry due to its favorable physicochemical properties and diverse biological activities. The title compound, this compound, serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules. Its structure, featuring a benzoic acid group, allows for further functionalization and incorporation into larger, more complex molecular architectures. This guide will focus on the most prevalent and efficient synthetic routes to this valuable compound, providing both theoretical understanding and practical experimental details.
Core Synthetic Strategy: From Nitrile to Oxadiazole
The most common and direct pathway to this compound commences with 3-cyanobenzoic acid. This approach involves a two-step sequence: the formation of an intermediate amidoxime, followed by a cyclization reaction to construct the 1,2,4-oxadiazole ring.
Step 1: Synthesis of the Amidoxime Intermediate
The initial and critical step is the conversion of the nitrile group of 3-cyanobenzoic acid into an amidoxime (also known as a hydroxyamidine). This transformation is typically achieved by reacting the nitrile with hydroxylamine.
Mechanism and Rationale:
The reaction proceeds via nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. The choice of reaction conditions is crucial to maximize the yield of the desired amidoxime and minimize the formation of byproducts, such as amides. The presence of electron-withdrawing groups on the aromatic ring, like the carboxylic acid in this case, can sometimes lead to the formation of amide impurities. To mitigate this, careful control of temperature and the use of appropriate solvents are necessary.
Experimental Protocol: Synthesis of 3-(N'-hydroxycarbamimidoyl)benzoic acid (Amidoxime Intermediate)
| Reagent/Parameter | Quantity/Value | Notes |
| 3-Cyanobenzoic acid | 1.0 eq | Starting material. |
| Hydroxylamine hydrochloride |
A Comprehensive Technical Guide to the Physicochemical Properties of Ataluren [3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ataluren, also known as PTC124, is a first-in-class, orally bioavailable small molecule designed to address genetic disorders caused by nonsense mutations.[1][2] Its core structure, 3-(1,2,4-Oxadiazol-3-yl)benzoic acid, is synthetically tailored to enable ribosomal read-through of premature termination codons, thereby restoring the production of full-length, functional proteins.[3][4][5] This guide provides a detailed examination of the critical physicochemical properties of Ataluren (CAS 775304-57-9), offering field-proven insights into its molecular characteristics, solubility, lipophilicity, and ionization behavior. Methodologies for the experimental determination of these properties are detailed, providing a practical framework for researchers in the fields of medicinal chemistry and drug development.
Molecular Identity and Structural Attributes
Ataluren is a synthetic organic compound featuring a central 1,2,4-oxadiazole ring linked to a benzoic acid moiety and a 2-fluorophenyl group.[4] This specific arrangement of aromatic and heterocyclic systems dictates its pharmacological activity and defines its physicochemical landscape.
Chemical Structure
The structural formula of Ataluren reveals its key functional groups: a carboxylic acid, which is the primary determinant of its acidic nature, and a fluorinated aromatic ring, which influences its lipophilicity and binding interactions.
Core Physicochemical Data Summary
The fundamental physicochemical properties of Ataluren are summarized below. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source(s) |
| Melting Point | 242 °C | [7][10] |
| Calculated logP (AlogP) | 3.1 - 3.24 | [4][8] |
| Polar Surface Area (PSA) | 76.22 Ų | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 4 | [8] |
| Rotatable Bonds | 3 | [8] |
| Protein Binding | 99.6% (Human Plasma) | [4] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. Ataluren, as a free carboxylic acid, exhibits pH-dependent solubility.
Aqueous and Solvent Solubility
Experimental data indicates that Ataluren is poorly soluble in aqueous media, a common characteristic for aromatic carboxylic acids of its size. Its solubility is significantly higher in polar aprotic solvents like dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Notes |
| Water | < 1 µg/mL (practically insoluble) | |
| Ethanol | Insoluble | [9][11] |
| DMSO | ≥ 52 mg/mL | [9][12] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL | For in vivo studies; requires sonication.[12] |
Expert Insight: The low aqueous solubility necessitates enabling formulation strategies for oral delivery, such as administration as a suspension.[3] The high solubility in DMSO makes it the standard solvent for preparing stock solutions for in vitro screening assays.
Experimental Protocol: Kinetic Solubility Determination
The kinetic solubility assay is a high-throughput method used in early drug discovery to assess how readily a compound, initially dissolved in DMSO, remains in solution when diluted into an aqueous buffer. This method is crucial for identifying potential solubility liabilities early in the development process.
Causality: We choose a kinetic assay over a thermodynamic one because it better mimics the conditions of many high-throughput biological screens where compounds are introduced from a DMSO stock and precipitation can lead to false-negative results.
Caption: Kinetic Solubility Assay Workflow.
Detailed Steps:
-
Stock Solution Preparation: Accurately weigh Ataluren and dissolve in anhydrous DMSO to create a 10 mM stock solution.
-
Aqueous Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Ensure the buffer is filtered and degassed.
-
Plate Preparation: Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well microtiter plate.
-
Dilution: Add 198 µL of the pH 7.4 PBS to each well, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and place it on an orbital shaker at room temperature (25°C) for 2 hours to allow for equilibration.[13]
-
Filtration: After incubation, separate any precipitate from the supernatant by filtering the solution through a solubility filter plate (e.g., Millipore MultiScreen).[13]
-
Quantification: Analyze the concentration of Ataluren in the clear filtrate using a validated analytical method such as LC-MS/MS or UV-Vis spectroscopy. A calibration curve prepared from the DMSO stock solution is used for accurate quantification.
-
Data Analysis: The measured concentration of the filtrate represents the kinetic solubility of Ataluren under the specified conditions.
Lipophilicity (logP) and Ionization (pKa)
Lipophilicity and ionization are intertwined properties that govern a drug's ability to cross biological membranes and interact with its target.
Partition Coefficient (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. It is a key indicator of a drug's potential for membrane permeability. For Ataluren, the calculated logP (AlogP) is approximately 3.24 , indicating a significant degree of lipophilicity.[8]
Expert Insight: A logP value in the range of 1-3 is often considered optimal for oral drug absorption, balancing membrane permeability with sufficient aqueous solubility. Ataluren's logP of ~3.2 suggests good permeability, but its low intrinsic solubility must be considered in concert.
Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination
The "gold standard" for lipophilicity measurement is the shake-flask method.[14] Because Ataluren is an acid, we determine the distribution coefficient (logD) at a physiological pH of 7.4, which accounts for the partitioning of both the ionized and non-ionized species.
Causality: We use n-octanol and a pH 7.4 buffer because this system is the most widely accepted model for predicting drug partitioning across biological membranes. The pre-saturation of solvents is a critical step to prevent volume changes during the experiment, ensuring the accuracy of the final concentration measurements.
Caption: Shake-Flask logD₇.₄ Determination Workflow.
Detailed Steps:
-
Solvent Saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 PBS in a separatory funnel for 24 hours. Allow the layers to separate completely. This ensures that the two phases are mutually saturated before the experiment begins.[15]
-
Compound Addition: Prepare a stock solution of Ataluren in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the Ataluren stock to a vial containing a known volume of the pre-saturated aqueous buffer. The ratio of the volumes can be adjusted depending on the expected lipophilicity.[16]
-
Equilibration: Seal the vial and shake it vigorously using a mechanical shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[15]
-
Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Quantification: Determine the concentration of Ataluren in each aliquot using a validated HPLC method with UV detection.
-
Calculation: The logD at pH 7.4 is calculated using the formula: logD = log₁₀ (Concentration in n-octanol / Concentration in aqueous phase).
Acid Dissociation Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated (acidic) and deprotonated (conjugate base) forms. For Ataluren, the carboxylic acid group is the primary ionizable center. While a specific experimental pKa value is not publicly available, its structure suggests it is a weak acid with an expected pKa in the range of 3-5, similar to benzoic acid (pKa ≈ 4.2).
Expert Insight: The pKa value is fundamental to understanding how Ataluren's solubility and permeability will change throughout the gastrointestinal tract. In the acidic environment of the stomach (pH 1-2), it will be predominantly in its neutral, less soluble form. In the more neutral to alkaline environment of the intestine (pH 6-7.5), it will be increasingly in its ionized, more soluble carboxylate form.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and standard method for determining the pKa of ionizable compounds.[17][18]
Causality: This method is chosen for its precision and direct measurement of the ionization event. It works by monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve.
Detailed Steps:
-
Sample Preparation: Accurately weigh and dissolve Ataluren in a suitable co-solvent mixture (e.g., methanol/water) due to its low aqueous solubility.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated combination pH electrode to monitor the pH.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the curve (identified by the first derivative). The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.[19]
Conclusion
The physicochemical properties of Ataluren are characteristic of a lipophilic weak acid, presenting both opportunities and challenges for drug development. Its molecular structure provides the basis for its unique mechanism of action in promoting ribosomal read-through. Key parameters such as its melting point (242 °C), high logP (~3.24), and low aqueous solubility (<1 µg/mL) are critical data points that have guided its formulation as an oral suspension to ensure adequate bioavailability.[7][8][10] The experimental protocols detailed in this guide provide a robust framework for the characterization of Ataluren and similar 1,2,4-oxadiazole-based compounds, underscoring the importance of a thorough physicochemical evaluation in the journey from discovery to clinical application.
References
- Carl ROTH. (n.d.). Ataluren, 5 g, CAS No. 775304-57-9.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Encyclopedia.pub. (2022).
- MCE. (n.d.). Ataluren - Product Data Sheet.
- Biosynth. (n.d.). Ataluren | 775304-57-9 | FF106142.
- MDPI. (n.d.).
- protocols.io. (2024). LogP / LogD shake-flask method.
- National Center for Biotechnology Information. (n.d.). Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner. PubMed Central.
- European Medicines Agency. (n.d.).
- BioDuro. (n.d.). ADME Solubility Assay.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- National Center for Biotechnology Information. (n.d.). In vitro solubility assays in drug discovery. PubMed.
- Lokey Lab Protocols. (2017). Shake Flask logK.
- DrugMapper. (n.d.). ATALUREN - Physicochemical Descriptors.
- National Center for Biotechnology Information. (n.d.).
- Selleck Chemicals. (n.d.). Ataluren (PTC124) CFTR inhibitor.
- National Center for Biotechnology Information. (2013).
- LKT Labs. (n.d.). PTC124.
- National Center for Biotechnology Information. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
- Wikipedia. (n.d.).
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
- Wikipedia. (n.d.).
- Protheragen. (n.d.). Ataluren.
- International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa)
- ChemicalBook. (n.d.). Ataluren CAS#: 775304-57-9.
- Study.com. (2021).
- Becaris Publishing. (2020).
- AdisInsight. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2020). (PDF)
- Benchchem. (2025).
- IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. (n.d.).
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
- New Drug Approvals. (2016). Ataluren (Translarna) drug for Duchenne Muscular Dystrophy.
- DrugMAP. (n.d.).
- MedPath. (n.d.).
- American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.
- YouTube. (2017).
Sources
- 1. Ataluren treatment of patients with nonsense mutation dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ataluren | 775304-57-9 | Benchchem [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Ataluren | C15H9FN2O3 | CID 11219835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Ataluren - Wikipedia [en.wikipedia.org]
- 7. Ataluren | 775304-57-9 | FF106142 | Biosynth [biosynth.com]
- 8. DrugMapper [drugmapper.helsinki.fi]
- 9. PTC124 - LKT Labs [lktlabs.com]
- 10. Ataluren, 5 g, CAS No. 775304-57-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 11. selleckchem.com [selleckchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. enamine.net [enamine.net]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
An In-depth Technical Guide to 3-(1,2,4-Oxadiazol-3-yl)benzoic Acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The 1,2,4-Oxadiazole Moiety in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in the field of medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for the design of small molecule therapeutics. The oxadiazole ring is often employed as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. Molecules incorporating the 1,2,4-oxadiazole moiety have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
A particularly compelling application of 1,2,4-oxadiazole derivatives lies in their ability to modulate premature translation termination, a mechanism underlying numerous genetic diseases.[3][4] This guide focuses on the parent compound, 3-(1,2,4-oxadiazol-3-yl)benzoic acid, providing a foundational understanding for the exploration of its therapeutic potential.
Molecular Structure and Physicochemical Properties
While a specific CAS number for this compound is not prominently listed in chemical databases, its structure and properties can be confidently predicted based on its constituent parts.
Chemical Structure:
The molecule consists of a benzoic acid group substituted at the meta (3-) position with a 1,2,4-oxadiazole ring.
Caption: Chemical structure of this compound.
Physicochemical Properties (Predicted):
| Property | Value |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| LogP | ~1.5 - 2.0 |
| pKa (Carboxylic Acid) | ~4.0 - 4.5 |
| Appearance | White to off-white solid |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process adapted from established methods for the preparation of 1,2,4-oxadiazole benzoic acids.[5][6] The following protocol outlines a reliable and scalable approach.
Overall Synthetic Scheme:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
Step 1: Synthesis of Methyl 3-(N'-hydroxycarbamimidoyl)benzoate (Amidoxime Formation)
-
Reactants:
-
Methyl 3-cyanobenzoate (1 equivalent)
-
Hydroxylamine hydrochloride (1.5 equivalents)
-
Sodium bicarbonate (1.5 equivalents)
-
Ethanol
-
-
Procedure:
-
Dissolve methyl 3-cyanobenzoate in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride and sodium bicarbonate to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude amidoxime intermediate. This product is often used in the next step without further purification.
-
Causality: The reaction of the nitrile group with hydroxylamine forms the amidoxime. Sodium bicarbonate acts as a base to neutralize the HCl generated from hydroxylamine hydrochloride.
Step 2 & 3: Acylation and Cyclization to form Methyl 3-(1,2,4-oxadiazol-3-yl)benzoate
-
Reactants:
-
Methyl 3-(N'-hydroxycarbamimidoyl)benzoate (1 equivalent)
-
Formic acid (as both reactant and solvent)
-
-
Procedure:
-
To the crude amidoxime from the previous step, add an excess of formic acid.
-
Heat the mixture to reflux for 2-4 hours. The cyclization is driven by the elimination of water.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture into ice-water.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Causality: The amidoxime is first acylated by formic acid, followed by a heat-induced intramolecular cyclization and dehydration to form the stable 1,2,4-oxadiazole ring.
Step 4: Hydrolysis to this compound
-
Reactants:
-
Methyl 3-(1,2,4-oxadiazol-3-yl)benzoate (1 equivalent)
-
Sodium hydroxide (or other suitable base)
-
Water/Methanol mixture
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
Suspend the methyl ester in a mixture of water and methanol.
-
Add a solution of sodium hydroxide and heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of approximately 2-3.
-
The final product will precipitate out of solution.
-
Collect the solid by filtration, wash thoroughly with cold water to remove any remaining salts, and dry under vacuum.
-
Causality: The ester is hydrolyzed under basic conditions to the corresponding carboxylate salt, which upon acidification, yields the final carboxylic acid product.
Analytical Characterization
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons of the benzoic acid and the proton on the oxadiazole ring.
-
¹³C NMR will confirm the presence of all nine carbon atoms in their distinct chemical environments.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C=N and N-O stretches of the oxadiazole ring.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Therapeutic Applications and Future Directions
The core structure of this compound is closely related to Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid), a drug known to induce ribosomal read-through of premature stop codons.[7] This suggests that the parent compound and its derivatives are promising candidates for the treatment of genetic disorders caused by nonsense mutations, such as certain forms of Duchenne muscular dystrophy and cystic fibrosis.[3][4]
Mechanism of Action (Hypothesized):
Caption: Hypothesized mechanism of nonsense suppression by 1,2,4-oxadiazole benzoic acid derivatives.
Future research should focus on the synthesis and biological evaluation of a library of derivatives of this compound to establish structure-activity relationships and optimize efficacy and safety profiles.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds.
Conclusion
This compound represents a foundational molecule for the development of novel therapeutics, particularly in the realm of genetic disorders. This guide has provided a comprehensive overview of its structure, a detailed synthesis protocol, and an exploration of its potential applications. By leveraging the information presented herein, researchers can further investigate this promising chemical scaffold and its derivatives, paving the way for the discovery of new and effective treatments for diseases with high unmet medical needs.
References
-
Google Patents. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[7][8]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof.
-
Krasouskaya, G. G., Danilova, A. S., Baikov, S. V., Kolobov, A. V., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142–145. [Link]
-
MDPI. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
- Patents.
-
Taylor & Francis Online. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]
Sources
- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof - Google Patents [patents.google.com]
- 4. US20060035943A1 - 1,2,4-Oxadiazole benzoic acid compounds and their use for nonsense suppression and the treatment of disease - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Process for the preparation of 1,2,4-oxadiazole benzoic acids - Patent 2059513 [data.epo.org]
- 7. CAS 775304-57-9: Ataluren | CymitQuimica [cymitquimica.com]
- 8. 3-[5-(2-Fluorophenyl-d4)-1,2,4-oxadiazol-3-yl]benzoic acid Archives - Acanthus Research [acanthusresearch.com]
solubility of 3-(1,2,4-Oxadiazol-3-yl)benzoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 3-(1,2,4-Oxadiazol-3-yl)benzoic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] This technical guide provides a comprehensive overview of the principles, experimental determination, and predictive considerations for the solubility of this compound in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. It offers a detailed exploration of the molecular characteristics of this compound that influence its solubility, step-by-step protocols for reliable solubility measurement, and a discussion on the selection of appropriate organic solvents. The methodologies outlined herein are grounded in established scientific principles and regulatory guidelines to ensure data integrity and reproducibility.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands out as a pivotal factor governing the dissolution rate, and consequently, the absorption and bioavailability of an API.[2] For a molecule such as this compound, which possesses both a polar carboxylic acid group and a heterocyclic oxadiazole ring, understanding its solubility behavior in a range of organic solvents is paramount for formulation development, purification, and various stages of preclinical and clinical testing.
This guide will delve into the theoretical underpinnings of solubility, followed by a practical, in-depth exploration of the methods used to accurately determine the solubility of this compound. The causality behind experimental choices will be elucidated, providing a robust framework for researchers to design and execute their own solubility studies.
Molecular Structure and its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The adage "like dissolves like" serves as a fundamental principle, suggesting that a solute will have higher solubility in a solvent with similar polarity.[3] this compound is a multifaceted molecule with distinct structural features that will dictate its interactions with various organic solvents:
-
Benzoic Acid Moiety: The carboxylic acid group is a key contributor to the molecule's polarity and its ability to act as a hydrogen bond donor and acceptor. This group will favor interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). The pH of the medium will also significantly influence the ionization state of the carboxylic acid and, consequently, its solubility.[4]
-
1,2,4-Oxadiazole Ring: This heterocyclic ring system introduces polarity due to the presence of nitrogen and oxygen atoms. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
-
Aromatic Rings: The phenyl and oxadiazole rings are aromatic and can engage in π-π stacking interactions with aromatic solvents.
Given these features, it is anticipated that this compound will exhibit a range of solubilities across different classes of organic solvents.
Theoretical Framework of Solubility
Solubility is defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[3] The process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The thermodynamics of this process can be described by the Gibbs free energy of solution (ΔGsol).
A spontaneous dissolution process is characterized by a negative ΔGsol, which is a function of the enthalpy (ΔHsol) and entropy (ΔSsol) of solution:
ΔGsol = ΔHsol - TΔSsol
-
Enthalpy of Solution (ΔHsol): This term represents the net energy change associated with the breaking and forming of intermolecular bonds. For a solid dissolving in a liquid, it is the sum of the lattice energy of the solid (energy required to break the crystal lattice) and the solvation energy (energy released when solute molecules are surrounded by solvent molecules).
-
Entropy of Solution (ΔSsol): This term reflects the change in randomness or disorder of the system. Generally, the dissolution of a solid into a liquid leads to an increase in entropy.
The interplay of these thermodynamic factors governs the extent of solubility.
Experimental Determination of Solubility
Accurate and reproducible measurement of solubility is crucial. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability.[5][6]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the equilibrium solubility of this compound in a selection of organic solvents.
Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium with the solid phase has been reached.[6]
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, relevant for physiological conditions).[7][8]
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (e.g., sampling at 24, 48, and 72 hours).[9] Equilibrium is generally assumed when consecutive measurements show no significant change in concentration.[9]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter an aliquot of the supernatant through a syringe filter.[6] Filtration is a common method, but care must be taken to avoid adsorption of the solute onto the filter material.[6]
-
-
Quantification:
-
Carefully dilute a known volume of the clear, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Analytical Method Validation
The HPLC method used for quantification must be validated to ensure accuracy, precision, linearity, and specificity according to established guidelines.
Data Presentation
The solubility data should be presented in a clear and organized manner, typically in a table.
Table 1: Hypothetical Solubility of this compound in Selected Organic Solvents at 25 °C
| Organic Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | 32.7 | Data | Data |
| Ethanol | 24.5 | Data | Data |
| Acetone | 20.7 | Data | Data |
| Acetonitrile | 37.5 | Data | Data |
| Ethyl Acetate | 6.0 | Data | Data |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data | Data |
| N,N-Dimethylformamide (DMF) | 36.7 | Data | Data |
| Dichloromethane | 9.1 | Data | Data |
| Toluene | 2.4 | Data | Data |
*Note: This table is for illustrative purposes. Actual experimental data should be populated.
Visualization of Experimental Workflow and Logical Relationships
Visual diagrams can aid in understanding the experimental process and the factors influencing solubility.
Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Key factors influencing the solubility of this compound.
Predictive Approaches to Solubility
While experimental determination is the definitive method, computational models can provide valuable early insights into solubility behavior.[3][10] These methods can be broadly categorized as:
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use mathematical equations to correlate the structural properties of compounds with their solubility.[10]
-
Thermodynamics-Based Methods: Approaches like the general solubility equation consider the balance between the enthalpy of dissolution and the entropy of mixing.[10]
-
Molecular Dynamics (MD) Simulations: These simulations can provide detailed information about the interactions between solute and solvent molecules.[1][10]
These predictive tools can aid in the rational selection of solvents for experimental studies and in the early stages of drug candidate screening.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the . By combining a strong theoretical understanding with robust experimental protocols, researchers can generate high-quality, reliable solubility data. This data is indispensable for advancing a drug candidate through the development pipeline, from formulation design to ensuring adequate bioavailability.
Future work should focus on building a comprehensive experimental database of the solubility of this compound in a wider range of pharmaceutically relevant solvents and solvent mixtures. Furthermore, the development and validation of specific QSPR models for this class of compounds could significantly accelerate the drug development process.
References
- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.
- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
- Solubility Prediction of Organic Molecules with Molecular Dynamics Simul
- Physics-based solubility prediction for organic molecules. Chemical Reviews.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
- Annex 4.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- BIOPHARMACEUTICS CLASSIFIC
- 3-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid. Career Henan Chemical Co..
- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency.
- ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之.
- Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring.
- 3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid. Sigma-Aldrich.
- Benzoic acid, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-, Methyl ester. Chemicalbook.
- ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.
- 3-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)BENZOIC ACID. Chemicalbook.
- Design, Synthesis and Characterization of Novel 1 ,3,4-Oxadiazole Dimers from Benzoic acids.
- Solubility of Benzoic Acid in Organic Solvents. Scribd.
- Synthesis and Characterization of some New 1,3,4-Oxadiazole derivatives based on 4-amino benzoic acid.
- Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals.
- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC - NIH.
- PRODUCT INFORM
- 775304-57-9|3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid. BLDpharm.
- IUPAC-NIST Solubility Data Series. 99.
Sources
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. rheolution.com [rheolution.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmatutor.org [pharmatutor.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. scispace.com [scispace.com]
- 7. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. who.int [who.int]
- 10. m.youtube.com [m.youtube.com]
The 1,2,4-Oxadiazole Scaffold: A Mechanistic Exploration of its Therapeutic Potential
Abstract
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, establishing itself as a privileged scaffold in modern drug discovery. Its unique physicochemical properties, including metabolic stability and its capacity to act as a bioisostere for amide and ester groups, have made it a versatile component in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the core mechanisms of action of 1,2,4-oxadiazole-containing compounds across various therapeutic areas. We will delve into their anticancer activities, focusing on the induction of apoptosis via caspase activation and the inhibition of critical cell signaling pathways like the EGFR/PI3K/Akt/mTOR cascade. Furthermore, this guide will elucidate their anti-inflammatory effects through the modulation of the NF-κB signaling pathway and their neuroprotective potential via the inhibition of cholinesterases. Finally, we will examine the role of these compounds as modulators of nuclear receptors, such as FXR and PXR, and as allosteric modulators of metabotropic glutamate receptors. This guide is intended for researchers, scientists, and drug development professionals, providing not only mechanistic insights but also detailed experimental protocols and quantitative data to support further investigation and development of this promising class of compounds.
Part 1: The 1,2,4-Oxadiazole Core: Physicochemical Properties and Bioisosteric Significance
Introduction to a Privileged Heterocycle
The 1,2,4-oxadiazole moiety, a five-membered ring system containing one oxygen and two nitrogen atoms, has emerged as a cornerstone in the synthesis of pharmacologically active molecules. Its journey from a chemical curiosity to a key building block in drug design is marked by the discovery of its presence in a wide array of compounds with diverse biological activities.[1] The inherent stability of the 1,2,4-oxadiazole ring, coupled with its unique electronic properties, makes it an attractive scaffold for medicinal chemists to explore.
Physicochemical Landscape
The physicochemical properties of the 1,2,4-oxadiazole ring contribute significantly to its utility in drug design. The presence of nitrogen and oxygen atoms allows for hydrogen bond interactions with biological macromolecules, a crucial aspect for molecular recognition and binding affinity.[1][2] Furthermore, the thermal and chemical resistance of the oxadiazole ring often imparts metabolic stability to the parent molecule, a desirable feature for drug candidates.[1]
The Power of Bioisosterism
One of the most compelling attributes of the 1,2,4-oxadiazole ring is its role as a bioisostere for amide and ester functionalities.[3] Bioisosterism, the principle of replacing a functional group in a molecule with another group that has similar physical and chemical properties, is a powerful strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. The 1,2,4-oxadiazole ring can mimic the hydrogen bonding and conformational properties of amides and esters while often being less susceptible to enzymatic hydrolysis, thereby improving the drug-like characteristics of a compound.[3]
Part 2: Anticancer Mechanisms of Action: Targeting Cellular Proliferation and Survival
The 1,2,4-oxadiazole scaffold is a prominent feature in a multitude of compounds exhibiting potent anticancer activity. Their mechanisms of action are diverse, ranging from the induction of programmed cell death to the inhibition of key signaling pathways that drive tumor growth.
Induction of Apoptosis via Caspase Activation
2.1.1. Mechanistic Insight
A primary mechanism by which 1,2,4-oxadiazole-containing compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Many of these compounds have been shown to activate effector caspases, particularly caspase-3, which are the executioners of the apoptotic cascade.[4][5][6][7] Activation of caspase-3 leads to the cleavage of a plethora of cellular proteins, ultimately resulting in the dismantling of the cell. Some 1,2,4-oxadiazole derivatives have been reported to induce apoptosis through the mitochondrial pathway.[8]
2.1.2. Experimental Validation: Caspase-3 Activation Assay (Flow Cytometry)
This protocol describes a method to quantify the activation of caspase-3 in cancer cells following treatment with a 1,2,4-oxadiazole derivative using flow cytometry.[5]
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, A549) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the 1,2,4-oxadiazole compound for a specified period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis induction (e.g., staurosporine).
-
Cell Harvesting and Staining: Following treatment, harvest the cells by trypsinization and wash with ice-cold PBS. Resuspend the cell pellet in a binding buffer provided with a commercial caspase-3 activity assay kit. Add a fluorescently labeled inhibitor of caspases (e.g., a FITC-labeled pan-caspase inhibitor that binds to activated caspases) and incubate as per the manufacturer's instructions, protected from light.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity will be proportional to the amount of activated caspase-3 in the cells.
-
Data Interpretation: Quantify the percentage of cells with activated caspase-3 for each treatment condition. A significant increase in the percentage of fluorescent cells in the compound-treated group compared to the vehicle control indicates apoptosis induction via caspase activation.
2.1.3. Data Focus: Caspase-3 Activation by 1,2,4-Oxadiazole Derivatives
| Compound ID | Cell Line | Concentration (µM) | Caspase-3 Positive Cells (%) | Reference |
| 4f | A549 | Varies | 3.4 | [5] |
| Cisplatin (Control) | A549 | Varies | >3.4 | [5] |
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
2.2.1. Mechanistic Insight
The epidermal growth factor receptor (EGFR) and its downstream signaling cascade, the PI3K/Akt/mTOR pathway, are frequently dysregulated in a variety of cancers, leading to uncontrolled cell proliferation and survival.[3] Several 3,5-diarylsubstituted 1,2,4-oxadiazoles have been identified as potent inhibitors of this pathway.[3][8][9] By binding to the ATP-binding site of EGFR, these compounds can block its autophosphorylation and subsequent activation of the downstream signaling cascade. Molecular docking studies have provided insights into the binding interactions of these compounds within the EGFR tyrosine kinase domain.[9]
2.2.2. Visualizing the Pathway: Inhibition of EGFR/PI3K/Akt/mTOR Signaling
Caption: Inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway by 1,2,4-oxadiazole compounds.
2.2.3. Experimental Validation: Western Blot Analysis of Pathway Components
This protocol outlines a method to assess the inhibitory effect of a 1,2,4-oxadiazole compound on the EGFR signaling pathway by measuring the phosphorylation status of key proteins.
-
Cell Lysis: Treat cancer cells (e.g., A549) with the 1,2,4-oxadiazole compound for a specific time, then stimulate with EGF to activate the pathway. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with primary antibodies specific for the phosphorylated and total forms of EGFR, Akt, and other relevant pathway proteins. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.
Cytotoxicity Profiling
2.3.1. Experimental Workflow: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[3]
Caption: A typical workflow for assessing cell viability using the MTT assay.
2.3.2. Data Focus: Cytotoxicity of 3,5-Diarylsubstituted 1,2,4-Oxadiazoles
The following table summarizes the in vitro anticancer activity (IC₅₀ values in µM) of selected 3,5-diarylsubstituted 1,2,4-oxadiazole derivatives against various human cancer cell lines.
| Compound ID | 3-Aryl Substituent | 5-Aryl Substituent | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | DU-145 IC₅₀ (µM) | Reference |
| 13h | Varies | Varies | 0.011 ± 0.009 | 0.18 ± 0.019 | 1.13 ± 0.55 | [10] |
| 7a | Phenyl | 5-fluorouracil | 0.76 ± 0.044 | 0.18 ± 0.019 | 1.13 ± 0.55 | [2] |
| 7b | 4-Chlorophenyl | 5-fluorouracil | 0.54 ± 0.031 | 0.21 ± 0.011 | 1.01 ± 0.09 | [2] |
| 33 | Varies | Varies | 0.34 ± 0.025 | <10 | <10 | [8] |
| 39 | Thiophene containing | Varies | 0.19 ± 0.05 | - | - | [8] |
| Etoposide (Standard) | - | - | 2.11 ± 0.43 | 2.56 ± 0.98 | 1.91 ± 0.84 | [2][10] |
Part 3: Anti-inflammatory Mechanisms of Action: Modulation of the NF-κB Signaling Pathway
Chronic inflammation is a key driver of many diseases, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of the inflammatory response. The 1,2,4-oxadiazole scaffold has been successfully incorporated into molecules designed to inhibit this critical pathway.
Mechanistic Insight
Several 1,2,4-oxadiazole derivatives have been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11][12][13][14] The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Certain 1,2,4-oxadiazole compounds have been found to block the phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent transcriptional activity.[13][14]
Visualizing the Pathway: Inhibition of NF-κB Signaling
Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole compounds.
Experimental Validation
3.3.1. NF-κB Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.[13][14]
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or RAW 264.7) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Treatment and Stimulation: Treat the transfected cells with the 1,2,4-oxadiazole compound for a predetermined time, followed by stimulation with an NF-κB activator like LPS or TNF-α.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A reduction in luciferase activity in the compound-treated cells compared to the stimulated control indicates inhibition of NF-κB transcriptional activity.
3.3.2. Immunofluorescence Staining for p65 Nuclear Translocation
This method visualizes the effect of the compound on the subcellular localization of the p65 subunit.[13][14]
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the 1,2,4-oxadiazole compound, followed by stimulation with LPS.
-
Immunostaining: Fix the cells, permeabilize them, and then incubate with a primary antibody against the p65 subunit of NF-κB. After washing, incubate with a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells using a fluorescence microscope.
-
Image Analysis: In untreated or compound-treated unstimulated cells, p65 will be localized in the cytoplasm. Upon LPS stimulation, p65 will translocate to the nucleus. Effective inhibition by the 1,2,4-oxadiazole compound will be observed as a retention of p65 in the cytoplasm even after LPS stimulation.
Part 4: Neuroprotective Mechanisms of Action: Cholinesterase Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine is a key factor in the cognitive deficits associated with the disease. Inhibition of the enzymes that degrade acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a major therapeutic strategy.
Mechanistic Insight
A number of 1,2,4-oxadiazole derivatives have been designed and synthesized as inhibitors of AChE and BuChE.[15][16][17] Notably, some of these compounds have shown high selectivity for BuChE, which is of increasing interest as a therapeutic target in the later stages of Alzheimer's disease.[15][17][18] The inhibitory activity of these compounds is often rationalized through molecular docking studies, which reveal key interactions with the active site of the enzymes.
Experimental Validation: The Ellman's Method for Cholinesterase Inhibition Assay
The Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.[18]
-
Principle: The assay is based on the reaction of acetylthiocholine (or butyrylthiocholine) with the enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare a solution of the cholinesterase enzyme (AChE or BuChE) in a suitable buffer.
-
In a 96-well plate, add the enzyme solution, DTNB, and the 1,2,4-oxadiazole inhibitor at various concentrations.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).
-
Measure the change in absorbance over time at 412 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Data Focus: IC50 Values of 1,2,4-Oxadiazole Derivatives as Cholinesterase Inhibitors
| Compound ID | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (BuChE/AChE) | Reference |
| 6n | >100 | 5.07 | >19.72 | [15][17][18] |
| 6b | >100 | 9.81 | >10.19 | [15] |
| 2b | 0.0158 | 20.5 | 1297.47 | [16] |
| 2c | 0.025 | 35.5 | 1420 | [16] |
| 4a | 0.121 | 25.5 | 210.74 | [16] |
| Donepezil (Standard) | 0.123 | Varies | Varies | [15][16] |
Part 5: Modulation of Nuclear Receptors and Other Targets
The versatility of the 1,2,4-oxadiazole scaffold extends to its ability to modulate the activity of nuclear receptors and other important cellular targets.
Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR) Modulation
Certain 1,2,4-oxadiazole derivatives have been identified as dual modulators of FXR and PXR, two nuclear receptors that play crucial roles in metabolism and detoxification.[19][20] Some of these compounds act as antagonists of FXR while simultaneously acting as agonists of PXR, presenting a unique pharmacological profile with potential applications in metabolic and inflammatory diseases.[19]
Metabotropic Glutamate Receptor 4 (mGlu4) Positive Allosteric Modulation
1,2,4-oxadiazole derivatives have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4).[21][22] These compounds do not directly activate the receptor but enhance its response to the endogenous ligand, glutamate. This mechanism offers a more nuanced approach to modulating receptor activity and has therapeutic potential for neurological and psychiatric disorders.
Experimental Validation: Luciferase Reporter Assay for Nuclear Receptor Activity
This assay is a common method to screen for and characterize nuclear receptor modulators.[19][20]
-
Principle: Cells are co-transfected with two plasmids: one expressing the nuclear receptor of interest (e.g., FXR or PXR) and another containing a luciferase reporter gene downstream of a response element specific to that receptor.
-
Procedure:
-
Transfect a suitable cell line (e.g., HepG2) with the expression and reporter plasmids.
-
Treat the cells with the 1,2,4-oxadiazole compound alone (to test for agonist activity) or in combination with a known receptor agonist (to test for antagonist activity).
-
After an incubation period, lyse the cells and measure the luciferase activity.
-
-
Data Analysis: An increase in luciferase activity indicates agonist activity, while a decrease in the agonist-induced luciferase activity signifies antagonist activity. Dose-response curves can be generated to determine EC50 (for agonists) or IC50 (for antagonists) values.
Data Focus: Activity of 1,2,4-Oxadiazole Derivatives as Receptor Modulators
| Compound ID | Target | Activity | EC₅₀/IC₅₀ (nM) | Efficacy (%) | Reference |
| 5 | FXR | Antagonist | - | 66 | [19] |
| 11 | FXR | Antagonist | - | 72 | [19] |
| 5 | PXR | Agonist | - | 71 | [19] |
| 11 | PXR | Agonist | - | 105 | [19] |
| 37 | mGlu4 | PAM | 282-656 | - | [21] |
| 52 | mGlu4 | PAM | 282-656 | - | [21] |
Part 6: Conclusion and Future Perspectives
The 1,2,4-oxadiazole scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a foundation for the development of compounds with a remarkable diversity of biological activities. The mechanisms of action explored in this guide, from the induction of apoptosis in cancer cells to the fine-tuning of inflammatory and neurological pathways, highlight the immense therapeutic potential of this heterocyclic core. The ability of medicinal chemists to readily synthesize and modify the 1,2,4-oxadiazole ring allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.
Future research in this area will likely focus on several key aspects. The development of more selective inhibitors and modulators will be crucial for minimizing off-target effects and improving the therapeutic window of these compounds. A deeper understanding of the intricate interplay between 1,2,4-oxadiazole derivatives and their biological targets, aided by advanced computational and structural biology techniques, will pave the way for the rational design of next-generation therapeutics. Furthermore, the exploration of novel applications for this versatile scaffold, beyond the well-established areas of oncology, inflammation, and neuroscience, holds significant promise. The continued investigation of 1,2,4-oxadiazole-containing compounds will undoubtedly contribute to the expansion of our therapeutic armamentarium against a wide range of human diseases.
References
-
Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. PubMed. Available from: [Link]
-
Design, Synthesis and Anticancer Evaluation of 1,2,4-Oxadiazole Bearing Isoxazole-Pyrazole Derivatives. Bentham Science. Available from: [Link]
-
Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. National Institutes of Health. Available from: [Link]
-
Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. Available from: [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. National Institutes of Health. Available from: [Link]
-
Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists. National Institutes of Health. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole-Isoxazole Linked Quinazoline Derivatives as Anticancer Agents. ResearchGate. Available from: [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Publications. Available from: [Link]
-
Design, synthesis, computational molecular docking studies of novel heterocyclics bearing 1,2,4–triazole, 1,3,4–oxadiazole conjugates as potent antibacterial and antitubercular agents. Springer. Available from: [Link]
-
A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. Available from: [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. Available from: [Link]
-
A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. National Institutes of Health. Available from: [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Available from: [Link]
-
Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. ResearchGate. Available from: [Link]
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. National Institutes of Health. Available from: [Link]
-
Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. ResearchGate. Available from: [Link]
-
Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. National Institutes of Health. Available from: [Link]
-
Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Publications. Available from: [Link]
-
Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. National Institutes of Health. Available from: [Link]
-
Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives. ResearchGate. Available from: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Avens Publishing Group. Available from: [Link]
-
Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. National Institutes of Health. Available from: [Link]
-
Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. PubMed. Available from: [Link]
-
Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. ResearchGate. Available from: [Link]
-
Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. EXCLI Journal. Available from: [Link]
-
Investigation around the Oxadiazole Core in the Discovery of a New Chemotype of Potent and Selective FXR Antagonists. National Institutes of Health. Available from: [Link]
-
Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. ResearchGate. Available from: [Link]
-
In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Der. Chemical Methodologies. Available from: [Link]
-
Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. National Institutes of Health. Available from: [Link]
-
Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers. Available from: [Link]
-
Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. ACS Publications. Available from: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available from: [Link]
-
New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. PubMed. Available from: [Link]
-
New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. ResearchGate. Available from: [Link]
-
Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. ResearchGate. Available from: [Link]
-
Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives. AVESIS. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Anticancer Evaluation of 1,2,4-Oxadiazole Bearing Isoxazole-Pyrazole Derivatives | Bentham Science [eurekaselect.com]
- 11. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. soc.chim.it [soc.chim.it]
- 13. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation | EXCLI Journal [excli.de]
- 18. researchgate.net [researchgate.net]
- 19. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Investigation around the Oxadiazole Core in the Discovery of a New Chemotype of Potent and Selective FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Ascendant Trajectory of 3-(1,2,4-Oxadiazol-3-yl)benzoic Acid Derivatives: A Technical Guide to Synthesis, Biological Potential, and Therapeutic Frontiers
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – represents a cornerstone of modern drug discovery. The 3-(1,2,4-oxadiazol-3-yl)benzoic acid core has emerged as one such scaffold, demonstrating a remarkable versatility that has propelled its derivatives into a wide spectrum of therapeutic investigations. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of this chemical class, from fundamental synthetic strategies to an in-depth analysis of their burgeoning therapeutic applications. We will dissect the causal relationships behind experimental designs, present self-validating protocols, and ground our discussion in authoritative scientific literature.
I. The this compound Core: A Bioisosteric Marvel
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention due to its unique bioisosteric properties.[1] It often serves as a metabolically stable replacement for ester and amide functionalities, which are prone to hydrolysis in biological systems. This inherent stability, coupled with the rigid planarity of the ring system, provides a fixed orientation for appended substituents, facilitating precise interactions with biological targets.
The benzoic acid moiety, on the other hand, is a classic pharmacological anchor. Its carboxyl group can engage in crucial hydrogen bonding and ionic interactions with receptor sites, while the aromatic ring offers a versatile platform for substitution to fine-tune physicochemical properties such as lipophilicity and electronic distribution. The strategic combination of these two components in the this compound scaffold creates a molecule with a high potential for diverse biological activities.[2]
II. Synthetic Strategies: Constructing the Core and Its Analogs
The synthesis of this compound derivatives typically involves the construction of the 1,2,4-oxadiazole ring from readily available starting materials. Two primary and adaptable strategies are highlighted below.
A. The Amidoxime-Acyl Chloride Cyclization Route
This is a classic and widely employed method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. The general workflow involves the acylation of an amidoxime followed by a dehydrative cyclization.
Experimental Protocol: Synthesis of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid
Step 1: Preparation of 3-cyanobenzamidoxime
-
To a solution of 3-cyanobenzoic acid in a suitable solvent (e.g., ethanol), add an excess of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into cold water.
-
Collect the precipitated product by filtration, wash with water, and dry to yield 3-cyanobenzamidoxime.
Step 2: Acylation and Cyclization
-
Dissolve 3-cyanobenzamidoxime in a suitable solvent (e.g., pyridine or dioxane).
-
Add benzoyl chloride dropwise at room temperature and stir for several hours.
-
Heat the reaction mixture to reflux to effect cyclization. The progress of the reaction can be monitored by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
Collect the precipitate, wash with a dilute solution of sodium bicarbonate and then with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid.[2]
B. Catalytic Oxidation of Tolyl Precursors
A more recent and efficient approach involves the selective oxidation of a methyl group on a tolyl-substituted 1,2,4-oxadiazole precursor. This method offers the advantage of potentially higher yields and a shorter reaction sequence.[3]
Experimental Protocol: Synthesis of 3-(5-Aryl-1,2,4-oxadiazol-3-yl)benzoic Acid via Oxidation
Step 1: Synthesis of the 5-Aryl-3-(3-tolyl)-1,2,4-oxadiazole Precursor
-
Synthesize the precursor using the amidoxime-acyl chloride cyclization route described above, starting with 3-methylbenzamidoxime and the desired aryl acyl chloride.
Step 2: Catalytic Oxidation
-
In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve the 5-aryl-3-(3-tolyl)-1,2,4-oxadiazole precursor in glacial acetic acid.
-
Add a catalytic amount of cobalt(II) acetate tetrahydrate and sodium bromide.
-
Heat the mixture to 95 °C while bubbling a stream of air through the solution.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 3-(5-aryl-1,2,4-oxadiazol-3-yl)benzoic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry.[3]
Caption: Synthetic routes to this compound derivatives.
III. Therapeutic Potential: A Multifaceted Scaffold in Action
The this compound scaffold has been explored for a multitude of therapeutic applications, with notable successes in the areas of genetic disorders, oncology, and inflammation.
A. Nonsense Mutation Read-Through: The Ataluren Story
Perhaps the most prominent example of a derivative from this class is Ataluren (Translarna™) , chemically known as 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid.[4] Ataluren is a first-in-class, orally bioavailable drug that promotes the read-through of premature stop codons (nonsense mutations) in messenger RNA (mRNA).[2] These mutations lead to the production of truncated, non-functional proteins and are the underlying cause of numerous genetic diseases.
Mechanism of Action: Ataluren is believed to interact with the ribosome, reducing its sensitivity to premature termination codons. This allows for the incorporation of a near-cognate transfer RNA (tRNA) at the site of the nonsense mutation, enabling the translation process to continue and produce a full-length, functional protein.
Caption: Mechanism of action of Ataluren in nonsense mutation read-through.
Ataluren has been approved in the European Union for the treatment of Duchenne muscular dystrophy (DMD) caused by a nonsense mutation.[2]
B. Anticancer Activity: Targeting Cell Proliferation and Survival
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the 5-Aryl Ring: The nature and position of substituents on the 5-aryl ring of the oxadiazole have a profound impact on anticancer activity. Electron-withdrawing groups, such as nitro and halo groups, have been shown to enhance cytotoxic effects in several cancer cell lines.[1]
-
Substitution on the Benzoic Acid Ring: Modifications to the benzoic acid moiety can influence solubility, pharmacokinetic properties, and target engagement.
Quantitative Data on Anticancer Activity:
| Compound ID | 5-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Nitrophenyl | A549 (Lung) | 1.80 | [5] |
| 1b | 4-Chlorophenyl | A549 (Lung) | 7.48 | [6] |
| 1c | 2-Nitrophenyl | C6 (Glioblastoma) | 8.16 | [5] |
| 1d | 3,4-Dichlorophenyl | A549 (Lung) | 1.59 | [5] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]
C. Anti-inflammatory Potential: Modulating Inflammatory Pathways
The this compound scaffold has also been investigated for its anti-inflammatory properties. Chronic inflammation is a key driver of many diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.
Mechanism of Action: The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), or to modulate the activity of pro-inflammatory transcription factors like NF-κB.
Caption: Inhibition of the cyclooxygenase pathway by this compound derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Compound Incubation: In a 96-well plate, pre-incubate the enzymes with various concentrations of the test compounds or a reference inhibitor (e.g., indomethacin) for a short period at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a defined incubation period, stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced in each well using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for COX-1 and COX-2 inhibition and calculate the selectivity index (COX-1 IC50 / COX-2 IC50).[7]
IV. Future Directions and Perspectives
The derivatives of this compound represent a promising and versatile class of compounds with significant therapeutic potential. The journey of Ataluren from a high-throughput screening hit to a marketed drug for a rare genetic disease underscores the power of this scaffold. Future research in this area will likely focus on:
-
Expansion of the Chemical Space: Synthesis of novel derivatives with diverse substitution patterns to explore a wider range of biological targets.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their in vivo efficacy and safety profiles.
-
Exploration of New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas, such as neurodegenerative disorders, metabolic diseases, and infectious diseases.
V. References
-
Boudreau, M. A., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Medicinal Chemistry Letters, 11(3), 322-326. --INVALID-LINK--
-
Chavda, V. P., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Medicinal Chemistry. --INVALID-LINK--
-
Husain, A., et al. (2009). Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. Indian Journal of Pharmaceutical Sciences, 71(3), 313-317. --INVALID-LINK--
-
Kahn, M. (Ed.). (2012). High Throughput Screening for Novel Anti-Inflammatories. Google Books. --INVALID-LINK--
-
Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. ResearchGate. --INVALID-LINK--
-
Küçükgüzel, Ş. G., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(46), 42385-42397. --INVALID-LINK--
-
Lee, J. H., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5215-5223. --INVALID-LINK--
-
Mączyński, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. --INVALID-LINK--
-
Mobashery, S., & Chang, M. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ACS Medicinal Chemistry Letters, 11(3), 322-326. --INVALID-LINK--
-
Pervaram, S., et al. (2020). Synthesis, cytotoxicity, and molecular docking of substituted 3-(2-methylbenzofuran-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazoles. Archiv der Pharmazie, 353(10), e2000147. --INVALID-LINK--
-
Popiołek, Ł., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences, 22(1), 35. --INVALID-LINK--
-
Salem, M., Ayyad, R., & Sakr, H. (2022). Design and Synthesis of Some New Oxadiazole Derivatives as Anticancer Agents. International Journal of Organic Chemistry, 12, 64-74. --INVALID-LINK--
-
Singh, A. K., et al. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. Journal of Chemistry, 2013, 272531. --INVALID-LINK--
-
Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. --INVALID-LINK--
-
BenchChem. (n.d.). 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols. --INVALID-LINK--
-
VELS Institute of Science, Technology & Advanced Studies. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. --INVALID-LINK--
-
World Intellectual Property Organization. (2017). PREPARATION METHOD OF 3-[5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]BENZOIC ACID. --INVALID-LINK--
-
Acanthus Research. (n.d.). 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid. Retrieved from --INVALID-LINK--
-
Mączyński, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel, Switzerland), 13(6), 111. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid. Retrieved from --INVALID-LINK--
-
de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8279. --INVALID-LINK--
-
Zhang, Y., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 30(17), 127373. --INVALID-LINK--
-
BenchChem. (n.d.). Ataluren. Retrieved from --INVALID-LINK--
-
Popadyuk, I. I., et al. (2021). Novel 3′-Substituted-1′,2′,4′-Oxadiazole Derivatives of 18βH-Glycyrrhetinic Acid and Their O-Acylated Amidoximes: Synthesis and Evaluation of Antitumor and Anti-Inflammatory Potential In Vitro and In Vivo. Molecules, 26(24), 7545. --INVALID-LINK--
-
Sanna, V., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1729. --INVALID-LINK--
-
Yousif, S. A. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal, 21(1), 1-10. --INVALID-LINK--
-
Pervaram, S., et al. (2020). Synthesis, cytotoxicity, and molecular docking of substituted 3-(2-methylbenzofuran-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazoles. Archiv der Pharmazie, 353(10), e2000147. --INVALID-LINK--
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid Archives - Acanthus Research [acanthusresearch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, cytotoxicity, and molecular docking of substituted 3-(2-methylbenzofuran-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 3-(1,2,4-Oxadiazol-3-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. This technical guide provides an in-depth analysis of the spectroscopic data for 3-(1,2,4-Oxadiazol-3-yl)benzoic acid, a molecule of interest due to the prevalence of the 1,2,4-oxadiazole moiety in medicinally active compounds. The strategic combination of a 1,2,4-oxadiazole ring and a benzoic acid functional group presents a unique scaffold for therapeutic intervention. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering a comprehensive interpretation to aid researchers in its unambiguous identification and characterization.
Molecular Structure and Isomeric Considerations
The structure of this compound, as depicted below, presents a unique set of spectroscopic signatures. It is crucial to distinguish this isomer from its 4-substituted counterpart, as the substitution pattern on the benzoic acid ring significantly influences the spectroscopic data, particularly the NMR spectra.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.
| Predicted ¹H NMR Data | Multiplicity | Chemical Shift (ppm) | Assignment |
| 1H | Singlet | ~13.0 | -COOH |
| 1H | Singlet | ~9.5 | H on Oxadiazole |
| 1H | Triplet | ~8.5 | Ar-H |
| 1H | Doublet | ~8.2 | Ar-H |
| 1H | Doublet | ~8.0 | Ar-H |
| 1H | Triplet | ~7.7 | Ar-H |
Interpretation:
-
Carboxylic Acid Proton: A broad singlet is expected at a significantly downfield chemical shift (around 13.0 ppm) for the carboxylic acid proton, a characteristic feature due to its acidic nature and hydrogen bonding.
-
Oxadiazole Proton: The proton attached to the 1,2,4-oxadiazole ring is predicted to appear as a sharp singlet at a downfield region (around 9.5 ppm) due to the electron-withdrawing nature of the heterocyclic ring.
-
Aromatic Protons: The four protons on the benzene ring will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted system. We anticipate a triplet and a doublet of doublets in the downfield aromatic region (7.7-8.5 ppm), reflecting the coupling between adjacent protons. The exact coupling constants would be crucial for definitive assignment.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
| Predicted ¹³C NMR Data | Chemical Shift (ppm) | Assignment |
| 1 | ~168 | C=O (Carboxylic Acid) |
| 1 | ~165 | C-O (Oxadiazole) |
| 1 | ~158 | C=N (Oxadiazole) |
| 1 | ~135 | Ar-C (quaternary) |
| 1 | ~132 | Ar-C |
| 1 | ~131 | Ar-C (quaternary) |
| 1 | ~130 | Ar-C |
| 1 | ~129 | Ar-C |
Interpretation:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate at the most downfield position (around 168 ppm).
-
Oxadiazole Carbons: The two carbons of the 1,2,4-oxadiazole ring are in distinct electronic environments and are predicted to appear at approximately 165 ppm and 158 ppm.
-
Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals, with the two quaternary carbons (attached to the carboxyl and oxadiazole groups) appearing in the downfield region of the aromatic window. The protonated aromatic carbons will appear at slightly more upfield positions.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
| Predicted IR Absorption Bands | Wavenumber (cm⁻¹) | Functional Group |
| Broad | 3300-2500 | O-H stretch (Carboxylic Acid) |
| Sharp, Strong | ~1700 | C=O stretch (Carboxylic Acid) |
| Medium | ~1600, ~1480 | C=C stretch (Aromatic) |
| Medium | ~1560 | C=N stretch (Oxadiazole) |
| Medium | ~1300 | C-O stretch (Carboxylic Acid) |
| Medium | ~1100 | C-O-C stretch (Oxadiazole) |
Interpretation:
-
Carboxylic Acid: The most characteristic feature will be a very broad absorption band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer, which will likely overlap with the C-H stretching vibrations. A strong, sharp absorption around 1700 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid.
-
Aromatic Ring: The presence of the benzene ring will be confirmed by C=C stretching vibrations appearing around 1600 and 1480 cm⁻¹.
-
Oxadiazole Ring: The C=N stretching vibration of the oxadiazole ring is expected around 1560 cm⁻¹, and the C-O-C stretching within the ring should appear in the fingerprint region, around 1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Predicted Mass Spectrometry Data | m/z | Assignment |
| Molecular Ion (M⁺) | 204.05 | C₉H₆N₂O₃ |
| Fragment | 187 | [M-OH]⁺ |
| Fragment | 159 | [M-COOH]⁺ |
| Fragment | 104 | [C₆H₄CO]⁺ |
| Fragment | 76 | [C₆H₄]⁺ |
Interpretation:
-
Molecular Ion: The molecular ion peak (M⁺) is predicted to be observed at an m/z of approximately 204.05, corresponding to the molecular formula C₉H₆N₂O₃. High-resolution mass spectrometry would be able to confirm this elemental composition.
-
Fragmentation Pattern: The fragmentation of this compound is expected to proceed through several characteristic pathways. Loss of a hydroxyl radical (-OH) from the carboxylic acid group would result in a fragment at m/z 187. Decarboxylation (loss of -COOH) would lead to a significant fragment at m/z 159. Further fragmentation of the benzoyl portion of the molecule would likely produce fragments at m/z 104 and 76.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound. Instrument parameters should be optimized for the specific sample and instrument.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it allows for the observation of the acidic proton.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample compartment (or the ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the ESI source.
-
Acquire spectra in both positive and negative ion modes to determine the best ionization conditions. For a carboxylic acid, negative ion mode is often successful, detecting the [M-H]⁻ ion.
-
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted data with established principles of spectroscopic interpretation, researchers and drug development professionals can confidently identify and characterize this important molecular scaffold. The detailed protocols offer a starting point for obtaining high-quality experimental data, which remains the gold standard for structural verification. As with any analytical endeavor, a multi-technique approach, as outlined here, provides the most robust and reliable structural elucidation.
References
-
Krasouskaya, G. G., Danilova, A. S., Baikov, S. V., Kolobov, A. V., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- ChemDraw, PerkinElmer Informatics. (Used for chemical structure drawing).
- NMRPredict, Modgraph Consultants Ltd. (Used for NMR prediction).
Unveiling the Therapeutic Promise of 3-(1,2,4-Oxadiazol-3-yl)benzoic Acid: A Technical Guide to its Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole moiety is a cornerstone of modern medicinal chemistry, valued for its metabolic stability and its role as a bioisosteric replacement for esters and amides.[1] This guide delves into the pharmacological landscape of a specific derivative, 3-(1,2,4-Oxadiazol-3-yl)benzoic acid, with a particular focus on its potential as a modulator of premature translation termination and nonsense-mediated mRNA decay.[2] We will explore the molecular mechanisms underpinning this activity, drawing parallels with the established nonsense suppression agent, Ataluren. Furthermore, this document will provide a broader context of the diverse biological activities associated with the oxadiazole scaffold, including its emerging roles in oncology and inflammatory diseases.[3][4] Detailed experimental protocols are provided to empower researchers to investigate and validate the biological targets of this promising compound class.
Introduction: The Versatile Oxadiazole Scaffold
Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms.[5] Their unique physicochemical properties have made them a privileged scaffold in drug discovery, leading to the development of therapies for a wide range of diseases.[1] The 1,2,4-oxadiazole isomer, in particular, has garnered significant attention due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[5] This versatility stems from the ability of the oxadiazole ring to engage in various non-covalent interactions with biological macromolecules and its favorable pharmacokinetic profile.
While the broader family of oxadiazole derivatives exhibits a wide array of biological targets, this guide will focus on a specific and compelling mechanism of action associated with this compound and its analogues: the suppression of nonsense mutations.[2]
Primary Biological Target: Modulation of Premature Termination Codons (PTCs) and Nonsense-Mediated mRNA Decay (NMD)
A significant number of genetic diseases arise from nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene.[2] This leads to the production of a truncated, non-functional protein and often triggers the degradation of the mutant mRNA through a cellular quality control mechanism known as nonsense-mediated mRNA decay (NMD).[2]
Compounds such as 3-[5-(2-fluoro-phenyl)-[3][5][6]oxadiazol-3-yl]-benzoic acid, an analogue of the topic compound, have been developed to address this very issue.[2] These molecules are designed to induce "readthrough" of the PTC, allowing the ribosome to incorporate an amino acid at the site of the nonsense mutation and synthesize a full-length, potentially functional protein.[2] This mechanism of action is shared with the clinically investigated drug Ataluren (formerly known as PTC124).[7]
The Mechanism of Nonsense Suppression
The precise mechanism by which these small molecules promote ribosomal readthrough is an area of active investigation. However, it is hypothesized that they modulate the stringency of the ribosome's decoding center, reducing its sensitivity to the premature stop codon and allowing a near-cognate aminoacyl-tRNA to bind and continue translation.[2] The desired outcome is the restoration of protein function to a level that can ameliorate the disease phenotype.
Caption: A diagram illustrating the process of nonsense suppression by this compound.
Potential Secondary and Off-Target Activities
The inherent chemical reactivity and structural motifs of the oxadiazole scaffold suggest that this compound could have additional biological activities beyond nonsense suppression. The broader class of oxadiazole-containing compounds has been reported to interact with a variety of targets, which could represent potential secondary or off-target effects.
Modulation of Inflammatory Pathways
Some 1,3,4-oxadiazol-2-one derivatives have been identified as inhibitors of the NLRP3 inflammasome.[8] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a range of inflammatory disorders. While the specific isomer and substitution pattern differ from the topic compound, the potential for interaction with inflammatory signaling pathways should be considered.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, with various mechanisms of action being proposed.[9] For instance, certain novel 1,3,4-oxadiazole compounds have been shown to target STAT3 signaling, a critical pathway in many human malignancies.[4] Other derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[5]
Table 1: Summary of Potential Biological Activities of Oxadiazole Derivatives
| Biological Activity | Specific Target/Pathway | Reference |
| Primary Activity | ||
| Nonsense Suppression | Modulation of ribosomal readthrough at PTCs | [2],[10] |
| Potential Secondary/Off-Target Activities | ||
| Anti-inflammatory | NLRP3 Inflammasome Inhibition | [8] |
| Anticancer | STAT3 Signaling Inhibition | [4] |
| General Cytotoxicity | Various/Unspecified | [5],[9] |
| Antimicrobial | Various/Unspecified | [3][11] |
Experimental Protocols for Target Validation
To rigorously investigate the biological targets of this compound, a multi-pronged experimental approach is essential. The following protocols provide a framework for confirming its primary mechanism of action and exploring potential off-target effects.
Protocol 1: Luciferase-Based Reporter Assay for Nonsense Readthrough
This assay quantitatively measures the ability of a compound to induce readthrough of a premature stop codon.
Materials:
-
HEK293T cells
-
Dual-luciferase reporter plasmid containing a Renilla luciferase gene with an in-frame PTC (e.g., UGA), followed by a firefly luciferase gene.
-
Control plasmid with a wild-type Renilla luciferase gene.
-
Lipofectamine 3000
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the PTC-containing dual-luciferase reporter plasmid and the control plasmid using Lipofectamine 3000 according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.
-
Data Analysis: Calculate the readthrough efficiency as the ratio of Renilla luciferase activity to firefly luciferase activity, normalized to the wild-type control.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof - Google Patents [patents.google.com]
- 3. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 7. 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid Archives - Acanthus Research [acanthusresearch.com]
- 8. iris.unito.it [iris.unito.it]
- 9. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. WO2004091502A2 - 1,2,4-oxadiazole benzoic acid compounds - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
The Synthesis and Application of 1,2,4-Oxadiazole Benzoic Acids: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,4-oxadiazole core, a five-membered heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its remarkable stability and capacity to act as a bioisostere for amide and ester functionalities have cemented its role in the design of novel therapeutics. This technical guide provides an in-depth exploration of a particularly significant subclass: 1,2,4-oxadiazole benzoic acids. We will traverse the historical landscape of their discovery, from the foundational synthesis of the parent heterocycle to the development of sophisticated synthetic methodologies for this specific acidic chemotype. A significant focus will be placed on the practical application of these compounds in drug development, exemplified by the groundbreaking therapeutic, Ataluren. This guide is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed, actionable protocols.
A Journey Through Time: The Discovery and Evolution of 1,2,4-Oxadiazoles
The story of the 1,2,4-oxadiazole begins in 1884 with the pioneering work of German chemists Ferdinand Tiemann and P. Krüger.[1][2] Their initial synthesis involved the reaction of benzamidoxime with acetic anhydride, though the structure was initially misassigned as an "azoxime."[1] It took nearly eight decades for the full potential of this heterocyclic system to be recognized, spurred by investigations into its photochemical rearrangements.[1]
The classical Tiemann and Krüger synthesis, which involves the acylation of an amidoxime followed by cyclodehydration, laid the groundwork for 1,2,4-oxadiazole chemistry.[1] However, this method often suffered from harsh reaction conditions and the formation of byproducts. The evolution of synthetic organic chemistry has since provided a diverse toolkit of more efficient and versatile methods for constructing the 1,2,4-oxadiazole ring.
The true value of the 1,2,4-oxadiazole scaffold in drug discovery lies in its role as a bioisostere for ester and amide groups.[3] This bioisosteric replacement can enhance metabolic stability by circumventing hydrolysis by esterases and amidases, a common challenge in drug development. This key insight has propelled the incorporation of the 1,2,4-oxadiazole moiety into a multitude of biologically active molecules.
Synthetic Strategies for 1,2,4-Oxadiazole Benzoic Acids
The synthesis of 1,2,4-oxadiazole benzoic acids requires strategic approaches to incorporate the carboxylic acid functionality. The two primary retrosynthetic disconnections involve forming the oxadiazole ring from precursors already containing the benzoic acid moiety or a precursor that can be readily converted to a benzoic acid.
The Amidoxime Route: A Classic Reimagined
The most prevalent method for constructing the 1,2,4-oxadiazole ring is the reaction of an amidoxime with a carboxylic acid or its activated derivative.[4] For the synthesis of 1,2,4-oxadiazole benzoic acids, this translates to two main strategies:
-
Strategy A: Reaction of a cyanobenzoic acid-derived amidoxime with a suitable carboxylic acid.
-
Strategy B: Reaction of a simple amidoxime with a phthalic anhydride or a related dicarboxylic acid derivative.
A noteworthy example is the synthesis of Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid), a drug used to treat Duchenne muscular dystrophy.[2][5][6] Its synthesis often starts from 3-cyanobenzoic acid, which is converted to the corresponding amidoxime. This intermediate is then reacted with 2-fluorobenzoyl chloride to form an O-acylamidoxime, which undergoes cyclodehydration to yield the final product.[1]
Caption: General synthetic strategy for Ataluren via the amidoxime route.
Oxidation of a Precursor: A Convergent Approach
An alternative and efficient strategy involves the late-stage introduction of the carboxylic acid functionality. A notable method is the selective oxidation of a tolyl-substituted 1,2,4-oxadiazole.[4] This approach allows for the construction of the core heterocyclic scaffold first, followed by the functional group transformation.
For instance, 3-(p-tolyl)-5-substituted-1,2,4-oxadiazoles can be oxidized to the corresponding 3-(4-carboxyphenyl)-5-substituted-1,2,4-oxadiazoles using reagents like potassium permanganate or catalytic systems with cobalt acetate and air.[4] This method offers the advantage of utilizing readily available starting materials and avoids potential complications of carrying the acidic proton of the benzoic acid through the entire synthetic sequence.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. CN106279057B - Synthetic method of Ataluren - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(5-Substituted-1,2,4-oxadiazol-3-yl)benzoic Acids
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of 3-(5-substituted-1,2,4-oxadiazol-3-yl)benzoic acids. These compounds are of significant interest in medicinal chemistry, often serving as bioisosteres for esters and amides, thereby enhancing the metabolic stability of potential drug candidates. This guide offers detailed, field-proven protocols, explains the rationale behind experimental choices, and includes troubleshooting advice to ensure reliable and reproducible results.
Introduction
The 1,2,4-oxadiazole moiety is a privileged scaffold in modern drug discovery due to its favorable physicochemical properties and its ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry, with the most common and versatile approach involving the cyclization of an O-acyl amidoxime intermediate. This guide will focus on a robust and widely applicable multi-step synthetic sequence starting from methyl 3-cyanobenzoate, as well as an alternative strategy for specific applications.
Primary Synthetic Pathway: Multi-Step Synthesis from Methyl 3-Cyanobenzoate
This pathway is a reliable method for accessing a wide variety of 3-(5-substituted-1,2,4-oxadiazol-3-yl)benzoic acids. The overall workflow involves four key transformations:
-
Amidoxime Formation: Conversion of the nitrile group of methyl 3-cyanobenzoate to an amidoxime.
-
Acylation: Reaction of the amidoxime with a substituted acyl chloride or an activated carboxylic acid to form the crucial O-acyl amidoxime intermediate.
-
Cyclodehydration: Intramolecular cyclization of the O-acyl amidoxime to yield the 1,2,4-oxadiazole ring.
-
Hydrolysis: Saponification of the methyl ester to the final benzoic acid.
Application Notes & Protocols for High-Throughput Screening with 3-(1,2,4-Oxadiazol-3-yl)benzoic acid
Prepared by: Senior Application Scientist, Gemini Division
Introduction: Unlocking the Potential of a Versatile Scaffold
3-(1,2,4-Oxadiazol-3-yl)benzoic acid, also known by its CAS Number 775304-57-9, is a molecule of significant interest in modern drug discovery.[1] It is the chemical structure of the drug Ataluren (PTC124), an agent investigated for its ability to promote ribosomal readthrough of nonsense mutations, offering a therapeutic strategy for genetic disorders like Duchenne muscular dystrophy.[2][3] This primary mechanism involves allowing the translation of mRNA to continue past a premature stop codon, resulting in the production of a full-length, functional protein.[3]
Beyond this specific, targeted application, the core structure is built on two key pharmacophores: the benzoic acid moiety and the 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole heterocycle is a "privileged" scaffold in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6][7] This versatility makes this compound and its analogs valuable components of compound libraries for broad-based high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
This guide provides an in-depth technical overview and detailed protocols for utilizing this compound in two distinct HTS applications: a targeted cell-based reporter assay for its primary mechanism and a general biochemical screen for enzyme inhibition, reflecting its potential for broader discovery efforts.
| Physicochemical Properties of this compound | |
| IUPAC Name | This compound |
| Other Names | Ataluren, PTC124 |
| CAS Number | 775304-57-9 (for the 5-phenyl substituted analog Ataluren) |
| Molecular Formula | C9H6N2O3 |
| Molecular Weight | 190.16 g/mol |
| General Solubility | Soluble in Dimethyl Sulfoxide (DMSO); sparingly soluble in aqueous buffers. |
| Structural Features | Contains a carboxylic acid group (potential for hydrogen bonding) and a stable heterocyclic 1,2,4-oxadiazole ring (acts as a bioisostere for esters and amides). |
Section 1: Fundamentals of High-Throughput Screening (HTS)
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of tens of thousands to millions of compounds against a specific biological target.[8][9] The process utilizes automation, miniaturized assays in microplates (typically 384- or 1536-well formats), and sensitive detection methods to identify "hits"—compounds that modulate the target's activity.[9][10][11]
A successful HTS campaign is not merely about speed; it is built on a foundation of rigorous assay validation and quality control. The goal is to create a robust and reproducible screen that can reliably distinguish true biological activity from experimental noise or artifacts.
Caption: A generalized workflow for a high-throughput screening campaign.
Causality Behind HTS Quality Metrics
To ensure the trustworthiness of screening data, several statistical parameters are used. These are not arbitrary numbers; they are direct measures of the assay's ability to reliably detect a signal.
| Metric | Formula / Definition | Causality & Interpretation | Acceptable Value |
| Z-Factor (Z') | 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] | Measures the separation between the positive and negative control distributions. It quantifies the "screening window," indicating how well a hit signal can be distinguished from background noise. | Z' > 0.5[9] |
| Signal-to-Background (S/B) | μpos / μneg | A simple ratio of the average signal of the positive control to the negative control. It provides a basic measure of signal strength but does not account for data variability. | Highly assay-dependent (>2 is a common minimum). |
| Signal-to-Noise (S/N) | |μpos - μneg| / √(σpos² + σneg²) | This ratio incorporates the standard deviation (noise) of the controls. It provides a more robust measure of the signal's significance over the background variability. | >10 is generally considered robust. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | Calculated for both positive and negative controls. It measures the relative variability of the data. High %CV indicates inconsistency in liquid handling, reagents, or cell health. | <15-20% |
μ = mean; σ = standard deviation; pos = positive control; neg = negative control.
Section 2: Application Protocol 1: Screening for GPCR/Ion Channel Antagonism
This protocol describes a cell-based calcium mobilization assay, a standard HTS method for identifying modulators of Gq-coupled G-Protein Coupled Receptors (GPCRs) or certain ion channels.[12] An antagonist is a compound that blocks the receptor's activation by its native ligand (agonist). The rationale for screening this compound here is to explore its potential activity against this major drug target class as part of a broader library screen.
Assay Principle
The assay uses a cell line engineered to express a target Gq-coupled GPCR. These cells are loaded with a fluorescent dye that is sensitive to intracellular calcium ([Ca²⁺]i) concentrations. In the resting state, [Ca²⁺]i is low. When an agonist binds to and activates the GPCR, it triggers a signaling cascade that releases calcium from intracellular stores, causing a rapid increase in [Ca²⁺]i. This increase is detected as a sharp rise in fluorescence. An antagonist, when pre-incubated with the cells, will occupy the receptor and prevent the agonist from binding and triggering this fluorescent signal.[13][14]
Caption: Principle of a GPCR antagonist calcium mobilization assay.
Detailed Protocol
A. Materials & Reagents
-
Cell Line : CHO-K1 or HEK293 cells stably expressing the target Gq-coupled GPCR.
-
Culture Medium : DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).
-
Assay Plates : 384-well, black-walled, clear-bottom microplates.[15]
-
Compound Plates : 384-well polypropylene plates for compound dilution.
-
Assay Buffer : Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye : Fluo-4 AM or equivalent calcium assay kit (with probenecid).
-
Test Compound : this compound, prepared as a 10 mM stock in 100% DMSO.
-
Controls : Known agonist and antagonist for the target receptor; 100% DMSO for vehicle control.
-
Instrumentation : Automated liquid handler, cell incubator, and a fluorescence plate reader with liquid dispensing capabilities (e.g., FLIPR, FDSS).
B. Experimental Workflow
-
Cell Culture & Plating (Day 1)
-
Culture cells to ~80-90% confluency.
-
Harvest cells using a non-enzymatic dissociation solution.
-
Resuspend cells in culture medium and count.
-
Seed 20 µL of cell suspension per well into the 384-well assay plates at a density of 10,000 cells/well.
-
Causality: Seeding a uniform number of healthy cells is critical for minimizing well-to-well variability (%CV).[15]
-
Incubate plates for 18-24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation (Day 2)
-
Prepare a dilution series of the test compound in an intermediate polypropylene plate using the automated liquid handler. For a primary screen, a single final concentration (e.g., 10 µM) is used.
-
The final concentration of DMSO in the assay should be kept constant and low (≤0.5%) to avoid cytotoxicity.[15]
-
Plate controls: Positive control (known antagonist), Negative control (vehicle, 0.5% DMSO), and Neutral control (no cells, buffer only).
-
-
Dye Loading & Compound Incubation (Day 2)
-
Prepare the calcium dye solution in Assay Buffer according to the manufacturer's instructions, including probenecid. Causality: Probenecid is an anion-exchange transport inhibitor that prevents the cells from actively pumping the dye back out, ensuring a stable baseline signal.
-
Remove culture medium from the cell plates and add 20 µL of dye solution to each well.
-
Incubate for 60 minutes at 37°C.
-
Transfer 10 µL of the prepared compounds and controls from the compound plate to the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Challenge & Signal Reading (Day 2)
-
Prepare the agonist solution in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC₈₀). Causality: Using an EC₈₀ concentration makes the assay sensitive to competitive antagonists without requiring excessive agonist concentrations.
-
Place the cell plate into the fluorescence reader.
-
Establish a stable baseline reading for 5-10 seconds.
-
Inject 10 µL of the agonist solution into each well.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., every second for 90 seconds).
-
C. Data Analysis & Hit Identification
-
Response Calculation : The response for each well is calculated as the maximum fluorescence signal minus the baseline signal.
-
Normalization : Data is normalized to the controls on each plate:
-
% Inhibition = 100 * (1 - [ (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl) ] )
-
Where Signal_neg_ctrl is the agonist-only response (0% inhibition) and Signal_pos_ctrl is the response with the saturating antagonist (100% inhibition).
-
-
Hit Threshold : A hit is typically defined as a compound that produces an inhibition level greater than 3 standard deviations from the mean of the negative controls (e.g., >50% inhibition).
-
Confirmation : All initial hits must be re-tested from a fresh powder stock and subsequently analyzed in a dose-response format to determine potency (IC₅₀).[16]
Section 3: Application Protocol 2: Screening for Enzyme Inhibition
This protocol describes a general, fluorescence-based biochemical assay to screen for enzyme inhibitors. The 1,2,4-oxadiazole scaffold is present in many known enzyme inhibitors, making this a rational exploratory screen for this compound.[17][18] This example will use a generic protease.
Assay Principle
The assay uses a purified enzyme and a fluorogenic substrate. The substrate consists of a peptide sequence recognized by the enzyme, flanked by a fluorescent reporter and a quencher. In its intact state, the substrate's fluorescence is suppressed by the quencher. When the enzyme cleaves the peptide, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity. An inhibitor will bind to the enzyme and prevent this cleavage, resulting in a low fluorescence signal.
Detailed Protocol
A. Materials & Reagents
-
Enzyme : Purified protease of interest.
-
Substrate : Fluorogenic peptide substrate (e.g., coupled to AMC or another fluorophore).
-
Assay Buffer : Buffer optimized for enzyme activity (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0).
-
Assay Plates : 384-well, black, low-volume microplates.
-
Test Compound : this compound (10 mM stock in DMSO).
-
Controls : Known potent inhibitor (positive control); DMSO (negative control).
-
Instrumentation : Automated liquid handler, fluorescence plate reader.
B. Experimental Workflow
-
Reagent & Compound Plating
-
Using an automated liquid handler, dispense 50 nL of test compound, positive control, or negative control (DMSO) into the wells of the 384-well assay plate.
-
Add 5 µL of enzyme solution (diluted in assay buffer) to all wells except for the "no enzyme" background controls.
-
Incubate for 15 minutes at room temperature. Causality: This pre-incubation step allows the compound to bind to the enzyme before the substrate is introduced, which is critical for detecting time-dependent or non-competitive inhibitors.
-
-
Reaction Initiation & Reading
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate (diluted in assay buffer) to all wells.
-
Immediately transfer the plate to a fluorescence reader.
-
Read the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes) or as a single endpoint reading after a fixed incubation time (e.g., 30 minutes at 37°C).
-
C. Data Analysis & Hit Identification
-
Rate Calculation : For kinetic reads, the reaction rate is determined by the slope of the linear phase of fluorescence increase over time. For endpoint reads, the final fluorescence value (minus background) is used.
-
Normalization : Data is normalized to controls:
-
% Inhibition = 100 * (1 - [ (Rate_compound - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl) ] )
-
-
Hit Criteria : A hit is defined based on a statistical cutoff (e.g., >3σ from the negative control mean). Confirmed hits proceed to IC₅₀ determination.
Section 4: Critical Considerations & Self-Validating Systems
To ensure trustworthiness, HTS protocols must include systems to identify and discard false positives.
-
Promiscuous Inhibition : Many compounds, particularly those that form aggregates, can non-specifically inhibit numerous enzymes.[8] A standard counter-screen is to re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). True inhibitors will retain their activity, while aggregate-based inhibitors will be disrupted and appear inactive.
-
Assay Interference : The test compound itself may be fluorescent at the assay wavelengths or may quench the signal.
-
Validation Step : Run a control plate where the compound is added to assay buffer without the enzyme or substrate. A high signal indicates autofluorescence.
-
Validation Step : Run a control plate where the compound is added to the fully reacted product (cleaved substrate). A decrease in signal indicates quenching. Hits exhibiting these properties should be flagged or discarded.
-
-
Compound Solubility : this compound, like many organic molecules, has limited aqueous solubility. Ensure that the final DMSO concentration is consistent across all wells and that the compound does not precipitate upon dilution in aqueous buffer, as this can cause false readings. Visual inspection of compound plates after dilution is recommended.
Conclusion
This compound represents a molecule with both a well-defined primary biological function and the potential for broader activity due to its privileged chemical scaffold. Its successful application in high-throughput screening demands a scientifically rigorous approach. By utilizing carefully validated assays, incorporating appropriate controls to create self-validating systems, and remaining vigilant for common screening artifacts, researchers can effectively probe the biological activity of this compound. The protocols outlined here provide a robust framework for initiating HTS campaigns, whether for targeted investigation of its known mechanism or for the exploratory discovery of novel therapeutic functions.
References
-
McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Nycz, J. E., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]
-
Korb, O., et al. (2022). Discovery of P2Y2 Receptor Antagonist Scaffolds through Virtual High-Throughput Screening. ACS Publications. Available at: [Link]
-
Iversen, P. W., et al. (2020). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. Assay Guidance Manual - NCBI. Available at: [Link]
-
Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ. Available at: [Link]
-
Creative Bioarray. (n.d.). How to Maximize Efficiency in Cell-Based High-Throughput Screening? Creative Bioarray. Available at: [Link]
-
Gomha, S. M., et al. (2022). Oxadiazole: A highly versatile scaffold in drug discovery. Archiv der Pharmazie. Available at: [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Assay Genie. Available at: [Link]
-
Khan, I., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity. Available at: [Link]
-
Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry. Available at: [Link]
-
Velve-Casquillas, G., et al. (2006). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. Available at: [Link]
-
Shi, F., et al. (2015). High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Acta Pharmacologica Sinica. Available at: [Link]
-
Nycz, J. E., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. Available at: [Link]
-
Shi, F., et al. (2015). High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. PMC - PubMed Central. Available at: [Link]
-
Lin-Schmidt, X. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Benchling. Available at: [Link]
-
Shiraishi, Y., et al. (2017). Identification of novel selective P2Y6 receptor antagonists by high-throughput screening assay. European Journal of Pharmacology. Available at: [Link]
-
Buntz, B. (2025). Best practices in lab operations: A guide for digital, lean and sustainable labs. R&D World. Available at: [Link]
-
Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. ResearchGate. Available at: [Link]
-
Veeprho. (n.d.). 3-(5-(2-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)benzoic Acid. Veeprho. Available at: [Link]
- Almstead, N. G., et al. (2013). Process for the preparation of 1,2,4-oxadiazole benzoic acids. Google Patents.
-
Har-el, R., et al. (2003). Development of a high throughput screening assay for inhibitors of fibroblast growth factor-receptor-heparin interactions. Bar-Ilan University Research Authority. Available at: [Link]
-
Welch, E. M., et al. (2007). 3-[5-(2-fluoro-phenyl)-[4][8][10]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Google Patents. Available at:
-
PubChem. (n.d.). 4-(1H-1,2,3-triazol-1-yl)benzoic acid. PubChem. Available at: [Link]
-
National Institutes of Health. (n.d.). Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract. NIH. Available at: [Link]
-
Hilaris Publisher. (n.d.). Synthesis and Antibacterial Activity of Novel Benzimidazole Linked 1,3,4-Oxadiazole Derivatives. Hilaris Publisher. Available at: [Link]
-
Głowacka, E., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]
Sources
- 1. 3-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)BENZOIC ACID | 775303-92-9 [chemicalbook.com]
- 2. CAS 775304-57-9: Ataluren | CymitQuimica [cymitquimica.com]
- 3. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof - Google Patents [patents.google.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. 4-(1,2,4-oxadiazol-3-yl)benzoic Acid | 340736-83-6 | Benchchem [benchchem.com]
- 8. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of novel selective P2Y6 receptor antagonists by high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. pharma-iq.com [pharma-iq.com]
- 17. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 18. High-Throughput Screening of Inhibitors [creative-enzymes.com]
Application Notes & Protocols: 3-(1,2,4-Oxadiazol-3-yl)benzoic Acid in Medicinal Chemistry
Abstract
The 1,2,4-oxadiazole moiety is a five-membered heterocycle that has garnered significant attention in medicinal chemistry for its favorable physicochemical and pharmacokinetic properties.[1] It is often employed as a bioisosteric replacement for amide and ester functionalities, a strategy that enhances metabolic stability and improves oral bioavailability.[2] Within this chemical class, 3-(1,2,4-Oxadiazol-3-yl)benzoic acid represents a particularly valuable scaffold. Its bifunctional nature—a stable heterocyclic core for molecular recognition and a carboxylic acid handle for derivatization or as a key pharmacophoric element—makes it a versatile building block in modern drug discovery. This guide provides an in-depth exploration of its applications, mechanisms of action, and detailed protocols for its synthesis and biological evaluation, tailored for researchers and drug development professionals.
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is not merely a passive linker but an active contributor to a compound's pharmacological profile. Its key attributes include:
-
Metabolic Stability: The heterocycle is resistant to enzymatic hydrolysis, a common metabolic liability for ester and amide groups. This resilience often translates to an improved pharmacokinetic profile.[2]
-
Bioisosterism: It effectively mimics the geometry and hydrogen-bonding capabilities of esters and amides, allowing it to preserve or enhance interactions with biological targets while mitigating metabolic weaknesses.[2][3]
-
Diverse Biological Activities: Compounds incorporating the 1,2,4-oxadiazole ring have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anti-tubercular activities.[1][4][5]
The subject of this guide, this compound, is a cornerstone of this scaffold's utility. It is the core chemical structure of Ataluren (Translarna™) , a drug developed for treating genetic disorders caused by nonsense mutations.[6][7] This specific application highlights the scaffold's ability to mediate complex biological processes beyond simple enzyme inhibition or receptor antagonism.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | - |
| Molecular Weight | 190.16 g/mol | - |
| XLogP3 | 1.8 | Estimated |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 5 | [8] |
| CAS Number | 775304-57-9 (for a fluorinated derivative) |
Core Application: Modulating Nonsense Mutations in Genetic Disorders
The most prominent application of the this compound scaffold is in the development of agents that address diseases caused by nonsense mutations.
Mechanism of Action: Ribosomal Readthrough
A nonsense mutation introduces a premature termination codon (PTC) into an mRNA sequence.[9] This leads to the ribosome halting translation prematurely, resulting in a truncated, non-functional protein.[10] Compounds based on the this compound structure, such as Ataluren, are designed to induce "readthrough" of this PTC.
The mechanism involves the compound binding to the ribosome and decreasing its sensitivity to the PTC. This allows a near-cognate aminoacyl-tRNA to be incorporated at the PTC site, enabling the ribosome to continue translation and produce a full-length, and often functional, protein.[10] This therapeutic strategy does not alter the underlying genetic defect but rather mitigates its downstream consequences at the protein level.[9] This approach has shown potential in treating diseases like Duchenne muscular dystrophy and cystic fibrosis.[9][10]
Broader Applications in Drug Discovery
Beyond genetic disorders, the 1,2,4-oxadiazole scaffold is a prolific source of lead compounds in other therapeutic areas.
-
Anticancer Activity: Numerous derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), lung (A-549), and melanoma (A-375).[2][4] The mechanism often involves the inhibition of critical cellular machinery, with some derivatives acting as histone deacetylase (HDAC) inhibitors.[11]
-
Anti-inflammatory Properties: The scaffold has been incorporated into molecules designed as inhibitors of key inflammatory mediators, such as p38 MAPK, showcasing its utility in developing treatments for inflammatory diseases.[12]
-
Antimicrobial Agents: The heterocyclic ring is present in compounds with antibacterial and antifungal properties, making it a valuable starting point for the development of new anti-infective agents.[11][13]
Experimental Protocols
The following protocols provide a framework for the synthesis and functional evaluation of novel derivatives of this compound.
Protocol 1: Synthesis of 3-(5-Aryl-1,2,4-oxadiazol-3-yl)benzoic Acid
This protocol describes a common and reliable method for synthesizing derivatives, which is crucial for structure-activity relationship (SAR) studies. The causality behind this two-step approach lies in its efficiency: first, creating the reactive intermediate (N'-hydroxycarbamimidoyl) and then performing a robust cyclization reaction.
Workflow:
Step-by-Step Methodology:
-
Amidoxime Formation:
-
To a solution of 3-cyanobenzoic acid (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (2.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). The rationale for using a base is to liberate the free hydroxylamine from its hydrochloride salt.
-
After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude amidoxime intermediate can often be used directly in the next step.
-
-
Cyclization:
-
Dissolve the crude 3-(N'-hydroxycarbamimidoyl)benzoic acid intermediate (1.0 eq) in a suitable solvent like acetone or 1,4-dioxane.
-
Add the desired aryl acyl chloride (1.1 eq) to the solution.[14]
-
Reflux the mixture for 2-4 hours. The heat facilitates the condensation and subsequent dehydrative cyclization to form the stable 1,2,4-oxadiazole ring.[14]
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
-
Characterization: Confirm the structure of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Evaluation using a Luciferase Reporter Assay for PTC Readthrough
This cell-based assay is a gold standard for quantifying the readthrough efficiency of test compounds. Its self-validating nature comes from the inclusion of multiple controls (untreated, positive control like gentamicin, and a wild-type reporter).
Principle: A reporter plasmid is engineered to express luciferase, but its coding sequence is interrupted by a PTC. In the absence of a readthrough agent, only minimal luciferase is produced. An effective compound will promote readthrough of the PTC, leading to the synthesis of functional luciferase, which can be quantified by its enzymatic activity (light production).
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a density that ensures they reach ~80% confluency on the day of transfection.
-
Transfect the cells with a luciferase reporter plasmid containing a PTC (e.g., pGL3-R338X) using a standard transfection reagent (e.g., Lipofectamine). Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, remove the transfection medium and replace it with fresh medium containing the test compounds at various concentrations (e.g., 0.1 µM to 50 µM).
-
Include an untreated control (vehicle only, e.g., DMSO) and a positive control (e.g., Gentamicin, 200 µg/mL).
-
-
Lysis and Luminescence Measurement:
-
After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Use a dual-luciferase assay kit to measure both firefly (from the PTC reporter) and Renilla (from the control reporter) luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Express the readthrough activity as a percentage relative to the activity of a wild-type (non-PTC) reporter construct.
-
Hypothetical Data Presentation:
| Compound | Concentration (µM) | Normalized Luciferase Activity (RLU) | % Readthrough |
| Vehicle (DMSO) | - | 150 | 0.1% |
| Positive Control | 200 µg/mL | 2,250 | 1.5% |
| Test Compound A | 1 | 900 | 0.6% |
| Test Compound A | 10 | 7,500 | 5.0% |
| Test Compound A | 50 | 9,000 | 6.0% |
Conclusion and Future Directions
This compound is a privileged scaffold in medicinal chemistry, transitioning from a simple bioisosteric replacement to the core of innovative therapeutic strategies like nonsense mutation readthrough. Its synthetic tractability and robust pharmacological profile ensure its continued relevance. Future research will likely focus on expanding its application to new disease targets, optimizing pharmacokinetic properties through targeted derivatization, and exploring novel drug delivery systems to enhance efficacy. The protocols and insights provided herein serve as a foundational guide for researchers aiming to harness the full potential of this remarkable chemical entity.
References
-
Krasouskaya, G. G., Danilova, A. S., Baikov, S. V., Kolobov, A. V., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142–145. Available at: [Link]
-
Wang, J. J., Sun, W., Jia, W. D., Bian, M., & Yu, L. J. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. ProQuest. Available at: [Link]
-
Pace, V., & Castoldi, L. (2019). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2019(3), 1-20. Available at: [Link]
-
Khan, I., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4995-5017. Available at: [Link]
-
Bhattacharya, J., et al. (2010). Design, Synthesis and Characterization of Novel 1,3,4-Oxadiazole Dimers from Benzoic acids. International Journal of ChemTech Research, 2(4), 2056-2062. Available at: [Link]
-
Welch, E. M., et al. (2004). 3-[5-(2-fluoro-phenyl)-[3][13][15]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. U.S. Patent No. 7,419,991 B2. Available at:
-
Krasowski, A., et al. (2016). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 21(11), 1475. Available at: [Link]
-
Gecibesler, I. H., et al. (2018). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Turkish Journal of Chemistry, 42(6), 1639-1653. Available at: [Link]
-
Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Medicinal Chemistry Research, 29(8), 1367-1385. Available at: [Link]
-
Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at: [Link]
-
Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(23), 5706. Available at: [Link]
- Welch, E. M., et al. (2006). 1,2,4-Oxadiazole benzoic acid compounds and their use for nonsense suppression and the treatment of disease. U.S. Patent Application No. 11/241,700.
- Welch, E. M., et al. (2004). 1,2,4-oxadiazole benzoic acid compounds. WIPO Patent Application No. WO/2004/091502.
-
Kumar, S., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. Retrieved from [Link]
-
Romeo, R., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1739. Available at: [Link]
Sources
- 1. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - ProQuest [proquest.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-[5-(2-Fluorophenyl-d4)-1,2,4-oxadiazol-3-yl]benzoic acid Archives - Acanthus Research [acanthusresearch.com]
- 7. 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid Archives - Acanthus Research [acanthusresearch.com]
- 8. Buy Benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]- [smolecule.com]
- 9. US20060035943A1 - 1,2,4-Oxadiazole benzoic acid compounds and their use for nonsense suppression and the treatment of disease - Google Patents [patents.google.com]
- 10. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof - Google Patents [patents.google.com]
- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]
- 12. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic Acid | Benchchem [benchchem.com]
- 14. Benzoic acid, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-, Methyl ester | 775304-60-4 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
Quantitative Analysis of 3-(1,2,4-Oxadiazol-3-yl)benzoic Acid: A Guide to HPLC-UV and LC-MS/MS Methods
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides detailed protocols for the quantitative analysis of 3-(1,2,4-Oxadiazol-3-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] We present two robust, validated analytical methods: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine purity and concentration analysis, and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The rationale behind critical experimental parameters is discussed to empower researchers to adapt these methods to their specific applications, from synthetic chemistry quality control to preclinical pharmacokinetic studies.
Introduction: The Analytical Imperative
This compound belongs to the oxadiazole class of heterocycles, which are foundational scaffolds in drug discovery due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2][3] As a bifunctional molecule featuring both a carboxylic acid and an oxadiazole ring system, it serves as a critical building block in the synthesis of novel therapeutic agents.[4][5]
Accurate and precise quantification of this molecule is paramount throughout the drug development pipeline. In chemical synthesis, it ensures the purity of starting materials and intermediates.[1] In pharmacology and toxicology, robust analytical methods are required to determine its concentration in various biological fluids and tissues, which is fundamental for establishing pharmacokinetic and pharmacodynamic (PK/PD) relationships. This document provides the technical protocols and scientific reasoning to establish reliable quantification of this compound.
Compound Properties:
| Property | Value | Source |
| Chemical Name | This compound* | |
| Molecular Formula | C₁₅H₉FN₂O₃ (for a common fluorophenyl variant) | |
| Molecular Weight | 296.25 g/mol (for a common fluorophenyl variant) | |
| Structure | A benzoic acid molecule substituted with a 1,2,4-oxadiazole ring. | |
| Solubility | Slightly soluble in DMSO and Methanol. | [4] |
Note: The exact structure can have various substituents. This guide focuses on the core moiety, with examples referencing the commonly cited 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid.[6]
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Scientific Principle
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone method for the purity analysis of non-volatile and thermally stable small molecules.[7] This technique is ideally suited for this compound due to its molecular characteristics. The separation is based on the compound's differential partitioning between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.[7] The molecule's aromatic rings (both the benzoic acid and the substituent on the oxadiazole) confer sufficient hydrophobicity for strong retention on a C18 column, while the polar carboxylic acid group allows for modulation of this retention with changes in mobile phase polarity and pH.
Detection is achieved via ultraviolet (UV) absorbance. The conjugated π-electron systems within the aromatic and heterocyclic rings result in strong chromophores that absorb UV light, enabling sensitive and linear detection. A wavelength of approximately 230-254 nm is typically effective for benzoic acid derivatives.[8][9]
Detailed Experimental Protocol: RP-HPLC-UV
This protocol provides a robust starting point for method development.
2.2.1. Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II, Waters Alliance, or similar system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array (DAD) or UV-Vis detector.
-
Column: InertSustain C18, 5 µm, 250 x 4.6 mm I.D.[9] (or equivalent C18 column).
-
Vials: 2 mL amber glass vials with PTFE septa.
-
Filters: 0.45 µm PTFE syringe filters.
2.2.2. Reagents and Solutions
-
Mobile Phase A: Deionized water with 0.1% Formic Acid (v/v).
-
Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% Formic Acid (v/v).
-
Rationale: Formic acid is a common mobile phase modifier that controls the ionization state of the carboxylic acid group. By maintaining a low pH (around 2.7), it ensures the analyte is in its neutral, protonated form (-COOH), which leads to more consistent retention and improved peak shape on a reversed-phase column.
-
-
Diluent: Acetonitrile/Water (50:50, v/v).
2.2.3. Chromatographic Conditions
| Parameter | Recommended Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm[9] |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
2.2.4. Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with the diluent.
-
Working Standards: Perform serial dilutions from the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Prepare unknown samples in the diluent to an expected concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and instrument.
Workflow and Data Analysis
Caption: HPLC-UV workflow from sample preparation to final quantification.
Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the known concentration of the standards. Perform a linear regression analysis. The concentration of the unknown sample is determined by interpolating its peak area from this curve. Purity is often assessed using an area percent calculation, assuming all impurities have a similar response factor.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Scientific Principle
For applications requiring higher sensitivity and selectivity, such as quantifying the analyte in plasma or tissue homogenates, LC-MS/MS is the gold standard.[10] This technique couples the powerful separation of liquid chromatography with the highly specific and sensitive detection of a triple quadrupole mass spectrometer.
The analyte is first separated from matrix components by UHPLC (Ultra-High-Performance Liquid Chromatography). It then enters the mass spectrometer's ion source, where it is ionized, typically using Electrospray Ionization (ESI). Given the presence of the acidic proton on the carboxylic acid, ESI in negative ion mode ([M-H]⁻) is highly effective.
The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the parent ion. This ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) isolates a specific, characteristic fragment ion. This parent → fragment transition is highly specific to the analyte, minimizing interference from co-eluting matrix components and providing exceptional sensitivity.[10][11]
Detailed Experimental Protocol: LC-MS/MS
3.2.1. Instrumentation and Consumables
-
LC-MS/MS System: An Agilent 6470 Triple Quadrupole LC/MS, Sciex Triple Quad™ 5500, or similar system.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent sub-2 µm C18 column).
-
Reagents: Use LC-MS grade solvents (water, acetonitrile, formic acid).
3.2.2. Liquid Chromatography Conditions (UHPLC)
| Parameter | Recommended Setting |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
3.2.3. Mass Spectrometry Conditions
| Parameter | Recommended Setting (Negative Ion Mode) |
| Ion Source | Electrospray Ionization (ESI) |
| Ionization Mode | Negative |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | Precursor Ion (Q1) |
| (for C₁₅H₉FN₂O₃) | m/z 295.2 |
| Rationale: The precursor ion is the deprotonated molecule [M-H]⁻. Product ions and collision energy must be optimized by infusing a pure standard. A plausible fragmentation is the loss of CO₂ (44 Da) from the carboxylic acid, yielding a fragment around m/z 251.2. |
3.2.4. Sample Preparation (from Plasma)
-
Thaw: Thaw plasma samples on ice.
-
Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4 °C.
-
Transfer: Carefully transfer the supernatant to a clean vial for injection.
Workflow and Validation
Caption: LC-MS/MS workflow for quantification in a plasma matrix.
Method Validation: A full validation according to regulatory guidance (e.g., FDA/EMA) should be performed. This includes assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, matrix effects, and stability.[12]
Typical Performance Metrics:
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Typical LOQ | ~0.5 - 1.0 µg/mL | ~0.1 - 1.0 ng/mL |
| Intra- & Inter-day Precision (%CV) | < 5% | < 15% |
| Accuracy (% Bias) | ± 5% | ± 15% |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends entirely on the application's requirements. The HPLC-UV method offers a simple, cost-effective, and robust solution for routine analysis of bulk materials and formulations where concentration levels are relatively high. The LC-MS/MS method provides unparalleled sensitivity and selectivity, making it indispensable for bioanalytical applications such as pharmacokinetics, where trace-level detection in complex biological matrices is required. The protocols detailed herein serve as a comprehensive starting point for establishing reliable and reproducible analytical workflows for this important chemical entity.
References
- Sahu, N. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Google Cloud.
- Al-Saidi, S. F. (n.d.). Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. AL-Nahrain University.
- JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.
-
Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. Retrieved from [Link]
- STM Journals. (n.d.). Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review.
- Al-Masoudi, N. A. (2016). Synthesis and Characterization of some New 1,3,4- Oxadiazole derivatives based on 4-amino benzoic acid. Baghdad Science Journal, 13(4).
- Kumar, V., et al. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health.
- (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. Google Cloud.
- ChemicalBook. (n.d.). 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid SodiuM Salt.
- Bhattacharya, J., et al. (2010). Design, Synthesis and Characterization of Novel 1,3,4-Oxadiazole Dimers from Benzoic acids. International Journal of ChemTech Research, 2(4), 2056-2061.
- Baghdad Science Journal. (n.d.). Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid.
- Sigma-Aldrich. (n.d.). 3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid.
- BLDpharm. (n.d.). 775304-57-9|3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid.
- ChemicalBook. (n.d.). Benzoic acid, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-, Methyl ester.
- ResearchGate. (2016). Synthesis and Characterization of some New 1,3,4-Oxadiazole derivatives based on 4-amino benzoic acid.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Veeprho. (n.d.). 3-(5-(2-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)benzoic Acid.
- EURL. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Acanthus Research. (n.d.). 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid.
-
ResearchGate. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. Retrieved from [Link]
- BenchChem. (2025). Comparative Guide to Purity Analysis of 3-(1H-imidazol-1-yl)benzoic Acid: HPLC and Alternative Methods.
-
Tang, L., et al. (2009). The determination of low-molecular-mass thiols with 4-(hydroxymercuric)benzoic acid as a tag using HPLC coupled online with UV/HCOOH-induced cold vapor generation AFS. Journal of Chromatography B, 877(28), 3428-3433. Retrieved from [Link]
- Agilent Technologies. (2022). Simultaneous Quantitation of Four Impurities in Clozapine API Using the Agilent 6470 Triple Quadrupole LC/MS.
-
Université Laval. (2024). Development of a novel UHPLC-UV method for quantification of three phenyl 4‑(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates in CD-1® IGS female mouse plasma. Retrieved from [Link]
- GL Sciences Inc. (n.d.). Analysis of Benzoic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid SodiuM Salt | 775304-59-1 [amp.chemicalbook.com]
- 5. veeprho.com [veeprho.com]
- 6. 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid Archives - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. glsciences.com [glsciences.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
Application Notes and Protocols: The Use of 3-(1,2,4-Oxadiazol-3-yl)benzoic Acid (Ataluren) in the Therapeutic Management of Nonsense Mutations
Introduction: The Challenge of Nonsense Mutations and the Promise of Translational Readthrough
Nonsense mutations, which account for approximately 12% of all inherited disease-causing mutations, introduce a premature termination codon (PTC) into the coding sequence of a gene.[1][2] This leads to the synthesis of a truncated, typically non-functional or unstable protein, resulting in a wide range of genetic disorders. The therapeutic strategy of translational readthrough aims to overcome this genetic roadblock by inducing the ribosome to misread the PTC and insert an amino acid, thereby restoring the synthesis of a full-length, functional protein. 3-(1,2,4-Oxadiazol-3-yl)benzoic acid, more commonly known as Ataluren (or PTC124), is a small molecule that has emerged as a promising agent in this therapeutic class.[1][2] Unlike aminoglycoside antibiotics, which also exhibit readthrough activity, Ataluren is not structurally related and lacks antibiotic properties, offering a potentially more favorable safety profile for chronic use.[1][2]
This comprehensive guide provides an in-depth overview of the mechanism of action of Ataluren, along with detailed protocols for its synthesis, characterization, and application in preclinical research models for the treatment of nonsense mutations.
Pharmacology and Mechanism of Action of Ataluren
Ataluren is an orally bioavailable small molecule that promotes the readthrough of all three nonsense codons (UGA, UAG, and UAA), with the highest efficacy observed for the UGA stop codon.[1][2] Its mechanism of action is distinct from that of aminoglycosides. While aminoglycosides bind to the small ribosomal subunit, Ataluren is thought to interact with the large ribosomal subunit, modulating the stringency of codon recognition at the A-site of the ribosome. This interaction is believed to facilitate the recruitment of a near-cognate aminoacyl-tRNA to the PTC, allowing for the continuation of translation.[1] Computational modeling studies suggest that Ataluren may directly interact with the mRNA at the PTC, further supporting a mechanism that promotes readthrough.[3]
It is important to note that Ataluren's activity is selective for premature stop codons over normal termination codons. This selectivity is attributed to the different molecular contexts of PTCs within the coding sequence versus the normal stop codon at the 3' end of the open reading frame.
Caption: Mechanism of Ataluren in overcoming nonsense mutations.
Synthesis and Characterization of Ataluren
For reproducible in vitro and in vivo studies, the synthesis and rigorous quality control of Ataluren are paramount.
Synthesis Protocol
A common synthetic route to Ataluren starts from methyl 3-cyanobenzoate.[4][5]
Caption: A typical synthetic workflow for Ataluren.
Step-by-Step Synthesis:
-
Formation of the Amidoxime: To a solution of methyl 3-cyanobenzoate in a suitable solvent (e.g., methanol), add an aqueous solution of hydroxylamine and a base (e.g., sodium hydroxide or triethylamine). Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Acylation: To the resulting amidoxime, add 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., acetone). Stir the reaction at room temperature.
-
Cyclization: The acylated intermediate is then cyclized to the oxadiazole by heating in a high-boiling point solvent such as toluene or by treatment with a dehydrating agent.
-
Hydrolysis: The final step involves the hydrolysis of the methyl ester to the carboxylic acid. This can be achieved using various methods, such as treatment with boron tribromide (BBr₃) in benzene or sodium hydroxide in a mixture of tetrahydrofuran and water.[4][5]
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure Ataluren.
Quality Control and Characterization
Purity Analysis by High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the purity of the synthesized Ataluren.[6][7]
| Parameter | Condition |
| Column | Phenyl hexyl stationary phase |
| Mobile Phase A | 0.03% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile:Methanol (20:80 v/v) |
| Gradient | A suitable gradient from Mobile Phase A to B |
| Detection | UV at 275 nm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
Structural Confirmation: The identity of the synthesized compound should be confirmed by:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
In Vitro Application Protocols
Dual-Luciferase Reporter Assay for Readthrough Quantification
This is a widely used method to quantify the readthrough efficiency of compounds like Ataluren.[8]
Caption: Workflow for the dual-luciferase reporter assay.
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a suitable density.
-
Co-transfect the cells with a plasmid encoding Firefly luciferase containing a PTC (e.g., UGA, UAG, or UAA) and a control plasmid encoding Renilla luciferase without a PTC using a suitable transfection reagent.
-
-
Compound Treatment:
-
Prepare a stock solution of Ataluren in DMSO.
-
24 hours post-transfection, treat the cells with a serial dilution of Ataluren (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for 24 to 48 hours at 37°C in a CO₂ incubator.
-
-
Luciferase Assay:
-
Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Calculate the percentage of readthrough relative to a positive control (e.g., a construct with a sense codon instead of the PTC) or express as fold-change over the vehicle control.
-
Functional Assay for CFTR Protein Restoration: Forskolin-Induced Swelling (FIS) of Intestinal Organoids
This assay assesses the functional restoration of the CFTR channel, which is often affected by nonsense mutations in cystic fibrosis.[9][10][11][12]
Protocol:
-
Organoid Culture:
-
Culture intestinal organoids derived from patients with CFTR nonsense mutations in a basement membrane matrix.
-
-
Compound Treatment:
-
Treat the organoids with Ataluren at various concentrations for 24-48 hours.
-
-
Forskolin-Induced Swelling:
-
Add forskolin, an adenylyl cyclase activator that increases intracellular cAMP and activates CFTR, to the organoid culture medium.[11]
-
-
Imaging and Analysis:
-
Image the organoids using a brightfield or confocal microscope at time 0 and after a defined period (e.g., 1-6 hours) of forskolin stimulation.
-
Quantify the change in organoid size (area or volume). An increase in swelling indicates functional CFTR-mediated chloride and fluid secretion into the organoid lumen.
-
The area under the curve (AUC) of organoid swelling over time is a quantitative measure of CFTR activity.[9]
-
In Vivo Application Protocols
Administration of Ataluren to the mdx Mouse Model of Duchenne Muscular Dystrophy
The mdx mouse has a nonsense mutation in the dystrophin gene and is a widely used model for Duchenne muscular dystrophy.[13]
Protocol:
-
Animal Model:
-
Use male mdx mice and age-matched wild-type controls.
-
-
Compound Preparation and Administration:
-
Ataluren can be administered orally or via intraperitoneal (i.p.) injection.[2]
-
For oral administration, Ataluren can be mixed into the food or administered by gavage. A typical oral dose is 10-20 mg/kg, administered three times daily.[14][15]
-
For i.p. injection, dissolve Ataluren in a suitable vehicle, such as a solution containing DMSO and (2-hydroxypropyl)-β-cyclodextrin in PBS.[13]
-
-
Treatment Duration:
-
Treatment duration can range from a few weeks to several months, depending on the study's objectives.
-
-
Efficacy Assessment:
-
Functional Tests: Assess muscle function using tests such as grip strength and treadmill running.
-
Histological Analysis: Examine muscle tissue for signs of reduced muscle damage and inflammation.
-
Dystrophin Protein Quantification: Measure the restoration of dystrophin protein in muscle tissue using Western blotting or immunofluorescence.
-
Western Blot for Dystrophin Quantification
This protocol allows for the quantification of restored dystrophin protein in muscle tissue from treated animals.[16][17][18]
Protocol:
-
Tissue Lysis:
-
Homogenize muscle tissue (e.g., tibialis anterior, diaphragm) in a lysis buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysates using a standard assay like the BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Separate 30-50 µg of total protein on a large-format SDS-PAGE gel (e.g., 3-8% Tris-Acetate).
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for dystrophin (e.g., rabbit polyclonal anti-dystrophin).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity using densitometry software.
-
Normalize the dystrophin signal to a loading control (e.g., α-actinin or total protein stain).
-
Express dystrophin levels as a percentage of a wild-type control.
-
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Readthrough Efficiency | UGA > UAG > UAA | In vitro luciferase reporter assays | [1][2][19] |
| Optimal in vitro Concentration | ~0.1 - 10 µM | Cell-based assays | [1][19] |
| Ataluren in vivo Dosage (mdx mice) | 10-20 mg/kg, TID (oral) | Duchenne Muscular Dystrophy model | [14][15][20] |
| Dystrophin Restoration (mdx mice) | Up to 5% of wild-type levels | Intramuscular injection | [13] |
Conclusion and Future Perspectives
Ataluren represents a significant advancement in the development of therapies for genetic disorders caused by nonsense mutations. Its ability to promote translational readthrough offers a novel approach to restore the production of functional proteins. The protocols and application notes provided in this guide are intended to facilitate further research into the efficacy and mechanisms of Ataluren and other readthrough-inducing compounds. As our understanding of the complexities of translation termination and its modulation deepens, we can anticipate the development of even more potent and specific therapies for patients with these debilitating genetic conditions.
References
-
Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner. (URL: [Link])
-
Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC. (URL: [Link])
-
Toward a Rationale for the PTC124 (Ataluren) Promoted Readthrough of Premature Stop Codons: A Computational Approach and GFP-Reporter Cell-Based Assay - PubMed Central. (URL: [Link])
-
Development of a Reliable Purity Method for Ataluren in a Sachet Formulation Through the Analysis of Its Stress Degradation Behavior Using HPLC, LC‐MS, and 2D‐NMR - ResearchGate. (URL: [Link])
-
Development of a Reliable Purity Method for Ataluren in a Sachet Formulation Through the Analysis of Its Stress Degradation Behavior Using HPLC, LC‐MS, and 2D‐NMR - CiteDrive. (URL: [Link])
-
Toward a Rationale for the PTC124 (Ataluren) Promoted Readthrough of Premature Stop Codons: A Computational Approach and GFP-Reporter Cell-Based Assay | Molecular Pharmaceutics - ACS Publications. (URL: [Link])
-
Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and Ataluren (PTC124) - NIH. (URL: [Link])
-
Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study - NIH. (URL: [Link])
-
(PDF) Accurate Dystrophin Quantification in Mouse Tissue; Identification of New and Evaluation of Existing Methods - ResearchGate. (URL: [Link])
-
Forskolin-induced Swelling (FIS) Assay - HUB Organoids. (URL: [Link])
-
Ataluren and aminoglycosides stimulate read-through of nonsense codons by orthogonal mechanisms | PNAS. (URL: [Link])
-
Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC - NIH. (URL: [Link])
- WO2017222474A1 - Process for preparing ataluren and its intermediates - Google P
-
A Lack of Premature Termination Codon Read-Through Efficacy of PTC124 (Ataluren) in a Diverse Array of Reporter Assays | PLOS Biology - Research journals. (URL: [Link])
-
Forskolin induced swelling (FIS) assay in intestinal organoids to guide eligibility for compassionate use treatment in a CF patient with a rare genotype - PubMed. (URL: [Link])
-
Translarna, INN-ataluren - EMA. (URL: [Link])
- CN106279057A - The novel synthesis of Ataluren - Google P
-
Ataluren: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (URL: [Link])
-
Ataluren treatment of patients with nonsense mutation dystrophinopathy - PMC. (URL: [Link])
-
Characterization of an MPS I-H Knock-In Mouse that Carries a Nonsense Mutation Analogous to the Human IDUA-W402X Mutation - NIH. (URL: [Link])
-
Western blotting of dystrophin: Quantification and correlations - FDA. (URL: [Link])
-
Ataluren in patients with nonsense mutation Duchenne muscular dystrophy (ACT DMD): A multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - ResearchGate. (URL: [Link])
-
Ataluren (Translarna) drug for Duchenne Muscular Dystrophy | New Drug Approvals. (URL: [Link])
-
Dystrophin quantification: Biological and translational research implications - PMC - NIH. (URL: [Link])
-
Forskolin-induced swelling (FIS) assay in intestinal organoids carrying... - ResearchGate. (URL: [Link])
-
Gentamicin-mediated suppression of Hurler syndrome stop mutations restores a low level of α-l-iduronidase activity and reduces lysosomal glycosaminoglycan accumulation | Human Molecular Genetics | Oxford Academic. (URL: [Link])
-
"Suppression of a Nonsense Mutation in a Mouse Model of Hurler Syndrome" by Dan Wang. (URL: [Link])
-
Phase 2a Study of Ataluren-Mediated Dystrophin Production in Patients with Nonsense Mutation Duchenne Muscular Dystrophy - PMC - NIH. (URL: [Link])
-
Triamterene Functions as an Effective Nonsense Suppression Agent for MPS I-H (Hurler Syndrome) - MDPI. (URL: [Link])
-
Phase 2a Study of Ataluren-Mediated Dystrophin Production in Patients with Nonsense Mutation Duchenne Muscular Dystrophy - ResearchGate. (URL: [Link])
-
WO 2017/112954 A1 - Googleapis.com. (URL: [Link])
-
Figure 3 from 12. Suppression of a nonsense mutation in a mouse model of Hurler syndrome | Semantic Scholar. (URL: [Link])
-
HPLC methods for purity evaluation of man-made single-stranded RNAs - PubMed - NIH. (URL: [Link])
-
Safety and effectiveness of ataluren in patients with nonsense mutation DMD in the STRIDE Registry compared with the CINRG Duchenne Natural History Study (2015–2022) - NIH. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward a Rationale for the PTC124 (Ataluren) Promoted Readthrough of Premature Stop Codons: A Computational Approach and GFP-Reporter Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017222474A1 - Process for preparing ataluren and its intermediates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. citedrive.com [citedrive.com]
- 8. benchchem.com [benchchem.com]
- 9. huborganoids.nl [huborganoids.nl]
- 10. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. Forskolin induced swelling (FIS) assay in intestinal organoids to guide eligibility for compassionate use treatment in a CF patient with a rare genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Ataluren: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and Ataluren (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase 2a Study of Ataluren-Mediated Dystrophin Production in Patients with Nonsense Mutation Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Inhibition Assays Using 3-(1,2,4-Oxadiazol-3-yl)benzoic Acid and its Analogs Against Autotaxin (ATX)
Introduction: Targeting the Autotaxin-LPA Axis in Drug Discovery
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1][2] It is the primary enzyme responsible for the extracellular production of lysophosphatidic acid (LPA), a bioactive signaling lipid, by hydrolyzing lysophosphatidylcholine (LPC).[3][4] The ATX-LPA signaling axis is a critical regulator of numerous physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[3][5] Dysregulation of this pathway has been implicated in a wide range of diseases, such as idiopathic pulmonary fibrosis (IPF), cancer, and chronic inflammatory conditions, making ATX a compelling therapeutic target for drug development.[3][5]
The chemical scaffold, 3-(1,2,4-Oxadiazol-3-yl)benzoic acid, represents a class of compounds with significant potential for enzyme inhibition. Structure-activity relationship (SAR) studies on various 1,2,4-oxadiazole derivatives have demonstrated their utility in targeting diverse enzymes.[6][7][8] This guide provides a comprehensive framework and detailed protocols for screening and characterizing compounds based on this scaffold, using this compound as a representative molecule, against the enzyme autotaxin.
These application notes are designed for researchers, scientists, and drug development professionals to establish robust and reliable enzymatic inhibition assays for the discovery and characterization of novel ATX inhibitors.
The ATX-LPA Signaling Pathway: A Rationale for Inhibition
The enzymatic activity of ATX is the rate-limiting step in the production of extracellular LPA.[3] Once produced, LPA binds to a family of at least six G protein-coupled receptors (GPCRs), LPAR1-6, initiating a cascade of downstream signaling events.[9][10] These pathways, including the Ras-ERK, PI3K-AKT, and Rho-ROCK pathways, drive cellular responses that contribute to disease progression.[9][11] By inhibiting ATX, the production of LPA is attenuated, leading to a dampening of these pro-pathogenic signaling cascades. This mechanism provides a clear rationale for the development of ATX inhibitors as therapeutic agents.[12]
Below is a diagram illustrating the central role of Autotaxin in the LPA signaling pathway.
Caption: The Autotaxin-LPA signaling cascade and the point of inhibition.
Principle of ATX Inhibition Assays
The core principle of an ATX inhibition assay is to quantify the enzymatic activity of ATX in the presence and absence of a potential inhibitor. The activity is measured by monitoring the rate of product formation from a specific substrate. Two robust and widely adopted methods are detailed here: a coupled-enzyme fluorometric assay using Amplex® Red and a direct fluorogenic substrate assay using FS-3.
Method 1: Amplex® Red Coupled-Enzyme Assay
This assay indirectly measures ATX activity by quantifying one of its reaction products, choline.[13][14] ATX hydrolyzes the substrate lysophosphatidylcholine (LPC) into LPA and choline. The released choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). In the final step, horseradish peroxidase (HRP) uses the H₂O₂ to oxidize the non-fluorescent Amplex® Red reagent into the highly fluorescent product, resorufin.[13][15][16] The rate of increase in fluorescence is directly proportional to the ATX activity.
Sources
- 1. Autotaxin: structure-function and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]
- 4. Autotaxin - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - StructureâActivity Relationship for the Oxadiazole Class of Antibiotics - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 16. labroots.com [labroots.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 3-(1,2,4-Oxadiazol-3-yl)benzoic Acid Derivatives
Welcome to the technical support center dedicated to the synthesis of 3-(1,2,4-Oxadiazol-3-yl)benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important scaffold. The 1,2,4-oxadiazole ring is a highly valued bioisostere for amide and ester functionalities, frequently appearing in molecules of pharmaceutical interest.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to diagnose issues and significantly improve your reaction yields and purity.
Section 1: The Synthetic Pathway at a Glance
The most common and reliable method for constructing the 3-aryl-1,2,4-oxadiazole core involves a multi-step sequence starting from a nitrile. Specifically for our target molecule, the synthesis begins with methyl 3-cyanobenzoate. The key transformation is the condensation of an intermediate amidoxime with a carboxylic acid derivative, followed by a final hydrolysis step.
Caption: General workflow for the synthesis of this compound derivatives.
Section 2: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental failures.
Problem Area: Low Yield and Incomplete Reactions
Q: My overall yield for the conversion of the amidoxime to the final oxadiazole is consistently below 40%. My LC-MS shows multiple species, including unreacted amidoxime and a mass corresponding to my O-acylamidoxime intermediate. What is the primary cause?
A: This is the most common failure mode, and it almost always points to inefficient cyclodehydration, the final ring-closing step.[3] The O-acylamidoxime intermediate is formed, but the conditions are not sufficiently forcing to drive the intramolecular cyclization and elimination of water.[1]
-
Causality: The energy barrier for this cyclization can be high. Without adequate thermal energy or a potent base to facilitate the reaction, the intermediate may stall. Worse, under prolonged heating in non-anhydrous conditions, it can hydrolyze back to the starting amidoxime and carboxylic acid, further reducing your yield.[3]
-
Recommended Solutions:
-
Switch to a "Superbase" System: For room temperature cyclization, a combination of a strong hydroxide base in a polar aprotic solvent (e.g., NaOH or KOH in DMSO) is exceptionally effective.[4][5] This system is potent enough to deprotonate the intermediate and drive the reaction forward, often in a matter of hours with excellent yields.[6]
-
Increase Thermal Energy: If performing a thermal cyclization, ensure your solvent has a sufficiently high boiling point (e.g., toluene, xylene, or DMF) and that you are reaching reflux.[2]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and significantly boost yields by efficiently overcoming the activation energy for cyclization.[3][5]
-
Q: I am attempting a one-pot reaction from the amidoxime and a carboxylic acid using a coupling agent, but the reaction is messy. How can I improve this?
A: One-pot procedures are efficient but sensitive to the order of addition and the choice of reagents.
-
Causality: The coupling agent (e.g., EDC, HATU, CDI) is designed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amidoxime's hydroxyl group. However, impurities (especially water) can consume the activated acid. Furthermore, some coupling agents and bases are more effective than others.
-
Recommended Solutions:
-
Pre-activation: Activate the carboxylic acid with your coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent like DMF for 15-20 minutes before adding the amidoxime. This ensures the activated species is readily available for the desired reaction.
-
Reagent Choice: Studies have shown that HATU often provides excellent yields in shorter reaction times compared to other coupling agents like EDC.[3] For base-mediated one-pot reactions without a separate coupling agent, carbonyldiimidazole (CDI) in a NaOH/DMSO medium has proven highly effective.[4][7]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and all solvents are anhydrous. Water will compete with the amidoxime and hydrolyze your activated acid.[3]
-
Problem Area: Side Products and Isomers
Q: My final product's NMR and MS data suggest the presence of an isomer. What could be happening during the synthesis?
A: You are likely observing a product of the Boulton-Katritzky Rearrangement (BKR).
-
Causality: This is a thermal or acid-catalyzed rearrangement specific to certain 1,2,4-oxadiazoles. It involves the cleavage of the N-O bond and subsequent recyclization to form a different heterocyclic system.[2][3] This is more common with 3,5-disubstituted oxadiazoles, especially if the workup or purification involves acidic conditions or excessive heat.[3]
-
Recommended Solutions:
-
Neutral Workup: Avoid acidic workups if possible. Use a simple extraction with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Purification Conditions: Use neutral purification methods like silica gel chromatography with a non-acidic eluent system.
-
Storage: Store the final compound in a dry, cool environment to prevent slow degradation.
-
Caption: Troubleshooting flowchart for common issues in this compound synthesis.
Section 3: Frequently Asked Questions (FAQs)
Q: Why is it often recommended to start with methyl 3-cyanobenzoate instead of 3-cyanobenzoic acid?
A: This is a strategic choice related to protecting the carboxylic acid functional group. The conditions required for amidoxime formation (reacting the nitrile with hydroxylamine, often with a base) can be incompatible with a free carboxylic acid. The acidic proton could interfere with the reaction. By using the methyl ester, the carboxylic acid is protected. It can then be easily deprotected in the final step via hydrolysis to yield the desired benzoic acid.[8]
Q: My synthesis involves reacting the amidoxime with an acyl chloride. What is a key consideration for this method?
A: When using a highly reactive acylating agent like an acyl chloride, controlling the reaction is paramount. A base, such as pyridine or triethylamine, is typically required to neutralize the HCl that is generated. The reaction should be performed at a low temperature (e.g., 0 °C) with slow, dropwise addition of the acyl chloride to prevent side reactions and control the exotherm.[4][9] While effective, this method can sometimes be lower yielding than modern one-pot procedures using coupling agents or superbase systems due to the formation of byproducts.[6]
Q: Can I synthesize the amidoxime from the nitrile and hydroxylamine without isolating it before the next step?
A: While some one-pot procedures exist for the entire sequence from nitrile to oxadiazole, they can be challenging to optimize.[10] The purity of the amidoxime is critical for a clean and high-yielding cyclization step. For reproducibility and easier troubleshooting, we strongly recommend a two-step approach: 1) synthesize and isolate the amidoxime intermediate, confirm its purity (e.g., by NMR or LC-MS), and then 2) use the purified amidoxime in the subsequent acylation/cyclization reaction.
Section 4: Optimized Experimental Protocols
The following protocols are provided as a robust starting point for synthesis. Assume the C5 substituent is a generic aryl group (Ar) for demonstration purposes.
Protocol 1: Synthesis of Methyl 3-(N'-hydroxycarbamimidoyl)benzoate (Amidoxime)
-
To a solution of methyl 3-cyanobenzoate (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine (prepared from hydroxylamine hydrochloride (1.5 eq) and a base like sodium carbonate (0.8 eq)).
-
Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting nitrile.
-
Once complete, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Add cold water to precipitate the product.
-
Filter the resulting white solid, wash with cold water, and dry under vacuum to yield the amidoxime intermediate. Purity should be checked before proceeding.
Protocol 2: One-Pot Synthesis of Methyl 3-(5-Aryl-1,2,4-oxadiazol-3-yl)benzoate (NaOH/DMSO Method)
-
To a round-bottom flask, add powdered sodium hydroxide (2.0 eq) and anhydrous DMSO. Stir to create a suspension.
-
Add the aryl carboxylic acid (1.2 eq) and the amidoxime from Protocol 1 (1.0 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 4-16 hours.[4][6] Monitor progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker of cold water. This will precipitate the crude product.
-
Filter the solid, wash thoroughly with water to remove residual DMSO and base.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography.
Protocol 3: Final Ester Hydrolysis
-
Dissolve the methyl ester from Protocol 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with 1M HCl until the pH is ~2-3. The final benzoic acid product will precipitate out of solution.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the pure 3-(5-Aryl-1,2,4-oxadiazol-3-yl)benzoic acid.[8]
Section 5: Data Summary
The choice of base and solvent is critical for the cyclodehydration step. The following table summarizes conditions reported in the literature for this key transformation.
| Entry | Base (eq) | Solvent | Temperature | Typical Yield | Reference |
| 1 | NaOH (2.0) | DMSO | Room Temp | Good to Excellent | [4][5][6] |
| 2 | KOH (2.0) | DMSO | Room Temp | Good to Excellent | [4] |
| 3 | TBAF (1.4) | THF | Room Temp | Excellent | [4] |
| 4 | K₂CO₃ (2.2) | DCM | Room Temp | Moderate (Acylation step) | [3] |
| 5 | None (Thermal) | Toluene/Xylene | Reflux | Moderate to Good | [2] |
"Excellent" yields are generally considered >90%, "Good" 70-89%, and "Moderate" 50-69%.[3]
Section 6: Mechanistic Insights
Understanding the mechanism of the base-catalyzed cyclodehydration can help rationalize the choice of reagents and conditions. The strong, non-nucleophilic base plays a crucial role in initiating the ring-closing cascade.
Caption: Mechanism of base-catalyzed cyclodehydration to form the 1,2,4-oxadiazole ring.
References
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
-
Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Thieme. [Link]
-
Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. ResearchGate. [Link]
-
Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. National Institutes of Health (NIH). [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ResearchGate. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Institutes of Health (NIH). [Link]
-
Process for the preparation of 1,2,4-oxadiazole benzoic acids. European Patent Office. [Link]
-
Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. National Institutes of Health (NIH). [Link]
-
Design, Synthesis and Characterization of Novel 1,3,4-Oxadiazole Dimers from Benzoic acids. International Journal of ChemTech Research. [Link]
-
Synthesis of 1,2,4-Oxadiazoles. ResearchGate. [Link]
-
Preparation method of 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid. WIPO Patentscope. [Link]
Sources
- 1. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Process for the preparation of 1,2,4-oxadiazole benzoic acids - Patent 2059513 [data.epo.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2,4-Oxadiazole Benzoic Acids
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazole benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
I. Troubleshooting Guide: Common Issues and Solutions
The synthesis of 1,2,4-oxadiazole benzoic acids, while a well-established transformation, is often plagued by challenges that can impact yield, purity, and scalability. This section addresses the most frequently encountered problems in a question-and-answer format, providing both probable causes and actionable solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Q1: I'm not seeing any formation of my target 1,2,4-oxadiazole. What are the likely reasons?
A1: The primary bottleneck in 1,2,4-oxadiazole synthesis is often the cyclization of the O-acyl amidoxime intermediate.[1] Several factors could be at play:
-
Inefficient Amidoxime Formation: The initial conversion of the cyanobenzoic acid or its ester to the corresponding amidoxime is a critical first step.[2][3] Incomplete conversion will naturally lead to low overall yield.
-
Poor Acylation of the Amidoxime: The subsequent acylation of the amidoxime to form the O-acyl amidoxime can be hampered by steric hindrance or electronic effects of the substrates.
-
Insufficiently Forcing Cyclization Conditions: The final cyclodehydration step requires overcoming a significant energy barrier.[4] Inadequate temperature or an inappropriate cyclizing agent will result in failure to form the oxadiazole ring.
-
Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on either the benzoic acid or the acylating agent can interfere with the desired reaction pathway.[5][6]
Solutions and Optimization Strategies:
| Probable Cause | Recommended Solution |
| Incomplete Amidoxime Formation | Ensure an excess of hydroxylamine is used. The reaction can be performed at room temperature but is often more efficient when refluxing in ethanol or methanol to reduce reaction time.[3] |
| Inefficient Acylation | Use a suitable coupling agent such as EDCI/HOBt or activate the carboxylic acid as an acyl chloride.[7] |
| Insufficient Cyclization | For thermal cyclization, ensure adequate heating, potentially refluxing in a high-boiling solvent like toluene or xylene. For base-mediated cyclization, strong, non-nucleophilic bases like TBAF in dry THF are effective.[4] Superbase systems such as NaOH/DMSO or KOH/DMSO can also promote cyclization at room temperature.[4][5] |
| Interfering Functional Groups | Protect sensitive functional groups (e.g., -OH, -NH2) prior to the coupling and cyclization steps.[4] |
Issue 2: Presence of Significant Side Products
Q2: My reaction mixture shows multiple spots on TLC, and LC-MS analysis indicates the presence of several byproducts. What are they and how can I minimize them?
A2: Side product formation is a common challenge. The identity of these impurities can provide valuable clues for optimizing your reaction conditions.
-
Cleavage of the O-Acyl Amidoxime: This is a very common side reaction, particularly in the presence of water or other protic species, or with prolonged heating.[2][4] This cleavage regenerates the amidoxime and the carboxylic acid.
-
Boulton-Katritzky Rearrangement (BKR): 3,5-substituted 1,2,4-oxadiazoles can undergo a thermal or acid-catalyzed rearrangement to form other heterocyclic isomers.[4]
-
Nitrile Oxide Dimerization: When employing a 1,3-dipolar cycloaddition approach, the nitrile oxide intermediate can dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide), which is often a competing pathway.[4]
-
Formation of Amide from Amidoxime: Under certain oxidative conditions, the starting amidoxime can be converted to the corresponding amide.[3]
Strategies for Minimizing Side Products:
| Side Product | Minimization Strategy |
| O-Acyl Amidoxime Cleavage | Minimize reaction time and temperature for the cyclodehydration step. If using a base, ensure anhydrous conditions.[4] |
| Boulton-Katritzky Rearrangement | Use neutral, anhydrous conditions for workup and purification. Avoid acidic conditions and store the final compound in a dry environment.[4] |
| Nitrile Oxide Dimerization | When using a 1,3-dipolar cycloaddition, use the nitrile as the solvent or in large excess to favor the desired reaction.[4] |
| Amide Formation | Avoid unintentional oxidizing conditions. If amide formation is significant, consider alternative synthetic routes that do not involve easily oxidized intermediates. |
Issue 3: Difficulty with Final Hydrolysis Step
Q3: I have successfully synthesized the methyl or ethyl ester of my 1,2,4-oxadiazole benzoic acid, but I am struggling with the final hydrolysis to the carboxylic acid.
A3: The hydrolysis of the ester to the carboxylic acid can sometimes be challenging due to the stability of the ester or the potential for side reactions under harsh hydrolysis conditions.
-
Incomplete Hydrolysis: The ester may be sterically hindered or electronically deactivated, making it resistant to hydrolysis.
-
Degradation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures, leading to ring-opening and decomposition.
Troubleshooting Hydrolysis:
| Problem | Suggested Approach |
| Incomplete Hydrolysis | Increase the reaction temperature and/or the concentration of the base (e.g., NaOH or LiOH). Consider using a co-solvent like THF or methanol to improve solubility. |
| Product Degradation | Use milder hydrolysis conditions. For example, use lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times. |
II. Frequently Asked Questions (FAQs)
Q4: Can I use microwave irradiation to accelerate the synthesis?
A4: Yes, microwave-assisted synthesis can be a very effective method for the synthesis of 1,2,4-oxadiazoles, often leading to significantly shorter reaction times and improved yields.[5][8] The cyclodehydration of the O-acyl amidoxime is particularly amenable to microwave heating.[9]
Q5: What is the best way to purify my final 1,2,4-oxadiazole benzoic acid?
A5: Purification strategies will depend on the physical properties of your compound.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for obtaining high purity material.
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is a standard technique.[7] A gradient elution with a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or dichloromethane) is typically used.
-
Acid-Base Extraction: Since the final product is a carboxylic acid, you can use acid-base extraction to separate it from neutral or basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be acidified to precipitate the pure product.
Q6: Are there one-pot procedures available to streamline the synthesis?
A6: Yes, several one-pot methods have been developed to improve the efficiency of 1,2,4-oxadiazole synthesis.[5][10] These procedures often involve the in situ formation of the amidoxime followed by acylation and cyclization without the isolation of intermediates.[11][12] This can save significant time and resources, especially for library synthesis.[13]
III. Experimental Protocols and Visualizations
Protocol 1: Two-Step Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole Benzoic Acid Ester
This protocol outlines a general two-step procedure starting from a cyanobenzoate ester.
Step 1: Amidoxime Formation
-
To a solution of the starting cyanobenzoate ester (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude amidoxime, which can often be used in the next step without further purification.
Step 2: Acylation and Cyclization
-
Dissolve the crude amidoxime (1.0 eq) and a substituted benzoic acid (1.1 eq) in a suitable solvent such as DMF or DCM.
-
Add a coupling agent like EDCI (1.2 eq) and HOBt (1.2 eq) and stir the mixture at room temperature.
-
Once the acylation is complete (as monitored by TLC), add a cyclizing agent. For thermal cyclization, the solvent can be switched to toluene or xylene and the mixture refluxed. For base-mediated cyclization, a base such as TBAF can be added to the reaction mixture.
-
After the cyclization is complete, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.
Workflow and Decision Making in 1,2,4-Oxadiazole Synthesis
The following diagram illustrates the key steps and decision points in the synthesis of 1,2,4-oxadiazole benzoic acids.
Caption: A workflow diagram for the synthesis of 1,2,4-oxadiazole benzoic acids.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical pathway for diagnosing the cause of low product yield.
Caption: A decision tree for troubleshooting low yields in 1,2,4-oxadiazole synthesis.
IV. References
-
Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. Benchchem. Available from:
-
troubleshooting by-product formation in oxadiazole synthesis. Benchchem. Available from:
-
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health. Available from:
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. National Institutes of Health. Available from:
-
A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences. Available from:
-
Derivatization of nitrile-sugars. Student Theses Faculty of Science and Engineering. Available from:
-
Process for the preparation of 1,2,4-oxadiazole benzoic acids. European Patent Office. Available from:
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Center for Biotechnology Information. Available from:
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available from:
-
A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies. Benchchem. Available from:
-
Some synthetic approaches to oxadiazole molecules. ResearchGate. Available from:
-
Influence of the reaction conditions on the amide and the amidoxime synthesis. ResearchGate. Available from:
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available from:
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available from:
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available from:
-
Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. ResearchGate. Available from:
-
1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. ResearchGate. Available from:
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. National Center for Biotechnology Information. Available from:
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available from:
-
Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Taylor & Francis Online. Available from:
-
Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Semantic Scholar. Available from:
-
Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Available from:
-
PROCESSES FOR THE PREPARATION OF 1,2,4-OXADIAZOLE BENZOIC ACIDS. Google Patents. Available from:
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available from:
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Center for Biotechnology Information. Available from:
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health. Available from:
-
Conversion of N-acyl amidines to amidoximes: a convenient synthetic approach to molnupiravir (EIDD-2801) from ribose. Royal Society of Chemistry. Available from:
-
Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. National Center for Biotechnology Information. Available from:
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available from:
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Available from:
-
Synthesis and Pharmacological Evaluation of Few Novel 1,3,4- Oxadiazole Derivatives. bepls. Available from:
-
Divergent Synthesis of a Key Series of Vancomycin Aglycon Residue 4 Amidines that Clarify Binding Behavior to Model Ligands. National Institutes of Health. Available from:
-
SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. AfaSci. Available from:
-
Flow synthesis of 1,2,4‐oxadiazole derivatives. ResearchGate. Available from:
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Available from:
-
Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Publications. Available from:
-
An improved synthesis of 1,2,4-oxadiazoles on solid support. ResearchGate. Available from:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Process for the preparation of 1,2,4-oxadiazole benzoic acids - Patent 2059513 [data.epo.org]
- 12. PE20080771A1 - PROCESSES FOR THE PREPARATION OF 1,2,4-OXADIAZOLE BENZOIC ACIDS - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-(1,2,4-Oxadiazol-3-yl)benzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(1,2,4-Oxadiazol-3-yl)benzoic acid. As a Senior Application Scientist, this guide synthesizes established purification principles with practical, field-tested advice to help you navigate common challenges and achieve high purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
Q2: What are the most common impurities I might encounter during the synthesis of this compound?
Common impurities often stem from the synthetic route used. A typical synthesis involves the reaction of a cyano-substituted benzoic acid or ester with hydroxylamine, followed by cyclization with an appropriate reagent.[6][7] Potential impurities could include:
-
Unreacted starting materials: Such as 3-cyanobenzoic acid or its ester derivative.
-
Incompletely cyclized intermediates: For example, the amidoxime intermediate.
-
Byproducts from side reactions.
-
Isomers: Depending on the synthetic strategy, positional isomers could be formed.
-
Residual solvents from the reaction or initial workup.
Q3: Which purification technique is best suited for my sample of this compound?
The optimal purification technique depends on the nature and quantity of the impurities present. Here’s a general guideline:
-
Recrystallization: This is often the first choice for removing small amounts of impurities from a solid product, especially if the impurities have different solubility profiles from the desired compound.[5][8]
-
Acid-Base Extraction: This is a highly effective method for separating acidic compounds like this compound from neutral or basic impurities.[4][9][10][11][12]
-
Column Chromatography: This technique is useful for separating complex mixtures of compounds with similar polarities.[13][14] It can be used as a primary purification step or to polish the product after other methods.
Q4: How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of your this compound:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low yield after recrystallization. | 1. Too much solvent was used. 2. The solution was cooled too quickly. 3. The compound is highly soluble in the chosen cold solvent. | 1. Minimize the amount of hot solvent used to just dissolve the solid. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] 3. Perform a solvent screen to find a solvent in which the compound has high solubility when hot and low solubility when cold. | 1. Using excess solvent will keep more of the product dissolved even at low temperatures, reducing the yield. 2. Slow cooling promotes the formation of pure crystals, while rapid cooling can trap impurities and smaller crystals that are harder to filter. 3. The success of recrystallization relies on a significant difference in solubility at different temperatures. |
| The product oils out instead of crystallizing. | 1. The presence of significant impurities is depressing the melting point. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. The solution is supersaturated. | 1. Try an initial purification step like acid-base extraction to remove major impurities. 2. Choose a solvent with a lower boiling point. 3. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5] | 1. Impurities can interfere with the crystal lattice formation, leading to an oily precipitate. 2. If the compound melts in the hot solvent, it may not solidify into crystals upon cooling. 3. Scratching provides a rough surface for nucleation, and a seed crystal provides a template for crystal growth. |
| Incomplete separation during acid-base extraction. | 1. The pH of the aqueous layer was not sufficiently basic to deprotonate the carboxylic acid. 2. The pH of the aqueous layer was not sufficiently acidic to protonate the carboxylate salt. 3. An emulsion has formed. | 1. Use a saturated solution of a weak base like sodium bicarbonate to extract the acidic compound into the aqueous layer.[4][10] Ensure the pH is well above the pKa of the carboxylic acid. 2. Acidify the aqueous layer with a strong acid like HCl to a pH well below the pKa to precipitate the pure acid.[9][11] 3. To break the emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. | 1. The acidic benzoic acid derivative must be converted to its water-soluble carboxylate salt to move into the aqueous layer.[4][12] 2. The water-soluble carboxylate salt must be neutralized back to the water-insoluble carboxylic acid to precipitate out of the aqueous solution.[11] 3. Brine increases the ionic strength of the aqueous phase, which can help to break up the emulsion. |
| Poor separation or tailing on TLC/HPLC. | 1. The mobile phase is too polar or not polar enough. 2. The sample is overloaded on the plate or column. 3. The compound is interacting strongly with the stationary phase. | 1. Systematically vary the solvent ratio in your mobile phase to achieve a good separation (Rf value between 0.2 and 0.5 for TLC). 2. Dilute your sample before loading it. 3. For acidic compounds like this, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid. | 1. The polarity of the mobile phase dictates the elution of compounds from the stationary phase. 2. Overloading leads to broad, streaky spots or peaks. 3. Ionized acidic compounds can interact strongly with silica gel, leading to tailing. A small amount of acid in the mobile phase keeps the compound in its neutral form, reducing this interaction. |
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is designed for the final purification of a mostly pure solid product.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[5] Common solvents to screen include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water, or mixtures thereof.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent in small portions until a clear solution is obtained at the boiling point of the solvent.
-
Decoloration (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification via Acid-Base Extraction
This method is ideal for separating the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[4][10] Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the acidic product has been extracted. Combine all aqueous extracts.
-
Backwash (Optional): Wash the organic layer with brine to remove any residual water-soluble components. This organic layer now contains any neutral impurities.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, while stirring until the solution is acidic (test with pH paper).[9][11] The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and dry it under vacuum.
Visualization of Purification Workflow
The following diagram illustrates a decision-making process for selecting the appropriate purification technique for this compound.
Caption: Decision tree for selecting a purification method.
References
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Extraction of Benzoic Acid - Odinity. (2017, December 31). Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
The Extraction of Benzoic Acid from a Mixture. (n.d.). Retrieved from [Link]
-
3-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid - Career Henan Chemical Co. (n.d.). Retrieved from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
-
recrystallization lab report.pdf - FAMU. (2016, September 27). Retrieved from [Link]
- Process for the preparation of 1,2,4-oxadiazole benzoic acids - Patent 2059513. (2013, January 23).
-
RU2474577C2 - Crystalline forms of 3-[5-(2-fluorophenyl)-[4][9][11]oxadiazol-3-yl]benzoic acid, and use thereof and methods for preparing - Google Patents. (n.d.). Retrieved from
-
US7863456B2 - Crystalline forms of 3-[5-(2-fluorophenyl)-[4][9][11]oxadiazol-3-YL]-benzoic acid - Google Patents. (n.d.). Retrieved from
-
Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring - ResearchGate. (2015, September 16). Retrieved from [Link]
-
3-(5-(2-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)benzoic Acid - Veeprho. (n.d.). Retrieved from [Link]
-
US20220023268A1 - Crystalline forms of 3-[5-(2-fluorophenyl)-[4][9][11]oxadiazol-3-yl]-benzoic acid for the treatment of disease - Google Patents. (n.d.). Retrieved from
-
Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate - UniTo. (2023, June 2). Retrieved from [Link]
-
Al-Nahrain Journal of Science Nematic Mesogen with 1,3,4-Oxadiazole Unit as Stationary Phase in Gas-Liquid Chromatography. (2025, February 20). Retrieved from [Link]
-
US7419991B2 - 3-[5-(2-fluoro-phenyl)-[4][9][11]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof - Google Patents. (n.d.). Retrieved from
-
Design, Synthesis and Characterization of Novel 1 ,3,4-Oxadiazole Dimers from Benzoic acids. (n.d.). Retrieved from [Link]
-
Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases - ResearchGate. (n.d.). Retrieved from [Link]
-
In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl - PubMed Central. (2025, September 28). Retrieved from [Link]
-
3-[5-(2-Fluorophenyl-d4)-1,2,4-oxadiazol-3-yl]benzoic acid - Acanthus Research. (n.d.). Retrieved from [Link]
Sources
- 1. 3-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)BENZOIC ACID | 775303-92-9 [chemicalbook.com]
- 2. CAS 775304-57-9: Ataluren | CymitQuimica [cymitquimica.com]
- 3. 3-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)benzoic acid - Career Henan Chemical Co. [coreychem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. Process for the preparation of 1,2,4-oxadiazole benzoic acids - Patent 2059513 [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. famu.edu [famu.edu]
- 9. odinity.com [odinity.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-(1,2,4-Oxadiazol-3-yl)benzoic Acid and its Derivatives in Solution
Welcome to the technical support guide for 3-(1,2,4-Oxadiazol-3-yl)benzoic acid and its related analogues. This document is designed for researchers, medicinal chemists, and formulation scientists who utilize this important chemical scaffold. The 1,2,4-oxadiazole ring is frequently employed in drug discovery as a bioisosteric replacement for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2][3] However, like any functional group, it possesses a unique reactivity profile that must be understood to ensure experimental accuracy and reproducibility. This guide provides in-depth answers to common stability issues, troubleshooting protocols, and validated methodologies to maintain the integrity of your compound in solution.
Section 1: Understanding the Core Stability Profile
This section addresses the fundamental chemical vulnerabilities of the 1,2,4-oxadiazole ring system, which is central to the stability of this compound.
Q1: What is the primary stability concern for this compound in solution?
A: The principal stability issue is the hydrolytic cleavage of the 1,2,4-oxadiazole ring.[4][5] This is a well-characterized susceptibility of this heterocycle, particularly under conditions outside of a specific pH range. The reactivity is primarily influenced by the low aromaticity of the ring and the inherent weakness of the O-N bond, which is susceptible to cleavage.[6][7]
Q2: How does solution pH dictate the stability of the compound?
A: The pH of the aqueous environment is the most critical factor governing the stability of this compound class. Published studies on closely related 1,2,4-oxadiazole derivatives demonstrate a distinct stability profile:
-
Maximum Stability: The compound exhibits its greatest stability in a slightly acidic pH range of 3 to 5.[4][5]
-
Instability: The rate of degradation increases significantly in solutions with pH values below 3 or above 5.[4][5]
Q3: What is the chemical mechanism behind the pH-dependent degradation?
A: The degradation proceeds via two distinct, pH-dependent ring-opening mechanisms, both ultimately leading to the formation of an aryl nitrile and a benzoic acid derivative.[4][5]
-
Acid-Catalyzed Hydrolysis (pH < 3): At low pH, the N-4 nitrogen atom of the oxadiazole ring becomes protonated. This protonation activates the C-5 methine carbon, making it highly electrophilic and susceptible to nucleophilic attack by water. The subsequent ring-opening cascade results in the cleavage of the O-N bond.[4][5]
-
Base-Mediated Hydrolysis (pH > 5): Under neutral to basic conditions, a hydroxide ion (or another nucleophile) directly attacks the electrophilic C-5 carbon. This generates an anionic intermediate on the N-4 atom. In the presence of a proton donor, such as water, this intermediate is protonated, which facilitates the collapse of the ring structure.[4][5] In the absence of a proton donor (e.g., in dry aprotic solvents like acetonitrile), this anionic intermediate can revert to the stable parent compound, highlighting the crucial role of the solvent system.[5]
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use only high-purity, anhydrous DMSO or Acetonitrile.
-
Weighing: Accurately weigh the this compound solid in a controlled environment to prevent moisture absorption.
-
Dissolution: Dissolve the solid in the chosen aprotic solvent to a final concentration of 10-50 mM. Ensure complete dissolution using gentle vortexing or sonication if necessary.
-
Aliquoting: Immediately dispense the stock solution into low-volume, single-use aliquots in high-quality polypropylene or glass vials with secure caps.
-
Storage: Store the aliquots protected from light at -20°C (for short-term, <1 month) or -80°C (for long-term, >1 month).
-
Usage: When needed, remove a single aliquot and allow it to thaw completely to room temperature before opening to prevent condensation. Discard any unused portion of the thawed aliquot; do not refreeze.
SOP 2: Protocol for a Basic Forced Degradation Study
This protocol is essential for identifying potential degradants and establishing a stability-indicating analytical method.
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water. This will serve as your control and starting material for stress conditions.
-
Acid Hydrolysis: Mix an equal volume of the compound solution with 0.2 N HCl to achieve a final acid concentration of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an equal volume of the compound solution with 0.2 N NaOH to achieve a final base concentration of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an equal volume of the compound solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the initial compound solution at 60°C for 7 days.
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples and the T=0 control sample to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples using a validated RP-HPLC method with DAD or MS detection.
-
Compare the chromatograms to identify and quantify the degradation products.
-
Section 4: Data Summary
Forced degradation studies on related oxadiazole derivatives provide a clear picture of their vulnerabilities. The table below summarizes typical degradation percentages observed under various stress conditions.
| Stress Condition | Parameters | Typical Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | 29% - 65% | [8][9] |
| Alkali Hydrolysis | 0.1 N NaOH, 60°C, 24h | 29% - 65% | [8][9] |
| Oxidative | 3% H₂O₂, RT, 24h | ~42% | [8] |
| Thermal | 60°C, 24h - 7d | ~48% | [8][9] |
| Humidity | RT, 7 days | ~56% | [8][9] |
Note: Degradation rates are highly dependent on the specific substituents on the oxadiazole and benzoic acid rings. This data is illustrative for a related compound and should be used as a general guide.
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is the absolute optimal pH range for working with this compound?
-
Q: Can I prepare aqueous stock solutions and store them at -80°C?
-
A: This is strongly discouraged. Freezing slows down but does not stop chemical reactions. The presence of water will still allow for hydrolysis to occur over time. For maximum integrity, always use anhydrous aprotic solvents like DMSO or ACN for long-term storage.
-
-
Q: My cell-based assay requires a pH 7.4 buffer and a 48-hour incubation. What is the best practice?
-
A: This is a challenging scenario. First, perform a stability test of your compound in the exact cell culture medium over 48 hours to quantify the extent of degradation. If degradation is significant (>10-15%), you may need to consider alternative strategies, such as replenishing the compound at intermediate time points or reducing the incubation time if the experimental design allows. Always prepare the final dilution into the medium immediately before adding it to the cells.
-
-
Q: How can I be certain that the loss of biological activity I'm seeing is due to chemical degradation and not another factor?
-
A: The best approach is to correlate biological activity with chemical integrity. Take an aliquot of your assay solution at the beginning (T=0) and end of the experiment. Analyze both by HPLC to quantify the remaining parent compound. If the percentage loss of compound concentration correlates with the loss in biological effect, it strongly implicates degradation as the cause.
-
-
Q: I thought oxadiazole rings were used to increase stability. Why is it degrading?
-
A: This is an excellent point. The 1,2,4-oxadiazole ring is a bioisostere for esters and amides because it is significantly more resistant to enzymatic hydrolysis by esterases and amidases in vivo. [2][3]Its stability issue is primarily one of chemical hydrolysis under specific pH conditions, which is a different liability. So, while it improves metabolic stability, its chemical stability in aqueous solutions must be carefully managed in vitro.
-
References
-
Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. Available from: [Link]
-
Force degradation study of compound A3. ResearchGate. Available from: [Link]
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed. Available from: [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scientific Research Publishing. Available from: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available from: [Link]
-
(PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Available from: [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Thieme E-Books & E-Journals. Available from: [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Available from: [Link]
-
1,2,4-Oxadiazoles. ScienceDirect. Available from: [Link]
-
Bioisosterism: 1,2,4-Oxadiazole Rings. PubMed. Available from: [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scirp.org. Available from: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available from: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Scholars Report. Available from: [Link]
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. soc.chim.it [soc.chim.it]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
Navigating Solubility Challenges with 3-(1,2,4-Oxadiazol-3-yl)benzoic Acid: A Technical Guide
Technical Support Center
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for overcoming the common yet significant hurdle of poor aqueous solubility encountered with 3-(1,2,4-Oxadiazol-3-yl)benzoic acid and its analogs in various assay formats. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
Understanding the Molecule: A Predictive Approach
-
Benzoic Acid Core: The carboxylic acid group imparts an acidic nature to the molecule. We can infer that its solubility will be highly dependent on pH.[1][2][3] The pKa of benzoic acid is approximately 4.2.[1] Below this pH, the carboxylic acid will be protonated (in its neutral, less soluble form), while above this pH, it will be deprotonated to the more soluble carboxylate salt.
-
1,2,4-Oxadiazole Ring: This heterocyclic ring is a common feature in medicinal chemistry, often used as a bioisostere for esters and amides due to its metabolic stability.[4][5][6] While generally considered to be of low aromaticity, its presence contributes to the overall planarity and potential for crystalline packing of the molecule, which can negatively impact solubility.[7]
This structural combination suggests a compound that is likely a weak acid with poor intrinsic aqueous solubility, a common profile for many drug candidates.[8]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and provide a logical framework for resolving them.
Q1: My initial attempt to dissolve the compound directly in aqueous buffer failed. What is the first thing I should try?
A1: pH Adjustment.
This is the most fundamental and often most effective initial strategy for ionizable compounds like this one.[9][10]
-
The Rationale: By increasing the pH of the buffer to a value at least 1-2 units above the predicted pKa (~4.2), you shift the equilibrium towards the deprotonated, anionic carboxylate form. This ionic form has significantly greater affinity for polar water molecules, thereby increasing solubility.[1]
-
Troubleshooting:
-
Precipitation upon addition to assay medium: If your concentrated stock, prepared at a high pH, precipitates when diluted into a lower pH assay buffer, it indicates that the final pH is falling below the compound's solubility limit at that concentration.
-
Compound instability: Be aware that extremes of pH can lead to hydrolysis or degradation of some compounds. While the 1,2,4-oxadiazole ring is generally stable, it is prudent to assess compound stability at the working pH if long incubation times are required.[5]
-
Q2: pH adjustment alone is insufficient or incompatible with my assay. What's the next step?
A2: Co-Solvents.
The use of water-miscible organic solvents, or co-solvents, is a widely accepted method to solubilize lipophilic compounds.[11][12]
-
The Rationale: Co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol work by reducing the polarity of the aqueous solvent system, making it more favorable for the non-polar regions of the drug molecule to dissolve.[11] This is often described as reducing the interfacial tension between the solute and the solvent.
-
Troubleshooting:
-
Assay Interference: High concentrations of co-solvents can disrupt protein structures, inhibit enzyme activity, or interfere with cell viability. It is critical to determine the tolerance of your specific assay system to the chosen co-solvent. Always run a vehicle control (buffer with the same final concentration of co-solvent) to assess for any background effects.
-
"Salting Out": When diluting a concentrated stock in 100% organic solvent into an aqueous buffer, the compound can sometimes crash out of solution. This happens because the final solvent mixture may not be sufficient to maintain solubility. A serial dilution approach or preparing the stock in a mixed solvent system can sometimes mitigate this.
-
Q3: I'm concerned about the effects of organic solvents on my cellular assay. Are there other options?
A3: Surfactants and Cyclodextrins.
These are excellent alternatives when minimizing organic solvent concentration is critical.[9][13]
-
Surfactants: These molecules form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of the micelle can encapsulate the poorly soluble drug, while the hydrophilic exterior keeps the entire complex in solution.[13]
-
Common Choices: Tween® 20, Tween® 80, Pluronic® F-68.
-
Considerations: Surfactants can also interfere with biological systems, for instance, by disrupting cell membranes. Careful concentration optimization is required.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[14]
-
Common Choices: β-cyclodextrin, and chemically modified versions like hydroxypropyl-β-cyclodextrin (HP-β-CD) which have improved solubility.
-
Considerations: The binding affinity between the drug and the cyclodextrin is important. If the affinity is too high, it might slow the release of the free drug to interact with its biological target.
-
Structured Experimental Workflow
To systematically address solubility, follow this tiered approach.
Caption: Tiered workflow for solubility enhancement.
Protocols & Data Presentation
Protocol 1: Stock Solution Preparation using pH Adjustment
-
Preparation: Prepare a series of buffers at varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).
-
Dissolution: Attempt to dissolve a known weight of this compound in a small volume of each buffer to create a high-concentration stock (e.g., 10 mM). Use gentle vortexing or sonication.
-
Observation: Visually inspect for complete dissolution. If insoluble, incrementally add small amounts of a dilute base (e.g., 0.1 N NaOH) to the highest pH buffer while monitoring for dissolution.
-
Finalization: Once dissolved, filter the stock solution through a 0.22 µm filter to remove any particulates.
-
Assay Dilution: Serially dilute the stock solution into the final assay buffer. Visually confirm that no precipitation occurs at the final working concentration.
Protocol 2: Stock Solution Preparation using Co-solvents
-
Solvent Selection: Choose a primary organic solvent in which the compound is freely soluble (DMSO is a common first choice).
-
Dissolution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% of the chosen co-solvent.
-
Assay Dilution: Perform serial dilutions of the stock into the assay buffer. It is crucial that the final concentration of the co-solvent in the assay does not exceed the tolerance limit of the system (typically <1%, often <0.1% for sensitive cellular assays).
-
Vehicle Control: Prepare a control sample containing the same final concentration of the co-solvent in the assay buffer to account for any solvent-induced effects.
Data Summary Table: Common Solubilization Strategies
| Strategy | Primary Mechanism | Typical Agents | Concentration Range | Key Considerations |
| pH Adjustment | Ionization of the carboxylic acid to a soluble salt.[10] | NaOH, KOH, Basic Buffers (e.g., Tris, Phosphate) | Adjust pH > 6.0 | Potential for compound instability at pH extremes; precipitation in acidic assay media. |
| Co-solvents | Reduces solvent polarity.[11] | DMSO, Ethanol, DMF | < 1% (final assay conc.) | Potential for assay interference, cytotoxicity, or compound precipitation upon dilution.[15] |
| Surfactants | Micellar encapsulation.[13] | Tween® 20/80, Pluronic® F-68 | 0.01% - 0.1% | Can disrupt cell membranes or protein structures; determine CMC and assay tolerance. |
| Cyclodextrins | Inclusion complex formation.[14] | HP-β-CD, SBE-β-CD | 1-10 mM | Can alter the free concentration of the drug available for target binding. |
Logical Decision Framework
The choice of solubilization method is not arbitrary; it's a balance between achieving the desired concentration and maintaining the biological integrity of the assay.
Caption: Decision matrix for selecting a solubilization strategy.
By systematically applying these principles and methods, researchers can confidently navigate the solubility challenges presented by this compound, ensuring reliable and reproducible data in their critical assays.
References
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available at: [Link]
-
Understanding the Effect of pH on Benzoic Acid Solubility. Physics Forums. Available at: [Link]
-
A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications. Available at: [Link]
-
EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Bioisosterism: 1,2,4-Oxadiazole Rings. PubMed. Available at: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ARKIVOC. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. Available at: [Link]
-
The pH effect on partition coefficient of benzoic acid. ResearchGate. Available at: [Link]
-
A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. IJSRP. Available at: [Link]
-
1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. ResearchGate. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available at: [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available at: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
-
A REVIEW ON: CO-SOLVENCY AND ANTISOLVENT CRYSTALLIZATION TECHNIQUE. World Journal of Pharmaceutical Research. Available at: [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evaluation. PubMed Central. Available at: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. Available at: [Link]
-
Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Xtalks. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Available at: [Link]
-
Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. ResearchGate. Available at: [Link]
-
3-(5-(2-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)benzoic Acid. Veeprho. Available at: [Link]
Sources
- 1. physicsforums.com [physicsforums.com]
- 2. ijsrp.org [ijsrp.org]
- 3. ijpsr.com [ijpsr.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. longdom.org [longdom.org]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3-(5-R-1,2,4-oxadiazol-3-yl)benzoic Acids
Welcome to the technical support guide for the synthesis of 3-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common side reactions encountered during this synthetic sequence. The 1,2,4-oxadiazole ring is a privileged heterocyclic motif, often used as a bioisostere for amide and ester functionalities to improve metabolic stability.[1][2] However, its synthesis is not without challenges. This guide offers a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide: Common Issues & Solutions
The most widely applied method for synthesizing these compounds involves the acylation of a 3-cyanobenzamidoxime intermediate with a suitable carboxylic acid (or its activated derivative), followed by a cyclodehydration step.[3][4] Side reactions typically arise from the stability of the key O-acyl amidoxime intermediate and the conditions required for its cyclization.
Diagram: General Synthetic Pathway
Caption: General workflow for the synthesis of the target oxadiazole.
Issue 1: My reaction stalls at the O-acyl amidoxime intermediate, and I observe significant hydrolysis back to the starting materials.
Symptom: TLC or LC-MS analysis shows the presence of the O-acyl amidoxime intermediate, alongside the reappearance of the starting amidoxime and carboxylic acid. The desired oxadiazole product is formed in low yield or not at all.
Probable Cause & Solution:
This is the most common failure mode. The O-acyl amidoxime intermediate is susceptible to cleavage, particularly under prolonged heating or in the presence of nucleophiles like water.[5][6][7] The cyclodehydration step is often the most challenging part of the synthesis and requires sufficiently forcing conditions to proceed faster than the competing hydrolysis pathway.[5]
Recommended Actions:
-
Ensure Anhydrous Conditions: Moisture is the primary culprit for hydrolysis. Ensure all solvents are rigorously dried (e.g., using molecular sieves) and the reaction is run under an inert atmosphere (Nitrogen or Argon). This is especially critical for base-mediated cyclizations.[5]
-
Optimize Cyclization Conditions: If thermal cyclization is failing, the temperature may be insufficient. Refluxing in a high-boiling aprotic solvent like toluene or xylene is often necessary.[5] For base-mediated approaches, strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a highly effective and common choice.[5][8] Superbase systems, such as NaOH or KOH in DMSO, can also promote cyclization, sometimes even at room temperature.[2]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times, which can minimize the opportunity for thermal decomposition or hydrolysis of the intermediate.[2][5] A common protocol involves adsorbing the O-acyl amidoxime intermediate onto silica gel and then irradiating it in a microwave reactor.[5]
Diagram: Competing Fates of the O-Acyl Amidoxime Intermediate
Caption: The O-acyl amidoxime can cyclize, hydrolyze, or rearrange.
Issue 2: My final product is unstable and appears to be rearranging during purification or upon standing.
Symptom: NMR and MS data of the purified product initially look correct, but new signals or peaks appear over time, suggesting the formation of an isomer. This may be accelerated by silica gel chromatography or acidic conditions.
Probable Cause & Solution:
You are likely observing a Boulton-Katritzky Rearrangement (BKR) . This is a well-documented thermal or acid-catalyzed rearrangement of 3,5-disubstituted 1,2,4-oxadiazoles, where a nucleophilic atom in the side chain at the 3-position attacks the N-2 position of the oxadiazole ring, leading to the formation of a new, often more stable, heterocyclic system.[3][5] The weak O-N bond of the 1,2,4-oxadiazole makes this process favorable.[3][9]
Recommended Actions:
-
Neutral, Anhydrous Workup: Avoid acidic conditions during workup and purification. Use a neutral wash (e.g., saturated sodium bicarbonate followed by brine) and ensure all solvents are anhydrous.
-
Modify Purification Strategy: If rearrangement is observed on silica gel, consider switching to a different stationary phase like neutral alumina or reverse-phase chromatography. Alternatively, purification by recrystallization, if possible, avoids contact with acidic silica.
-
Storage: Store the final compound in a cool, dark, and dry environment. If the compound is particularly sensitive, storing it under an inert atmosphere can prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should look for by mass spectrometry?
| Side Product/Impurity | Identification by Mass Spec | Probable Cause | Mitigation Strategy |
| Cleaved Intermediate | [M+H]⁺ corresponds to the starting amidoxime or carboxylic acid. | Incomplete reaction or hydrolysis of the O-acyl amidoxime.[6][7] | Ensure anhydrous conditions; use more forcing cyclization conditions (higher temp or stronger base).[5][8] |
| Unreacted Amidoxime | [M+H]⁺ of the amidoxime starting material. | Incomplete acylation. | Use a reliable coupling agent like HATU or CDI; ensure stoichiometric equivalence.[4][5] |
| Rearranged Isomer | [M+H]⁺ is identical to the product, but with a different retention time and fragmentation pattern. | Boulton-Katritzky Rearrangement.[3][5] | Avoid acidic conditions and prolonged heating during workup and purification.[5] |
Q2: I am using an acyl chloride for the acylation step and getting a complex mixture. What could be the issue?
Acyl chlorides are highly reactive and can lead to multiple side reactions if not controlled. The reaction of an amidoxime with an acyl chloride can sometimes produce a mixture of O-acylated and N,O-diacylated products. Subsequent cyclization can be messy.
Troubleshooting Protocol: Acylation & One-Pot Cyclization
This protocol uses a milder carboxylic acid activation method and proceeds to a base-catalyzed cyclization, which can often provide cleaner results.
-
Activation: In a flame-dried flask under N₂, dissolve the 3-carboxybenzamidoxime (1.0 eq) and the desired R-carboxylic acid (1.1 eq) in anhydrous DMF.
-
Coupling: Add a coupling agent such as HATU (1.1 eq) or CDI (1.2 eq), followed by a non-nucleophilic base like DIPEA (2.5 eq).
-
Acylation: Stir the mixture at room temperature for 4-12 hours. Monitor the formation of the O-acyl amidoxime intermediate by TLC or LC-MS.
-
Cyclization: Once acylation is complete, add a solution of TBAF in THF (1.0 M, 1.5 eq) dropwise to the reaction mixture.
-
Reaction: Stir at room temperature or gently heat (e.g., to 50 °C) until the intermediate is consumed (typically 1-5 hours).
-
Workup: Quench the reaction with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Q3: My starting nitrile (3-cyanobenzoic acid) is not converting to the amidoxime. What are the best conditions?
The conversion of a nitrile to an amidoxime is a standard procedure but can be sluggish for electron-poor aromatic nitriles.
-
Standard Conditions: The most common method is reacting the nitrile with hydroxylamine hydrochloride in the presence of a base like sodium bicarbonate or potassium carbonate in a protic solvent like ethanol or a water/ethanol mixture, often with heating.[10]
-
Troubleshooting: If the reaction is slow, increasing the temperature or using a stronger base may help. However, be cautious, as overly harsh basic conditions can lead to hydrolysis of the nitrile to the corresponding amide or carboxylic acid.[11] One-pot procedures where the amidoxime is generated in situ and immediately used for the next step can be very effective.[12]
Diagram: Troubleshooting Workflow
Caption: A logical flow for diagnosing common synthesis problems.
References
-
ResearchGate. (n.d.). Modifications to the process for the synthesis of new 1,2,4-oxadiazole analogues and the short review on synthetic methodologies. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 5.04 1,2,4-Oxadiazoles. Retrieved from [Link]
-
MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Retrieved from [Link]
-
National Institutes of Health. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (1998). Base catalysed rearrangement of N-alkyl-O-acyl hydroxamic acids: synthesis of 2-acyloxyamides. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Sancineto, L., et al. (2019). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry. Retrieved from [Link]
-
Indian Academy of Sciences. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Retrieved from [Link]
-
ACS Publications. (2018). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Taylor & Francis Online. (2010). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Synthetic Communications. Retrieved from [Link]
-
ResearchGate. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Retrieved from [Link]
-
MDPI. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Retrieved from [Link]
-
ResearchGate. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of amidoximes and oximes. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Lossen rearrangement. Retrieved from [Link]
-
Beilstein Journals. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
-
ResearchGate. (2022). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2020). A plausible route to the synthesis of 3,5-disubstituted 1,2,4-oxadiazole. Retrieved from [Link]
-
Google Patents. (n.d.). US7419991B2 - 3-[5-(2-fluoro-phenyl)-[5][6][10]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Retrieved from
-
Google Patents. (n.d.). RU2474577C2 - Crystalline forms of 3-[5-(2-fluorophenyl)-[5][6][10]oxadiazol-3-yl]benzoic acid, and use thereof and methods for preparing. Retrieved from
-
Pharmaffiliates. (n.d.). 3-(5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic Acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. ias.ac.in [ias.ac.in]
Technical Support Center: Optimizing Reaction Conditions for 1,2,4-Oxadiazole Formation
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of 1,2,4-oxadiazole formation, a critical process in the discovery of novel therapeutics and functional materials.[1][2]
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, often used as a bioisosteric replacement for ester and amide functionalities.[3] However, its synthesis can be fraught with challenges, from low yields to the formation of persistent impurities. This guide provides field-proven insights to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the most common synthetic route: the acylation of an amidoxime followed by cyclodehydration.[4][5]
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Question: I've reacted my amidoxime with an acylating agent, but I'm seeing very little of my target 1,2,4-oxadiazole. My main observable species by LC-MS is the O-acyl amidoxime intermediate. What's going wrong?
Answer: This is a classic case of incomplete cyclization. The formation of the O-acyl amidoxime is often facile, but the subsequent intramolecular cyclodehydration to form the oxadiazole ring is the rate-limiting and most challenging step.[6][7]
Causality & Recommended Solutions:
-
Insufficiently Forcing Cyclization Conditions: The energy barrier for the cyclization may not be overcome under your current conditions.
-
Thermal Cyclization: If you are relying on heat alone, you may need to increase the temperature. Refluxing in a high-boiling aprotic solvent like toluene, xylene, or even diphenyl ether can be effective.[6][8]
-
Base-Mediated Cyclization: The choice of base is critical. Strong, non-nucleophilic bases are preferred to promote deprotonation and initiate cyclization without causing unwanted side reactions. Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF is a highly effective catalyst for this transformation at room temperature.[8] Superbase systems, such as NaOH/DMSO or KOH/DMSO, have also proven effective for room-temperature cyclization.[6][9]
-
-
Poor Solvent Choice: The solvent plays a significant role. Protic solvents like water or methanol can interfere with the cyclization and promote hydrolysis of the intermediate.[6] Aprotic solvents such as DMF, THF, DCM, and MeCN are generally better choices for base-catalyzed cyclizations.[6]
-
Incompatible Functional Groups: The presence of unprotected acidic protons, such as hydroxyl (-OH) or amino (-NH2) groups, on either the amidoxime or the carboxylic acid derivative can interfere with the reaction.[6][9] These groups can be acylated in competition with the amidoxime or can interfere with base-mediated processes. Consider protecting these functional groups before attempting the coupling and cyclization.
Issue 2: A Major Byproduct is Observed, Corresponding to the Amidoxime and Nitrile
Question: My reaction is messy. Along with unreacted starting material, I'm seeing significant amounts of the initial amidoxime and the corresponding nitrile derived from it. What is causing this decomposition?
Answer: You are observing the cleavage of the O-acyl amidoxime intermediate. This is one of the most common side reactions in 1,2,4-oxadiazole synthesis.[10][11]
Causality & Recommended Solutions:
-
Hydrolysis: The O-acyl amidoxime is susceptible to hydrolysis, especially under prolonged heating in the presence of water or other protic species.[6][10]
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. If using a base, ensure it is anhydrous.
-
Minimize Reaction Time and Temperature: Use the mildest conditions that still afford a reasonable reaction rate for the cyclization. Overheating the reaction for extended periods will almost certainly lead to increased cleavage.[6]
-
-
Base-Induced Cleavage: While bases are often used to promote cyclization, a poor choice of base or excessive amounts can lead to cleavage.
-
Use Non-Nucleophilic Bases: Strong yet non-nucleophilic bases like TBAF are ideal.
-
Stoichiometry: Carefully control the stoichiometry of the base. Catalytic amounts are often sufficient.
-
Issue 3: An Isomeric Byproduct is Detected
Question: My mass spectrometry data shows a compound with the correct mass for my product, but the NMR spectrum is inconsistent with the desired 1,2,4-oxadiazole structure. What could this byproduct be?
Answer: It is highly likely that your product is undergoing a rearrangement to a more stable heterocyclic isomer. The most common rearrangement for 1,2,4-oxadiazoles is the Boulton-Katritzky Rearrangement (BKR).[3][6]
Causality & Recommended Solutions:
-
The Boulton-Katritzky Rearrangement (BKR): This thermal or acid-catalyzed rearrangement involves an internal nucleophilic substitution, where a nucleophilic atom in the side chain at the 3-position attacks the N-2 position of the oxadiazole ring, leading to the formation of a new heterocyclic system.[3]
-
Control Temperature and Acidity: Avoid excessive heat and acidic conditions during the reaction, workup, and purification. This is particularly important for 3,5-disubstituted 1,2,4-oxadiazoles with a saturated side chain containing a nucleophilic atom.[3][6]
-
Neutral, Anhydrous Workup: Use neutral or mildly basic, anhydrous conditions for your workup and purification to minimize the risk of rearrangement.
-
Storage: Store the final compound in a dry, cool environment.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable one-pot method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles?
A1: Several efficient one-pot methods have been developed to streamline the synthesis. A highly regarded method involves the reaction of a nitrile with hydroxylamine to form the amidoxime in situ, followed by acylation and cyclization.[7] Recently, methods using superbase media like NaOH/DMSO at room temperature to condense amidoximes directly with carboxylic esters have gained popularity due to their operational simplicity and good yields.[9][12] Another approach involves a base-mediated one-pot reaction of nitriles, aldehydes, and hydroxylamine hydrochloride, where the aldehyde serves as both a substrate and an oxidant.[13][14]
Q2: Can I use microwave irradiation to accelerate my 1,2,4-oxadiazole synthesis?
A2: Yes, microwave irradiation is an excellent technique for accelerating these reactions. It can significantly reduce reaction times for both the O-acylation and the cyclodehydration steps.[9] Microwave-assisted synthesis under solvent-free conditions has also been reported, offering a greener alternative to traditional heating.[15]
Q3: I am using a 1,3-dipolar cycloaddition approach with a nitrile oxide. My main product is a furoxan. How can I favor the formation of the 1,2,4-oxadiazole?
A3: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a common and often favored competing reaction pathway.[6][9] To promote the desired [3+2] cycloaddition with your nitrile substrate, the most effective strategy is to use the nitrile as the solvent or in a large excess. This increases the probability of the nitrile oxide encountering and reacting with the nitrile rather than another molecule of itself.[6]
Q4: What are the best practices for purifying 1,2,4-oxadiazoles?
A4: Standard purification techniques such as column chromatography on silica gel are generally effective. However, given the potential for rearrangement under acidic conditions, it is advisable to use solvent systems that are neutral or contain a small amount of a basic modifier like triethylamine to prevent degradation on the column. Recrystallization is also an excellent method for obtaining highly pure material if a suitable solvent system can be found.
Experimental Protocols & Data
Table 1: Comparison of Common Cyclization Conditions for O-Acyl Amidoximes
| Method | Reagents/Conditions | Solvent | Temperature | Advantages | Disadvantages |
| Thermal | Heat | Toluene, Xylene | Reflux | Simple, no additional reagents | High temperatures, long reaction times, potential for side reactions |
| Base-Catalyzed | TBAF (catalytic) | THF, MeCN | Room Temp | Mild conditions, high yields | TBAF can be corrosive, requires anhydrous conditions |
| Superbase | NaOH or KOH (powdered) | DMSO | Room Temp | One-pot potential, mild | Can be sensitive to substrate scope, potential for base-induced cleavage |
| Microwave | Heat (Microwave) | DMF, Solvent-free | 100-150 °C | Rapid reaction times | Requires specialized equipment |
General Protocol for Two-Step 1,2,4-Oxadiazole Synthesis
Step 1: O-Acylation of the Amidoxime
-
Dissolve the amidoxime (1.0 eq) in an appropriate aprotic solvent (e.g., THF, DCM).
-
Add a base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the acylating agent (e.g., acid chloride or anhydride, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up by washing with water and brine, then dry the organic layer and concentrate in vacuo. The crude O-acyl amidoxime can often be used directly in the next step.
Step 2: Cyclodehydration
-
Dissolve the crude O-acyl amidoxime in a suitable anhydrous solvent (e.g., THF for TBAF cyclization, or Toluene for thermal cyclization).
-
For base-catalyzed cyclization: Add TBAF (0.1-1.0 eq) and stir at room temperature.
-
For thermal cyclization: Heat the solution to reflux.
-
Monitor the reaction for the disappearance of the intermediate and the formation of the 1,2,4-oxadiazole.
-
Upon completion, cool the reaction, concentrate the solvent, and purify the residue by column chromatography or recrystallization.
Reaction Mechanisms & Workflows
Diagram 1: General Synthesis of 1,2,4-Oxadiazoles from Amidoximes
Caption: The two-step synthesis of 1,2,4-oxadiazoles and a common cleavage side reaction.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in 1,2,4-oxadiazole synthesis.
References
-
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Kumar, R., Yadav, R. K., Mazumder, A., Salahuddin, Kukreti, N., Singh, H., Khan, F., & Singh, S. K. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications, 53(21), 1561-1581. Retrieved from [Link]
-
Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. (2016). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. (2016). Organic & Biomolecular Chemistry, 14(38), 9014-9018. Retrieved from [Link]
-
SYNTHESIS OF 1,2,4-OXADIAZOLES (A REVIEW). (2005). Pharmaceutical Chemistry Journal, 39(10), 534-542. Retrieved from [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Retrieved from [Link]
-
Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 7. Retrieved from [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2021). Molecules, 26(11), 3193. Retrieved from [Link]
-
A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. (2013). Journal of Chemical Sciences, 125(4), 731-735. Retrieved from [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (2019). Current Organic Chemistry, 23(4), 376-397. Retrieved from [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Pharmaceuticals, 13(6), 111. Retrieved from [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles. ResearchGate. Retrieved from [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2021). MDPI. Retrieved from [Link]
-
Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. (2022). Molecules, 27(21), 7564. Retrieved from [Link]
-
(A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;... (n.d.). ResearchGate. Retrieved from [Link]
-
Cyclization Cascades via N-Amidyl Radicals toward Highly Functionalized Heterocyclic Scaffolds. (2022). Journal of the American Chemical Society, 144(12), 5366-5377. Retrieved from [Link]
-
Photoredox-Catalyzed Acylation/Cyclization of 2-Isocyanobiaryls with Oxime Esters for the Synthesis of 6-Acyl Phenanthridines. (2022). Molecules, 27(18), 5824. Retrieved from [Link]
-
The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. (2017). ResearchGate. Retrieved from [Link]
-
Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. (2022). Bioorganic Chemistry, 118, 105477. Retrieved from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2402. Retrieved from [Link]
-
Synthesis and adsorption behavior of macroporous amidoxime resin for separate of gallium. (2008). ResearchGate. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Technical Support Center: 3-(1,2,4-Oxadiazol-3-yl)benzoic acid Experiments
Welcome to the technical support center for 3-(1,2,4-Oxadiazol-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis, purification, and application of this compound. Our goal is to ensure the scientific integrity and success of your experiments.
Section 1: Synthesis and Purification Troubleshooting
The synthesis of this compound and its analogs typically involves the cyclization of an amidoxime with a carbonyl derivative.[1] While various methods exist, this section will address common issues that may arise during synthesis and purification.
Frequently Asked Questions (FAQs): Synthesis
Q1: My reaction yield for the 1,2,4-oxadiazole ring formation is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in 1,2,4-oxadiazole synthesis are a common challenge. The primary reasons often revolve around incomplete reaction, side reactions, or degradation of starting materials or products. Here’s a breakdown of potential causes and solutions:
-
Purity of Starting Materials: Ensure your starting materials, particularly the amidoxime and the benzoic acid derivative, are of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions: The choice of coupling agents and reaction conditions is critical. For instance, a one-pot synthesis approach has been described which can improve efficiency by minimizing intermediate isolation steps.[2] Consider exploring different catalytic systems, such as those based on cobalt acetate, which have been shown to produce higher yields in shorter reaction times for similar compounds.[3]
-
By-product Formation: A prevalent by-product in 1,2,4-oxadiazole synthesis is the cleavage of the O-acylamidoxime intermediate.[4] To minimize this, ensure anhydrous conditions and consider using a milder coupling agent.
-
Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent product degradation from prolonged reaction times or excessive heat.
Q2: I am observing significant by-product formation in my synthesis. How can I identify and minimize these impurities?
A2: By-product formation is a frequent issue. Common by-products can arise from the rearrangement of intermediates or side reactions of your starting materials.
-
Identification: Utilize analytical techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the major impurities. Comparing the spectral data to known potential by-products from oxadiazole synthesis can provide valuable insights.
-
Minimization Strategies:
-
Temperature Control: Maintain strict control over the reaction temperature. Some side reactions are highly temperature-dependent.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of either the amidoxime or the acid chloride can lead to specific by-products.
-
Alternative Synthetic Routes: If by-product formation is persistent, consider alternative synthetic strategies. For example, a multi-step process with isolation of intermediates may offer better control over the reaction outcome compared to a one-pot synthesis.[2]
-
Experimental Protocol: A General Synthetic Approach
The following is a generalized protocol for the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole, which can be adapted for this compound.
-
Amidoxime Formation: React the corresponding nitrile with hydroxylamine to form the amidoxime intermediate.[1]
-
Acylation: Acylate the amidoxime with the appropriate acyl chloride (e.g., a derivative of isophthalic acid).
-
Cyclization: The resulting O-acylamidoxime is then cyclized to the 1,2,4-oxadiazole ring, often under thermal conditions or with a catalyst.
Diagram 1: General Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs): Purification
Q1: What is the most effective method for purifying crude this compound?
A1: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: For removing minor, structurally similar impurities, recrystallization is often effective. A suitable solvent system must be identified through solubility testing.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a powerful technique for separating the desired product from by-products with different polarities. A range of solvent systems (e.g., ethyl acetate/hexanes) can be screened using TLC to find the optimal conditions for separation.
-
Preparative HPLC: For achieving very high purity, preparative HPLC is the method of choice. This is particularly useful for final purification steps in drug development.
Q2: I'm having trouble with the solubility of my compound for purification and analysis. What solvents are recommended?
A2: this compound is an organic acid. Its solubility will be pH-dependent.
-
For Purification: In its acidic form, it is expected to have good solubility in polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. For recrystallization, a solvent system where the compound is soluble at high temperatures and sparingly soluble at low temperatures is ideal.
-
For Analysis (HPLC): A common mobile phase for analyzing benzoic acid derivatives on a reverse-phase HPLC column (e.g., C18) would consist of an aqueous buffer (like phosphate buffer with an acid such as phosphoric acid to keep the compound protonated) and an organic modifier like acetonitrile or methanol.[5]
Section 2: Handling, Storage, and Stability
Proper handling and storage are crucial for maintaining the integrity of this compound.
Frequently Asked Questions (FAQs): Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[6] It should be kept away from heat, sources of ignition, and incompatible substances such as strong oxidizing agents and strong bases.[6]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Standard laboratory PPE should be worn, including safety goggles, a lab coat, and chemical-resistant gloves.[7] If there is a risk of generating dust, a respirator may be necessary.[8] Work should be conducted in a well-ventilated area or under a chemical fume hood.[9]
Q3: Is this compound a stable compound?
A3: Benzoic acid and its derivatives are generally stable under normal conditions.[6] However, like many organic molecules, it can be susceptible to degradation under harsh conditions such as high temperatures, extreme pH, or exposure to strong oxidizing agents.
Diagram 2: Troubleshooting Logic for Poor Experimental Outcomes
Caption: A logical flow for troubleshooting unexpected experimental results with this compound.
Section 3: Analytical Characterization
Accurate analytical characterization is essential for confirming the identity and purity of your compound.
Quantitative Data Summary
| Parameter | Typical Value/Range | Analytical Method |
| Purity | >98% | HPLC, qNMR |
| Melting Point | Compound Specific | Melting Point Apparatus |
| Molecular Weight | 284.24 g/mol | Mass Spectrometry |
Frequently Asked Questions (FAQs): Analysis
Q1: What is the best way to confirm the structure of my synthesized this compound?
A1: A combination of spectroscopic methods is recommended for unambiguous structure confirmation:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the carboxylic acid and the C=N bonds of the oxadiazole ring.
Q2: How do I develop a robust HPLC method for purity analysis?
A2: A systematic approach to HPLC method development is crucial.
-
Column Selection: A C18 column is a good starting point for this type of molecule.
-
Mobile Phase Selection: Begin with a gradient of water with 0.1% formic or acetic acid and acetonitrile or methanol. The acid in the mobile phase will ensure the carboxylic acid group is protonated, leading to better peak shape.
-
Wavelength Selection: Use a Diode Array Detector (DAD) to determine the wavelength of maximum absorbance (λmax) for accurate quantification.
-
Method Validation: Once a suitable method is developed, it should be validated for parameters such as linearity, accuracy, precision, and specificity.
References
-
Krasouskaya, G. G., Danilova, A. S., Baikov, S. V., Kolobov, A. V., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142–145. Retrieved from [Link]
-
PTC Therapeutics, Inc. (2013, January 23). Process for the preparation of 1,2,4-oxadiazole benzoic acids. (European Patent No. EP2059513B1). Retrieved from [Link]
-
VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]
- Bhattacharya, J., et al. (2010). Design, Synthesis and Characterization of Novel 1,3,4-Oxadiazole Dimers from Benzoic acids. International Journal of ChemTech Research, 2(4), 2055-2061.
- Applsci. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756.
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
World Intellectual Property Organization. (2017, January 12). PREPARATION METHOD OF 3-[5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]BENZOIC ACID. (Patent No. WO/2017/004964). Retrieved from [Link]
-
Google Patents. (n.d.). 3-[5-(2-fluoro-phenyl)-[3][4][8]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. (U.S. Patent No. US7419991B2). Retrieved from
-
Veeprho. (n.d.). 3-(5-(2-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. Retrieved from [Link]
- Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
-
National Institutes of Health. (2022, January 5). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Retrieved from [Link]
- Gastaldi, S., et al. (2023). Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate. European Journal of Medicinal Chemistry, 257, 115542.
-
ZORA. (2024, December 23). Determination of benzoic acid in workplace air using high- performance liquid chromatography (HPLC-DAD). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate. Retrieved from [Link]
-
Phenova. (2015, April 16). Benzoic Acid Standard. Retrieved from [Link]
Sources
- 1. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Process for the preparation of 1,2,4-oxadiazole benzoic acids - Patent 2059513 [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. ehs.com [ehs.com]
- 7. velsicol.com [velsicol.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Storage and Handling of 3-(1,2,4-Oxadiazol-3-yl)benzoic Acid
Welcome to the technical support guide for 3-(1,2,4-Oxadiazol-3-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. Here, we provide in-depth answers to frequently asked questions and troubleshooting guidance based on established scientific principles and practical laboratory experience.
Introduction: Understanding the Stability of this compound
This compound is a heterocyclic carboxylic acid. Its stability is primarily influenced by the chemical reactivity of the 1,2,4-oxadiazole ring and the benzoic acid moiety. While the oxadiazole ring is generally considered a stable aromatic system, it can be susceptible to certain degradation pathways, particularly hydrolysis. The carboxylic acid group also imparts specific storage requirements. This guide will help you navigate these properties to maintain the purity and efficacy of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For routine short-term and long-term storage, the solid compound should be kept in a cool, dry, and dark environment.[1] A standard laboratory refrigerator (2-8 °C) is recommended. The container should be tightly sealed to protect against moisture, as the compound may be hygroscopic.[2] Inert gas backfilling (e.g., with argon or nitrogen) of the container is a good practice to minimize exposure to air and moisture, especially for long-term storage.
Q2: How sensitive is the compound to temperature? Can I store it at room temperature?
While many oxadiazole derivatives exhibit good thermal stability with decomposition temperatures often above 150-200 °C, it is best practice to avoid prolonged storage at elevated temperatures.[3][4][5][6][7] For short periods, such as during weighing and sample preparation, room temperature exposure is generally acceptable. However, for long-term storage, refrigeration is advised to minimize the risk of any potential slow degradation over time.
Q3: Is this compound sensitive to light?
Aromatic compounds can be susceptible to photodegradation. Therefore, it is crucial to protect the compound from light. Store it in an amber vial or a container wrapped in aluminum foil.[1]
Q4: What are the main degradation pathways I should be concerned about?
The primary degradation pathway of concern is the hydrolysis of the 1,2,4-oxadiazole ring. This can occur under both acidic and basic conditions, leading to ring opening and the formation of an aryl nitrile derivative. The presence of moisture can facilitate this degradation.
Q5: Is decarboxylation a risk during storage?
Decarboxylation of aromatic carboxylic acids typically requires high temperatures or the presence of a catalyst.[8][9][10][11][12] For this compound, which lacks a beta-keto group, decarboxylation is not a significant concern under recommended storage conditions.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and storage of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | - Moisture absorption (hygroscopicity) - Degradation | - Store the compound in a desiccator to remove excess moisture. - Re-analyze the compound's purity using a suitable analytical method (e.g., HPLC, NMR). |
| Inconsistent experimental results | - Compound degradation leading to lower active concentration. | - Verify the purity of the stored compound. - If degradation is confirmed, use a fresh batch of the compound. - Review storage conditions to ensure they are optimal. |
| Poor solubility in expected solvents | - Presence of insoluble degradation products. | - Filter the solution to remove any particulates. - Characterize the insoluble material if possible. - Confirm the purity of the starting material. |
Experimental Protocols
Protocol 1: Assessment of Compound Purity by RP-HPLC
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
-
Preparation of Standard Solution: Accurately weigh and dissolve a known amount of a reference standard of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Preparation of Sample Solution: Prepare a solution of the stored compound at the same concentration as the standard solution.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV-Vis scan).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms for the appearance of new peaks or a decrease in the main peak area in the sample chromatogram, which would indicate degradation.
Visualizing Degradation and Workflow
Hydrolytic Degradation Pathway
The following diagram illustrates the likely hydrolytic degradation of the 1,2,4-oxadiazole ring under acidic or basic conditions.
Caption: Hydrolytic degradation of the 1,2,4-oxadiazole ring.
Workflow for Assessing Compound Stability
This workflow provides a systematic approach to evaluating the stability of your stored compound.
Sources
- 1. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A [pubs.rsc.org]
- 5. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Decarboxylation - Wikipedia [en.wikipedia.org]
- 10. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 11. EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids - Google Patents [patents.google.com]
- 12. Decarboxylation - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Characterizing 3-(1,2,4-Oxadiazol-3-yl)benzoic Acid Derivatives
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(1,2,4-Oxadiazol-3-yl)benzoic acid derivatives. This class of molecules holds significant promise, often serving as crucial bioisosteres for ester and amide functionalities in medicinal chemistry.[1][2] However, their unique heterocyclic structure presents distinct analytical challenges.
This guide is designed to be a practical, field-proven resource. It moves beyond simple protocols to explain the why behind the methodology, empowering you to troubleshoot effectively and ensure the integrity of your results. We will address common hurdles in purification, characterization, and stability assessment, providing expert insights and actionable solutions.
Section 1: Troubleshooting Guide
This section addresses specific, frequently encountered problems in a question-and-answer format.
Question 1: I'm observing significant peak tailing and variable retention times for my compound during reverse-phase HPLC analysis. What's causing this and how can I fix it?
Answer:
This is a classic issue when analyzing acidic compounds like benzoic acid derivatives. The problem typically stems from two sources: the ionization state of your molecule and secondary interactions with the stationary phase.
Root Cause Analysis:
-
Inconsistent Ionization: Your compound has an acidic proton on the carboxylic acid group (pKa typically ~4-5). If the pH of your mobile phase is close to the pKa, the compound will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. The neutral form is more retained on a C18 column, while the anionic form elutes faster. This equilibrium on the column leads to broad, tailing peaks.
-
Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica backbone of the stationary phase are acidic and can be deprotonated (Si-O⁻) at mobile phase pH > 3. These negatively charged sites can interact with any positively charged regions of your molecule or engage in unwanted hydrogen bonding, causing peak tailing.
Solution Workflow:
The primary goal is to ensure a single, consistent form of the analyte throughout its transit through the column. For an acidic compound, this means suppressing its ionization.
Step-by-Step Protocol to Improve Peak Shape:
-
Mobile Phase pH Adjustment: The most effective solution is to lower the mobile phase pH.
-
Add an acidic modifier to your aqueous mobile phase (Solvent A). Start with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This will fully protonate the carboxylic acid, ensuring it exists in a single, neutral state, which will sharpen the peak and increase retention.[3]
-
Expert Tip: TFA is an excellent ion-pairing agent that can also mask interactions with residual silanols, often yielding superior peak shapes. However, be aware that TFA is difficult to remove from the sample if you plan to collect fractions for further experiments and can suppress ionization in mass spectrometry. Formic acid is more MS-friendly.
-
-
Buffer Selection: If a specific pH must be maintained, use a buffer with a pKa about 1-2 pH units below your target pH. For example, an acetate buffer at pH 4.4 can be effective.[4][5]
-
Optimize Organic Modifier: If peak shape issues persist, evaluate your choice of organic solvent (Solvent B).
-
Switch from acetonitrile to methanol, or vice versa. Methanol is a protic solvent and can sometimes reduce secondary interactions with the stationary phase more effectively than aprotic acetonitrile.
-
-
Consider a Different Stationary Phase: If the above steps don't resolve the issue, your column may be the problem.
-
Use a column with high-purity silica and robust end-capping to minimize available silanol groups.
-
Consider a phenyl-hexyl stationary phase, which can offer alternative selectivity through π-π interactions with the aromatic rings in your molecule.
-
Question 2: My sample purity degrades upon storage in the autosampler vial, especially when using a mobile phase with a high pH. What is happening?
Answer:
This is a critical stability issue inherent to the 1,2,4-oxadiazole ring. The heterocycle is susceptible to hydrolytic ring-opening under both strongly acidic and, particularly, strongly basic conditions.
Mechanistic Insight:
The 1,2,4-oxadiazole ring's stability is highly pH-dependent. Studies have shown that these structures exhibit maximum stability in a pH range of 3-5.[6]
-
At High pH (Basic Conditions): The methine carbon (C5, between the two heteroatoms) is susceptible to nucleophilic attack by hydroxide ions. This leads to ring cleavage, ultimately forming an aryl nitrile degradation product.[6]
-
At Low pH (Acidic Conditions, pH < 2): The N-4 atom of the oxadiazole ring can become protonated. This activates the ring for nucleophilic attack (e.g., by water), again causing ring-opening to form the same aryl nitrile.[6]
Since your benzoic acid moiety is acidic, an unbuffered solution of your compound in a solvent like methanol/water will be acidic, but adding it to a basic mobile phase (e.g., with ammonia or carbonate buffers) will trigger rapid degradation.
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. helixchrom.com [helixchrom.com]
- 4. thaiscience.info [thaiscience.info]
- 5. journals.ust.edu [journals.ust.edu]
- 6. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of 3-(1,2,4-Oxadiazol-3-yl)benzoic Acid and Its Analogs
In the landscape of modern medicinal chemistry, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure, endowed with a remarkable versatility for biological activity. This guide provides a comprehensive comparison of the bioactivity of 3-(1,2,4-Oxadiazol-3-yl)benzoic acid, famously known as Ataluren, and its structural analogs. We will delve into its primary role in promoting nonsense mutation readthrough and expand our analysis to analogs exhibiting potent anticancer and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic potential of this fascinating class of compounds.
Introduction: The Significance of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its chemical stability, metabolic resistance, and ability to act as a bioisostere for amide and ester functionalities make it an attractive scaffold in drug design.[1][2] The electron-deficient nature of the oxadiazole ring enhances its metabolic stability and allows for diverse functionalization.[1] This has led to the development of numerous oxadiazole-containing compounds with a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3]
Our focus, this compound, represents a key molecule in this class, with its benzoic acid moiety providing a crucial anchor for biological interactions and a handle for synthetic modification.[4]
Part 1: this compound (Ataluren) and Nonsense Mutation Readthrough
The most prominent analog in this series is 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid, known as Ataluren or PTC124.[5][6] Ataluren has gained significant attention for its ability to induce ribosomal readthrough of premature termination codons (PTCs), a mechanism that holds therapeutic promise for genetic disorders caused by nonsense mutations.[7][8]
Mechanism of Action: Restoring Full-Length Proteins
Nonsense mutations introduce a premature stop codon (UGA, UAG, or UAA) into the mRNA sequence, leading to the production of a truncated, non-functional protein.[7] Ataluren selectively interacts with the ribosome, promoting the incorporation of a near-cognate aminoacyl-tRNA at the site of the PTC, thereby allowing translation to continue and produce a full-length, functional protein.[9][10] This mechanism offers a therapeutic strategy for a variety of genetic diseases, including Duchenne muscular dystrophy (DMD) and cystic fibrosis.[3][11]
Experimental Workflow: Luciferase Reporter Assay for Readthrough Activity
The following diagram outlines a typical workflow for assessing the readthrough efficiency of compounds like Ataluren using a dual-luciferase reporter assay.
Caption: Inhibition of the COX-2 pathway by anti-inflammatory agents.
Conclusion
The this compound scaffold is a testament to the power of heterocyclic chemistry in generating diverse biological activities. From the pioneering work on Ataluren for treating genetic disorders to the development of potent anticancer and anti-inflammatory analogs, this chemical framework continues to be a source of promising therapeutic candidates. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design and the potential for fine-tuning molecular structures to achieve desired pharmacological profiles. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.
References
- Verma, A., Joshi, S., & Singh, D. (2013). Oxadiazole: A Masterpiece in the Field of Medicinal Chemistry. Medicinal Chemistry Research, 22(6), 2917-2936.
- Roy, B., et al. (2016). Ataluren-induced nonsense suppression in a humanized mouse model of Duchenne muscular dystrophy. Human Molecular Genetics, 25(23), 5008-5019.
- Kumar, S., et al. (2010). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. E-Journal of Chemistry, 7(4), 1466-1472.
- Welch, E. M., et al. (2007). PTC124 targets genetic disorders caused by nonsense mutations.
- Finkel, R. S. (2010). Read-through strategies for suppression of nonsense mutations in Duchenne/Becker muscular dystrophy: aminoglycosides and ataluren (PTC124). Journal of child neurology, 25(9), 1158-1164.
- Bushby, K., et al. (2014).
- Lee, H., et al. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & medicinal chemistry letters, 19(10), 2732-2735.
- MDPI. (2018).
-
Semantic Scholar. (n.d.). Anti-inflammatory, analgesic evaluation and molecular dockingstudies of o- benzoyl benzoic acid based 1,3,4-oxadiazole analogues. Retrieved from [Link]
- Karger Publishers. (2012). Readthrough Strategies for Therapeutic Suppression of Nonsense Mutations in Inherited Metabolic Disease. Journal of Inherited Metabolic Disease, 35(5), 795-807.
- Chula Digital Collections. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Thai Journal of Pharmaceutical Sciences, 45(1), 1-6.
- MDPI. (2020). Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. Molecules, 25(22), 5347.
- NIH. (2019). Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study. International Journal of Molecular Sciences, 20(18), 4424.
- NIH. (2017). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 25(4), 543-550.
- NIH. (2009). Nonaminoglycoside compounds induce readthrough of nonsense mutations. Journal of Experimental Medicine, 206(5), 1011-1020.
- PubMed Central. (2016). Ataluren and similar compounds (specific therapies for premature termination codon class I mutations) for cystic fibrosis.
- Oxford Academic. (2020). Mechanism-based approach in designing patient-specific combination therapies for nonsense mutation diseases. Nucleic Acids Research, 48(14), 7954-7970.
- SciELO. (2018). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. Journal of the Brazilian Chemical Society, 29(1), 154-164.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Screening Readthrough Compounds to Suppress Nonsense Mutations: Possible Application to β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. Ataluren treatment of patients with nonsense mutation dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Guide to Validating the Therapeutic Effect of 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid: A Mechanistic Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the therapeutic effect of the compound 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid, also known as Ataluren (formerly PTC124)[1]. A critical aspect of drug validation is understanding its precise mechanism of action to design relevant and informative experiments. This guide will first elucidate the established mechanism of Ataluren and then provide a detailed protocol for its validation.
It is crucial to note that a common point of confusion in drug discovery is the misattribution of a compound to a particular therapeutic class based on structural similarities. In this context, while the user's query implicitly suggested a comparison with immunomodulators, our initial investigation reveals that Ataluren does not belong to the class of Sphingosine-1-Phosphate (S1P) receptor modulators. Therefore, a direct comparative study with S1P receptor agonists would be scientifically inappropriate. This guide will instead focus on the correct validation pathway for Ataluren and, for illustrative purposes, contrast its mechanism with that of S1P receptor modulators to highlight the importance of mechanistic understanding in drug validation.
Part 1: Understanding the Core Mechanism of Ataluren
Ataluren's therapeutic potential lies in its unique ability to address genetic diseases caused by a specific type of mutation known as a nonsense mutation . These mutations introduce a premature stop codon in the messenger RNA (mRNA), leading to the production of a truncated, non-functional protein[1][2].
Ataluren functions as a read-through agent . It enables the ribosome to read through the premature stop codon, allowing for the incorporation of an amino acid and the synthesis of a full-length, functional protein[1]. This mechanism is particularly relevant for genetic disorders like Duchenne muscular dystrophy (DMD) where a significant number of cases are caused by nonsense mutations in the dystrophin gene[1].
Visualizing the Mechanism of Ataluren
The following diagram illustrates the process of nonsense mutation and the corrective action of Ataluren.
Caption: Mechanism of Ataluren in overcoming nonsense mutations.
Part 2: A Contrasting Mechanism: S1P Receptor Modulators
To underscore the importance of mechanistic specificity, we will briefly describe a different class of drugs: Sphingosine-1-Phosphate (S1P) receptor modulators. These drugs, such as Fingolimod, Ponesimod, and Ozanimod, are primarily used in the treatment of autoimmune diseases like multiple sclerosis[3][4][5].
Their mechanism of action involves binding to S1P receptors on lymphocytes, a type of white blood cell. This binding leads to the internalization of the receptors, effectively trapping the lymphocytes in the lymph nodes and preventing their migration to the central nervous system where they would otherwise cause inflammation and damage[6][7][8].
Visualizing the S1P Receptor Signaling Pathway
The diagram below illustrates the mechanism of S1P receptor modulators.
Caption: Mechanism of S1P receptor modulators in lymphocyte sequestration.
Part 3: Experimental Validation of Ataluren's Therapeutic Effect
Given Ataluren's mechanism, a robust validation strategy must focus on its ability to restore the production of a full-length protein from a gene containing a nonsense mutation. The following is a detailed, step-by-step protocol for researchers.
Experimental Workflow
Caption: High-level experimental workflow for Ataluren validation.
A. In Vitro Validation: Cell-Based Reporter Assay
Objective: To quantify the read-through efficiency of Ataluren in a controlled cellular environment.
Principle: This assay utilizes a reporter gene (e.g., luciferase or GFP) that has a premature stop codon inserted into its coding sequence. In the absence of a read-through agent, no functional reporter protein is produced. Ataluren's efficacy is measured by the level of restored reporter activity.
Protocol:
-
Construct Design:
-
Clone a reporter gene (e.g., firefly luciferase) into a mammalian expression vector.
-
Introduce a nonsense mutation (e.g., TAG, TGA, or TAA) at a specific site within the reporter gene's coding sequence using site-directed mutagenesis.
-
As a positive control, use the vector with the wild-type reporter gene. As a negative control, use the vector with the nonsense mutation.
-
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T or C2C12 myoblasts).
-
Transfect the cells with the nonsense-mutated reporter construct and a co-reporter construct (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment with Ataluren:
-
24 hours post-transfection, treat the cells with varying concentrations of Ataluren (e.g., 0.1 µM to 50 µM).
-
Include a vehicle-only control (e.g., DMSO).
-
-
Reporter Assay:
-
48 hours post-treatment, lyse the cells and measure the activity of both the primary reporter (firefly luciferase) and the co-reporter (Renilla luciferase) using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the primary reporter activity to the co-reporter activity for each sample.
-
Calculate the percentage of read-through as: (Normalized activity in treated cells / Normalized activity in wild-type control cells) * 100.
-
Plot the percentage of read-through against the concentration of Ataluren to determine the EC50.
-
B. In Vivo Validation: mdx Mouse Model of Duchenne Muscular Dystrophy
Objective: To assess the ability of Ataluren to restore dystrophin protein expression and improve muscle function in a relevant animal model.
Principle: The mdx mouse has a nonsense mutation in the dystrophin gene, making it a well-established model for DMD.
Protocol:
-
Animal Model and Treatment:
-
Use male mdx mice (typically 4-6 weeks old).
-
Administer Ataluren orally at different dosages (e.g., 10, 30, 100 mg/kg/day) for a specified duration (e.g., 8-12 weeks).
-
Include a vehicle-treated mdx group and a wild-type (C57BL/10) control group.
-
-
Functional Assessment:
-
Perform functional tests at baseline and at the end of the treatment period.
-
Grip Strength Test: To measure muscle strength.
-
Treadmill Exhaustion Test: To assess exercise capacity and fatigue.
-
-
-
Histological and Protein Analysis:
-
At the end of the study, collect muscle tissues (e.g., tibialis anterior, gastrocnemius, diaphragm).
-
Immunofluorescence Staining: Stain muscle cross-sections with an antibody against dystrophin to visualize its expression and localization at the sarcolemma.
-
Western Blot: Quantify the amount of full-length dystrophin protein in muscle lysates.
-
-
Serum Biomarker Analysis:
-
Measure serum levels of creatine kinase (CK), a marker of muscle damage, which are typically elevated in DMD.
-
Part 4: Data Presentation and Comparison
The following tables provide a template for presenting the data from the validation experiments described above.
Table 1: In Vitro Read-Through Efficiency of Ataluren
| Ataluren Concentration (µM) | Normalized Luciferase Activity (RLU) | Read-Through Efficiency (%) |
| Vehicle Control | 1,500 ± 200 | 0.5 ± 0.1 |
| 0.1 | 3,000 ± 350 | 1.0 ± 0.2 |
| 1 | 15,000 ± 1,200 | 5.0 ± 0.4 |
| 10 | 45,000 ± 3,500 | 15.0 ± 1.2 |
| 50 | 60,000 ± 5,000 | 20.0 ± 1.7 |
| Wild-Type Control | 300,000 ± 25,000 | 100 |
Data are presented as mean ± SEM.
Table 2: In Vivo Efficacy of Ataluren in mdx Mice
| Treatment Group | Dystrophin Expression (% of WT) | Grip Strength (g) | Serum Creatine Kinase (U/L) |
| Wild-Type | 100 | 150 ± 10 | 200 ± 50 |
| mdx + Vehicle | < 1 | 80 ± 8 | 5,000 ± 800 |
| mdx + Ataluren (30 mg/kg) | 15 ± 3 | 110 ± 12 | 2,500 ± 400 |
Data are presented as mean ± SEM.
Conclusion
The validation of a therapeutic compound such as 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid (Ataluren) is contingent on a deep understanding of its mechanism of action. As demonstrated, Ataluren's role as a nonsense mutation read-through agent dictates a specific set of validation experiments focused on protein restoration and functional correction in relevant genetic models. Attempting to compare it with compounds from a different therapeutic class, such as S1P receptor modulators, would be a flawed approach. By following a mechanistically informed validation pathway, researchers can generate robust and meaningful data to support the therapeutic potential of novel drug candidates.
References
-
Brinkmann, V. (2009). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. PubMed, [Link][3]
-
Chun, J., & Hartung, H. P. (2010). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical Neuropharmacology, 33(2), 91-101. [Link][6]
-
Cleveland Clinic. (n.d.). Ponesimod. Retrieved from [Link][4]
-
Cohen, J. A., & Chun, J. (2011). Neurological S1P signaling as an emerging mechanism of action of oral FTY720 (fingolimod) in multiple sclerosis. Trends in Pharmacological Sciences, 32(10), 579-587. [Link][9]
-
Mehling, M., et al. (2011). Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy. International Journal of Molecular Sciences, 12(3), 1502-1517. [Link][10]
-
Bristol Myers Squibb. (n.d.). ZEPOSIA® (ozanimod) Mechanism of Action. Retrieved from [Link][5]
-
Clinical Trials Arena. (2021). PONVORY (ponesimod) for the Treatment of Multiple Sclerosis. Retrieved from [Link][7]
-
The Pharma Innovation Journal. (2023). Ponesimod: A review of pharmacology, clinical efficacy, and safety in multiple sclerosis treatment. The Pharma Innovation Journal, 12(9), 100-105. [Link][11]
-
ResearchGate. (n.d.). Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis. Retrieved from [Link][8]
-
Scott, F. L., et al. (2016). Recent Advances in the Discovery and Development of Sphingosine-1-Phosphate-1 Receptor Agonists. Journal of Medicinal Chemistry, 59(1), 54-73. [Link][12]
-
Sand, M., et al. (2020). Ozanimod to Treat Relapsing Forms of Multiple Sclerosis: A Comprehensive Review of Disease, Drug Efficacy and Side Effects. Journal of Clinical Medicine, 9(12), 3889. [Link][13]
-
Bristol Myers Squibb. (n.d.). ZEPOSIA® (ozanimod) Mechanism of Action for MS | HCPs. Retrieved from [Link][14]
-
Im, D. S. (2013). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Biomolecules & Therapeutics, 21(3), 173-181. [Link][16]
-
Bristol Myers Squibb. (n.d.). ZEPOSIA® (ozanimod) Mechanism of Action for UC | For HCPs. Retrieved from [Link][18]
-
Lee, J., et al. (2022). Discovery of Novel Sphingosine-1-Phosphate-1 Receptor Agonists for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry, 65(4), 3045-3061. [Link][19]
-
Vanda Pharmaceuticals. (n.d.). PONVORY® Mechanism of Action. Retrieved from [Link][20]
-
DelveInsight. (2016). Sphingosine 1-Phosphate Type 1 (S1P-1) Receptor Agonists-Pipeline Insights, 2016. PR Newswire. [Link][21]
-
Kim, S., et al. (2022). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. Molecules, 27(13), 4239. [Link][22]
-
Google Patents. (n.d.). US7419991B2 - 3-[5-(2-fluoro-phenyl)-[3][6][9]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Retrieved from [2]
-
Synthonix, Inc. (n.d.). 775304-57-9 | 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid. Retrieved from [Link][23]
-
Pharmaffiliates. (n.d.). 3-(5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic Acid. Retrieved from [Link][24]
-
Veeprho. (n.d.). 3-(5-(2-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)benzoic Acid. Retrieved from [Link][25]
-
PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link][26]
Sources
- 1. CAS 775304-57-9: Ataluren | CymitQuimica [cymitquimica.com]
- 2. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof - Google Patents [patents.google.com]
- 3. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. ZEPOSIA® (ozanimod) Mechanism of Action [zeposia.com]
- 6. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PONVORY (ponesimod) for the Treatment of Multiple Sclerosis, US [clinicaltrialsarena.com]
- 8. researchgate.net [researchgate.net]
- 9. Neurological S1P signaling as an emerging mechanism of action of oral FTY720 (fingolimod) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Ozanimod to Treat Relapsing Forms of Multiple Sclerosis: A Comprehensive Review of Disease, Drug Efficacy and Side Effects [mdpi.com]
- 14. ZEPOSIA® (ozanimod) Mechanism of Action for MS | HCPs [zeposiahcp.com]
- 15. Ozanimod - Wikipedia [en.wikipedia.org]
- 16. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ponesimod - Wikipedia [en.wikipedia.org]
- 18. ZEPOSIA® (ozanimod) Mechanism of Action for UC | For HCPs [zeposiahcp.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. PONVORY® Mechanism of Action | PONVORY® (ponesimod) HCP [ponvorypro.com]
- 21. Sphingosine 1-Phosphate Type 1 (S1P-1) Receptor Agonists -Pipeline Insights, 2016 [prnewswire.com]
- 22. mdpi.com [mdpi.com]
- 23. Synthonix, Inc > 775304-57-9 | 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid [synthonix.com]
- 24. pharmaffiliates.com [pharmaffiliates.com]
- 25. veeprho.com [veeprho.com]
- 26. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
comparing synthesis efficiency of different 1,2,4-oxadiazole benzoic acids
Introduction
The 1,2,4-oxadiazole ring is a vital heterocyclic scaffold in modern medicinal chemistry. Frequently employed as a bioisostere for amide and ester groups, it enhances metabolic stability and modulates the physicochemical properties of drug candidates.[1] The synthesis of derivatives bearing a benzoic acid moiety is of particular interest, as this functional group provides a crucial handle for further molecular elaboration or for mimicking carboxylic acid-containing endogenous ligands.
The efficient construction of this heterocyclic system is a key challenge for process chemists and drug discovery scientists. Traditional methods often involve multiple steps, harsh reaction conditions, or require the pre-formation of sensitive intermediates.[2][3] This guide provides a detailed comparison of three prominent synthetic strategies for preparing 1,2,4-oxadiazole benzoic acids, offering an in-depth analysis of their efficiency, practicality, and underlying chemical principles to assist researchers in making informed decisions for their synthetic campaigns.
Overview of Synthetic Strategies
The construction of the 1,2,4-oxadiazole ring predominantly relies on the formation of a key O-N bond and a C-N double bond through cyclodehydration. The most common and versatile approach involves the reaction of an amidoxime with a carboxylic acid derivative.[4][5] This guide will compare three variations of this core strategy:
-
Method A: The Classical Two-Step Acylation and Cyclization. This traditional route involves the isolation of an O-acyl amidoxime intermediate followed by a separate cyclization step.[1]
-
Method B: The One-Pot Carboxylic Acid Coupling. This streamlined approach utilizes a coupling agent to facilitate the direct reaction of an amidoxime with a carboxylic acid, avoiding intermediate isolation.[1][6]
-
Method C: The Superbase-Mediated One-Pot Ester Condensation. A modern, highly efficient method that employs a superbase system to drive the reaction between an amidoxime and a carboxylic acid ester at room temperature.[7][8][9]
Method A: The Classical Two-Step Route (Acylation-Cyclization)
This foundational method remains a reliable, albeit more laborious, approach for the synthesis of 1,2,4-oxadiazoles. It offers high yields and a broad substrate scope, making it a go-to method for initial discovery efforts where material throughput is less critical than reaction reliability.[1][10]
Mechanism and Rationale
The synthesis proceeds in two distinct stages. First, a nucleophilic attack by the oxygen of the amidoxime onto an activated carboxylic acid derivative, typically an acyl chloride, forms a stable O-acyl amidoxime intermediate. The choice of a mild base like pyridine is crucial here; it serves to neutralize the HCl byproduct without promoting premature or undesired side reactions.[5]
In the second step, this isolated intermediate undergoes cyclodehydration. This is often the most challenging part of the synthesis.[3] Thermal promotion (e.g., refluxing in a high-boiling solvent like toluene or xylene) or base-mediated elimination is required to drive the intramolecular condensation and subsequent dehydration to form the aromatic 1,2,4-oxadiazole ring.[3][11] The isolation of the intermediate allows for its purification, which can be advantageous for ensuring the purity of the final product.
Experimental Protocol: Synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoic acid
Step 1: O-Acylation of Benzamidoxime
-
Dissolve benzamidoxime (1.0 eq) in anhydrous pyridine or dichloromethane in a flask cooled to 0 °C.
-
Add 4-(chloroformyl)benzoic acid (1.1 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, remove the solvent under reduced pressure. The crude O-acyl amidoxime intermediate can be purified by recrystallization or used directly in the next step.
Step 2: Cyclodehydration
-
Dissolve the crude O-acyl amidoxime from Step 1 in a high-boiling solvent such as toluene.
-
Heat the mixture to reflux (approx. 110 °C) for 4-12 hours, monitoring the formation of the 1,2,4-oxadiazole by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the final 4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoic acid.[3]
Workflow Visualization
Caption: Workflow for the Classical Two-Step Synthesis.
Method B: One-Pot Synthesis via Carboxylic Acid Coupling
To improve efficiency and reduce handling steps, one-pot procedures have been developed. This method combines the activation, acylation, and cyclization steps into a single reaction vessel, avoiding the isolation of the O-acyl amidoxime intermediate.[1]
Mechanism and Rationale
The key to this approach is the in situ activation of the carboxylic acid. Peptide coupling agents, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), are highly effective for this purpose.[3] HATU reacts with the carboxylic acid to form a highly reactive acyl-activated intermediate. The amidoxime then attacks this intermediate to form the O-acyl amidoxime in situ.
The subsequent cyclodehydration is often promoted by heating the reaction mixture. The choice of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is critical to prevent side reactions with the coupling agent or the activated acid.[3] This streamlined process is generally faster and more atom-economical than the classical two-step method.
Experimental Protocol: Synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoic acid
-
Combine 4-carboxybenzaldehyde (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in a suitable anhydrous solvent like N,N-Dimethylformamide (DMF).
-
Stir the mixture at room temperature for 1 hour to ensure complete activation of the carboxylic acid.[1]
-
Add benzamidoxime (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80-120 °C and stir for 3-24 hours, monitoring the reaction progress by TLC.[1]
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 1,2,4-oxadiazole.
Workflow Visualization
Caption: Workflow for the One-Pot Coupling Synthesis.
Method C: Superbase-Mediated One-Pot Synthesis from Esters
Representing a significant advancement in efficiency, this modern protocol enables the synthesis of 1,2,4-oxadiazoles at room temperature from readily available carboxylic acid esters.[7][9] The use of a "superbase" system is the key innovation, allowing for mild conditions and often yielding very clean reactions.[8]
Mechanism and Rationale
This method leverages the high reactivity of superbase systems, such as sodium hydroxide in dimethyl sulfoxide (NaOH/DMSO).[7][9] In this medium, the hydroxide is exceptionally basic and promotes the condensation between the amidoxime and the carboxylic acid ester. The reaction is believed to proceed through a direct nucleophilic acyl substitution, followed by a base-catalyzed cyclodehydration of the resulting O-acyl amidoxime intermediate.
The entire process occurs in one pot at ambient temperature, which is a major advantage for substrates that are thermally sensitive.[8] The reaction times can be longer than heated methods, but the operational simplicity, mild conditions, and often excellent yields make it a highly attractive option for library synthesis and process development.[7]
Experimental Protocol: Synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoic acid methyl ester
Note: This method typically uses an ester starting material. Saponification would be required in a subsequent step to obtain the benzoic acid.
-
To a suspension of powdered sodium hydroxide (2.0 eq) in DMSO, add the benzamidoxime (1.0 eq) and the methyl 4-formylbenzoate (1.2 eq).[10]
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
If necessary, the crude product can be further purified by recrystallization or column chromatography. The resulting ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).
Workflow Visualization
Caption: Workflow for the Superbase-Mediated Synthesis.
Quantitative Comparison of Synthesis Efficiency
The choice of synthetic route depends on a balance of factors including desired yield, reaction time, temperature sensitivity of the substrates, and operational simplicity. The following table summarizes the key performance indicators for the three discussed methods.
| Parameter | Method A: Classical Two-Step | Method B: One-Pot Coupling | Method C: Superbase-Mediated |
| Key Reagents | Amidoxime, Acyl Chloride, Base (Pyridine) | Amidoxime, Carboxylic Acid, Coupling Agent (HATU), Base (DIPEA) | Amidoxime, Carboxylic Ester, Superbase (NaOH/DMSO) |
| Number of Steps | 2 (with intermediate isolation) | 1 (one-pot) | 1 (one-pot) |
| Typical Temperature | RT to Reflux (~110 °C) | RT to 120 °C | Room Temperature |
| Typical Reaction Time | 5 - 28 hours (total) | 3 - 24 hours | 4 - 24 hours |
| Typical Yield (%) | 60 - 95%[1] | 61 - 93%[6] | 11 - 90%[7] |
| Advantages | • Well-established• High yields• Broad substrate scope[1] | • Streamlined process• Avoids intermediate isolation[1] | • Mild (RT) conditions• Operationally simple• Avoids costly coupling agents[7] |
| Disadvantages | • Multi-step process• Requires isolation of intermediate• Can require high temperatures[1][2] | • Requires expensive coupling agents• Can require high temperatures | • Long reaction times• Yields can be variable• Presence of -OH or -NH2 groups can be problematic[6][7] |
Conclusion and Recommendations
Each synthetic method for preparing 1,2,4-oxadiazole benzoic acids offers a unique set of advantages and disadvantages.
-
Method A (Classical Two-Step) is highly reliable and recommended for small-scale synthesis where purity is paramount and the multi-step nature is not a deterrent. Its predictability makes it a strong choice for exploring novel chemical space.
-
Method B (One-Pot Coupling) represents a significant improvement in efficiency. It is ideal for medicinal chemistry campaigns where rapid generation of analogs is required. The primary drawback is the cost and stoichiometry of the coupling agents, which may be a concern for large-scale synthesis.
-
Method C (Superbase-Mediated) is a powerful, modern alternative that excels in its operational simplicity and mild reaction conditions. It is particularly well-suited for high-throughput synthesis and for substrates that cannot tolerate heat. Researchers should be mindful of potential limitations with certain functional groups and potentially longer reaction times.
Ultimately, the optimal choice will be dictated by the specific goals of the research program, considering factors such as scale, cost, available time, and the chemical nature of the substrates involved.
References
-
Gali, V. K., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735.
-
BenchChem. (2025). Comparison of different synthetic routes to 1,2,4-oxadiazoles. BenchChem Technical Guides.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.
-
Li, P., et al. (2010). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 8(18), 4085-4088.
-
Adib, M., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735.
-
Adib, M., et al. (2010). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Synthetic Communications, 40(18), 2702-2708.
-
BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem Technical Support Center.
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Monatshefte für Chemie - Chemical Monthly, 154(9), 981-1002.
-
Plesniak, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.
-
El-Sayed, N. N. E., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(21), 7434.
-
Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2020(29), 4449-4469.
-
Baykov, S., et al. (2017). A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. Tetrahedron Letters, 58(4), 345-347.
-
BenchChem. (2025). A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies. BenchChem Technical Guides.
-
Sharma, D., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(14), 5408.
-
Kumar, D., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Indian Chemical Society, 99(1), 100276.
-
Johnson, M. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Honors Theses.
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 539-547.
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
-
Street, L. J., et al. (1995). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 38(10), 1799-1810.
-
Plesniak, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498-12505.
-
Sidneva, E. A., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(23), 7354.
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505.
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry.
-
Pop, F., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 259-266.
-
Baykov, S., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Tetrahedron, 73(7), 945-951.
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498-12505.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(1,2,4-Oxadiazol-3-yl)benzoic Acid Derivatives
Introduction: The Versatility of the 1,2,4-Oxadiazole Scaffold
In the landscape of medicinal chemistry, the 1,2,4-oxadiazole ring stands out as a privileged heterocyclic scaffold. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for ester and amide functionalities have made it a cornerstone in modern drug discovery.[1] This five-membered ring system is not merely a passive linker but an active participant in molecular interactions, contributing to the pharmacological profile of a diverse array of therapeutic agents.[2][3] This guide focuses specifically on derivatives of the 3-(1,2,4-Oxadiazol-3-yl)benzoic acid core, a framework that has yielded promising candidates across multiple therapeutic areas, including oncology, neurodegenerative disease, and inflammation.[3][4][5]
Our objective is to provide an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds. We will dissect how specific structural modifications influence biological activity, offering a comparative perspective supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the design of novel therapeutics.
The Core Molecular Architecture
The foundational structure of the compounds discussed herein is this compound. The key to its versatility lies in the two primary points of diversification: the 5-position of the 1,2,4-oxadiazole ring and the substituents on the benzoic acid ring. Understanding the impact of modifications at these positions is crucial for rational drug design.
Caption: Core structure highlighting diversification points.
General Synthesis Strategy
The construction of the 3,5-disubstituted 1,2,4-oxadiazole core is typically achieved through the cyclization of an O-acyl-amidoxime intermediate. A common and efficient laboratory-scale synthesis involves the reaction of a substituted benzamidoxime with an appropriate carboxylic acid or its activated derivative (e.g., acyl chloride).[2] An alternative approach involves the selective oxidation of 5-R-3-tolyl-1,2,4-oxadiazoles, which can provide the target benzoic acids in high yields.[6]
Representative Experimental Protocol: Synthesis via Amidoxime Acylation
This protocol describes a general procedure for synthesizing a this compound derivative.
-
Amidoxime Formation: A substituted benzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in an alcoholic solvent. The reaction is typically heated to reflux for several hours.
-
Acylation: The resulting amidoxime is dissolved in a suitable solvent like pyridine or DMF. A substituted acyl chloride is added dropwise at 0°C. The reaction is then stirred at room temperature until completion (monitored by TLC).
-
Cyclization/Dehydration: The intermediate O-acyl-amidoxime is heated (typically >100°C) in a high-boiling point solvent such as toluene or xylene, often with a catalytic amount of acid or base, to induce cyclodehydration and form the 1,2,4-oxadiazole ring.
-
Ester Hydrolysis (if applicable): If the starting material was a methyl or ethyl benzoate derivative, the final step involves hydrolysis of the ester to the carboxylic acid using a base like lithium hydroxide or sodium hydroxide in a water/THF/methanol mixture.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Caption: General synthetic workflow for target compounds.
Comparative SAR Analysis: A Multifaceted Scaffold
The true utility of the this compound scaffold is revealed by examining how its derivatives perform against different biological targets.
Anticancer Activity
Derivatives of this class have shown significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis.[3][7]
Key SAR Insights:
-
Substitution at Oxadiazole C5: The nature of the substituent at the 5-position of the oxadiazole ring is critical for potency. A substituted five-membered ring, such as a chlorothiophene, has been shown to be important for activity.[7]
-
Substitution at the Benzoic Acid Moiety (as Phenyl Ring Analog): Replacing the benzoic acid with a substituted phenyl or pyridyl group has a profound impact. For instance, replacement with a pyridyl group can maintain or enhance activity.[7]
-
Specific Examples:
-
Compound 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole showed activity comparable to 5-fluorouracil against the CaCo-2 colon cancer cell line (IC50 = 4.96 µM).[8]
-
5-(3-Chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole demonstrated in vivo activity in a murine MX-1 tumor model, highlighting the potential of this scaffold.[7]
-
The molecular target for some of these apoptosis inducers has been identified as TIP47, an IGF II receptor binding protein, providing a clear mechanistic anchor for future design efforts.[7]
-
Comparative Data: Anticancer Activity
| Compound ID | R¹ (at Oxadiazole C5) | R² (at Benzoic Acid C3) | Target Cell Line | IC₅₀ (µM) | Reference |
| A | 2-Benzo[d]thiazole | 3,4-dimethoxyphenyl | T47D (Breast) | 19.40 | [8] |
| B | 2-Benzo[d]thiazole | 4-pyridinyl | CaCo-2 (Colon) | 4.96 | [8] |
| C | 2-Benzo[d]thiazole | 4-pyridinyl | DLD1 (Colorectal) | 0.35 | [8] |
| 1d | 3-chlorothiophen-2-yl | 4-trifluoromethylphenyl | T47D (Breast) | Active | [7] |
| 4l | 3-chlorothiophen-2-yl | 5-chloropyridin-2-yl | (In vivo active) | - | [7] |
Enzyme Inhibition
This scaffold has also been successfully exploited to develop potent and selective enzyme inhibitors, particularly for targets implicated in neurodegenerative diseases like Alzheimer's.
Key SAR Insights (Acetylcholinesterase & Carbonic Anhydrase Inhibition):
-
Multitarget Potential: Certain benzoic acid derivatives have demonstrated the ability to inhibit multiple enzymes involved in Alzheimer's disease pathology, namely acetylcholinesterase (AChE) and human carbonic anhydrases (hCA I and hCA II).[9][10]
-
Substituent Effects: While the specific this compound core was not the focus of these particular studies, the findings on related benzoic acid derivatives underscore the potential of the benzoic acid moiety to anchor ligands in enzyme active sites. For example, substitutions leading to compounds like 6f (2,2-dimethyl-1,3-dioxan-4-one-substituted) resulted in highly potent AChE inhibition (Ki = 13.62 ± 0.21 nM).[9][10] This suggests that modifying the benzoic acid portion of our core scaffold could yield potent enzyme inhibitors.
Comparative Data: Multi-Target Enzyme Inhibition of Benzoic Acid Derivatives
| Compound ID | Key Structural Feature | AChE Kᵢ (nM) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | Reference |
| 6c | 1,3-dimethyldihydropyrimidine-dione | 33.00 ± 0.29 | - | - | [9][10] |
| 6e | Cyclohexanone | 18.78 ± 0.09 | - | - | [9][10] |
| 6f | 2,2-dimethyl-1,3-dioxan-4-one | 13.62 ± 0.21 | - | - | [9][10] |
Anti-inflammatory Activity
Inflammation is another area where oxadiazole derivatives have shown promise. The mechanism often involves the inhibition of protein denaturation, a key step in the inflammatory cascade.[5]
Key SAR Insights:
-
Aromatic Substituents: In a series of 1,3,4-oxadiazole derivatives (a closely related isomer), substitutions on the terminal phenyl ring with electron-withdrawing or donating groups modulated the anti-inflammatory activity.
-
Potency: Compounds with a 4-chlorophenyl (3e ), 4-fluorophenyl (3f ), and 3-nitrophenyl (3i ) substitution displayed moderate to good anti-inflammatory activity when compared to the standard drug diclofenac sodium in in vitro protein denaturation assays.[5] This highlights the importance of the electronic nature of the peripheral aromatic ring.
Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.
Protocol 1: In Vitro Cytotoxicity Assessment (MTS Assay)
This assay determines the effect of a compound on cancer cell viability.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.
-
Final Incubation & Readout: Incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the MTS cytotoxicity assay.
Protocol 2: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This assay assesses a compound's ability to inhibit heat-induced protein denaturation.
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous bovine serum albumin solution and 0.05 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).
-
pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixture at 57°C for 3 minutes.
-
Cooling & Buffering: After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3) to each sample.
-
Readout: Measure the turbidity (absorbance) of the samples at 416 nm using a spectrophotometer or plate reader.[5]
-
Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Diclofenac sodium is used as a reference standard.
Conclusion and Future Directions
The this compound scaffold is a remarkably adaptable platform for the development of novel therapeutic agents. The structure-activity relationship studies compiled in this guide demonstrate that targeted modifications at the C5 position of the oxadiazole and on the benzoic acid ring can steer the biological activity towards anticancer, enzyme inhibitory, or anti-inflammatory profiles.
Key Takeaways:
-
Anticancer Design: Potency is driven by aryl and heteroaryl substituents at the C5 position, with specific substitutions on the phenyl/pyridyl ring at the C3 position fine-tuning activity.
-
Enzyme Inhibition: The benzoic acid moiety serves as a critical interaction point. Its modification, guided by the SAR of other benzoic acid-based inhibitors, is a promising strategy for developing potent inhibitors of targets like AChE and CAs.
-
Anti-inflammatory Potential: The electronic properties of substituents on a terminal aryl ring are key modulators of activity in related oxadiazole series.
Future research should focus on integrating these SAR insights. For example, creating hybrid molecules that combine the optimal C5-substituent for anticancer activity with a benzoic acid modification known to inhibit a relevant enzyme (e.g., a kinase) could lead to potent, multi-acting agents. Furthermore, systematic exploration of the substitution patterns on the benzoic acid ring is needed to fully map its contribution to potency and selectivity across different target classes. Finally, early-stage ADME/Tox profiling of lead compounds will be essential to ensure that potent derivatives possess the drug-like properties necessary for clinical translation.
References
-
Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. Available at: [Link]
-
Park, H. J., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5215-23. Available at: [Link]
-
Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. Available at: [Link]
-
Saitoh, M., et al. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry, 17(5), 2017-29. Available at: [Link]
-
Gül, M., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie. Available at: [Link]
-
Saczewski, J., & Rybczyńska, A. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 24(21), 3914. Available at: [Link]
-
Khan, I., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In. ACS Omega. Available at: [Link]
-
Sferrazza, G., et al. (2022). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 27(19), 6667. Available at: [Link]
-
Bîcu, E., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(11), 3373. Available at: [Link]
-
Gül, M., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 353(12), e2000282. Available at: [Link]
-
International Journal of FMCG and Herbal Technology. (2022). 1,3,4-Oxadiazole as an Anticancer Agent. IJFMR. Available at: [Link]
-
Khan, I., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. ACS Omega, 8(26), 23511-23526. Available at: [Link]
-
Sharma, D., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Letters in Drug Design & Discovery, 18(10). Available at: [Link]
-
Morriello, G., et al. (2012). Design, synthesis, and structure–activity relationships of 1,3,4-oxadiazol-2(3H)-ones as novel FAAH inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 447-451. Available at: [Link]
-
van der Wouden, P. A., et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Nuclear Receptor RORγt. Journal of Medicinal Chemistry, 64(11), 7583-7603. Available at: [Link]
-
Acanthus Research. (n.d.). 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid. Retrieved from [Link]
-
Saczewski, J., & Rybczyńska, A. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules (Basel, Switzerland), 24(21), 3914. Available at: [Link]
- PTC Therapeutics, Inc. (2004). 1,2,4-oxadiazole benzoic acid compounds. Google Patents.
-
Kumar, V., et al. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Thai Journal of Pharmaceutical Sciences, 45(6), 425-431. Available at: [Link]
-
Shetnev, A. A., et al. (2021). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Pharmacy & Pharmacology, 9(4), 266-276. Available at: [Link]
-
Ialongo, C., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1730. Available at: [Link]
-
Gendek-Kubiak, H., & Pawlak, A. (2021). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. Molecules, 26(16), 4930. Available at: [Link]
-
Juszczak, M., et al. (2021). Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. Journal of Inflammation Research, 14, 5739-5756. Available at: [Link]
-
Logvinov, S. V., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals, 15(10), 1276. Available at: [Link]
-
Staliński, K., et al. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols’ Lipophilicity and Pharmacokinetic Properties. Molecules, 26(19), 5942. Available at: [Link]
-
Veeprho. (n.d.). 3-(5-(2-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)benzoic Acid. Retrieved from [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 3-(1,2,4-Oxadiazol-3-yl)benzoic Acid Derivatives in Nonsense Mutation Suppression
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of precision medicine, the therapeutic strategy of nonsense suppression holds immense promise for a multitude of genetic disorders. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a prominent nonsense-suppressing agent, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid, widely known as ataluren (formerly PTC124). We will delve into its mechanism of action, present supporting experimental data from seminal studies, and objectively compare its performance with alternative therapeutic strategies. This guide is designed to equip researchers and drug development professionals with the technical insights and field-proven knowledge necessary to navigate this exciting therapeutic modality.
The Challenge of Nonsense Mutations: A Premature Halt to Protein Synthesis
Nonsense mutations, which introduce a premature termination codon (PTC) into the mRNA sequence, are the underlying cause of approximately 11-12% of all inherited genetic diseases[1]. These mutations lead to the synthesis of a truncated, non-functional protein, resulting in a loss of biological function and the manifestation of disease. The core principle of nonsense suppression therapy is to enable the ribosome to "read through" these PTCs, allowing for the translation of a full-length, functional protein without altering the patient's underlying genetic code[1].
Ataluren: A Small Molecule with a Big Impact
Ataluren is an orally bioavailable, small molecule drug that has been extensively investigated for its ability to induce ribosomal readthrough of PTCs[2][3]. Its discovery marked a significant advancement over earlier readthrough agents like aminoglycoside antibiotics, which are hampered by toxicity concerns[1].
Mechanism of Action: Facilitating Translational Readthrough
Ataluren functions by interacting with the ribosomal machinery, specifically at the decoding center, to decrease the efficiency of translation termination at PTCs[1][4]. This allows a near-cognate aminoacyl-tRNA (aa-tRNA) to be incorporated at the site of the nonsense codon, enabling the ribosome to continue translation to the natural stop codon[1]. This mechanism is distinct from that of aminoglycosides, which bind to a different site on the ribosome[4].
Caption: Mechanism of Ataluren-mediated nonsense suppression.
In Vitro Efficacy of Ataluren: Restoring Protein Function in a Dish
The initial validation of ataluren's efficacy came from a series of robust in vitro experiments. These cell-based assays are crucial for determining a compound's mechanism of action, dose-response relationship, and potential for therapeutic benefit before moving into more complex in vivo models.
Key Experimental Approach: The Dual-Luciferase Reporter Assay
A cornerstone of in vitro nonsense suppression studies is the dual-luciferase reporter assay. This method provides a quantitative measure of readthrough efficiency in a controlled cellular environment.
Experimental Protocol: Dual-Luciferase Reporter Assay for Nonsense Suppression
-
Cell Line and Plasmid Transfection:
-
Human embryonic kidney (HEK293) cells are commonly used due to their high transfection efficiency and robust growth characteristics.
-
Cells are co-transfected with two plasmids:
-
Reporter Plasmid: Encodes Firefly luciferase with a premature termination codon (e.g., UGA, UAG, or UAA) engineered into the coding sequence.
-
Control Plasmid: Encodes Renilla luciferase without a PTC, serving as an internal control for transfection efficiency and cell viability.
-
-
-
Compound Treatment:
-
24 hours post-transfection, the cell culture medium is replaced with fresh medium containing varying concentrations of ataluren (or a vehicle control, typically DMSO).
-
A positive control, such as the aminoglycoside G418, is often included for comparison.
-
Cells are incubated with the compounds for a defined period, typically 24-48 hours, to allow for protein expression.
-
-
Cell Lysis and Luciferase Activity Measurement:
-
Cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.
-
The cell lysate is transferred to a luminometer-compatible plate.
-
Firefly luciferase activity is measured first by adding a specific substrate and quantifying the emitted light.
-
A quenching reagent is then added, followed by the Renilla luciferase substrate, to measure the activity of the internal control.
-
-
Data Analysis:
-
The ratio of Firefly to Renilla luciferase activity is calculated for each well.
-
Readthrough efficiency is expressed as the fold increase in this ratio in compound-treated cells compared to vehicle-treated cells.
-
Caption: Experimental workflow for a dual-luciferase reporter assay.
Quantitative In Vitro Efficacy Data
The following table summarizes representative in vitro efficacy data for ataluren and comparator compounds in various cell-based assays.
| Compound | Assay System | Target Gene (Mutation) | Readthrough Efficiency/Protein Restoration | Reference |
| Ataluren | HEK293 cells with luciferase reporter | Luciferase (UGA, UAG, UAA) | Dose-dependent readthrough, maximal at ~3 µM | [5][6] |
| Ataluren | Primary human myotubes (DMD) | Dystrophin (UGA, UAG) | Dose-dependent increase in dystrophin expression | [6][7] |
| Ataluren | Fibroblasts (Carnitine Palmitoyltransferase 1A deficiency) | CPT1A | Increased enzyme activity from 15% to 45% of wild-type levels | [5][8] |
| G418 (Geneticin) | Various cell lines with reporter genes | Various | Potent readthrough inducer, but often associated with cytotoxicity | [4][9][10][11] |
| Gentamicin | Various cell lines with reporter genes | Various | Less potent than G418, requires higher concentrations for readthrough | [4][12] |
| ELX-02 | Patient-derived organoids (Cystic Fibrosis) | CFTR (G542X) | Dose-dependent increase in CFTR activity and protein levels | [2][13][14][15] |
In Vivo Efficacy of Ataluren: From Bench to Bedside
The successful translation of a therapeutic candidate from in vitro studies to clinical application hinges on demonstrating efficacy in relevant animal models. In vivo studies are critical for evaluating a compound's pharmacokinetics, pharmacodynamics, and overall therapeutic potential in a living organism.
Key Experimental Approach: The mdx Mouse Model of Duchenne Muscular Dystrophy
The mdx mouse is a widely used and well-characterized animal model for Duchenne muscular dystrophy (DMD)[12]. These mice have a naturally occurring nonsense mutation in the dystrophin gene, leading to a lack of functional dystrophin protein and a phenotype that recapitulates many aspects of human DMD[12].
Experimental Protocol: Assessing Ataluren Efficacy in the mdx Mouse Model
-
Animal Cohorts and Dosing:
-
Male mdx mice are typically used, with age-matched wild-type mice serving as a positive control for normal dystrophin levels.
-
Mice are divided into treatment and vehicle control groups (typically n=10 per group).
-
Ataluren is administered orally, often mixed in the feed or delivered via gavage, at various doses (e.g., 10, 30, 60 mg/kg/day) for a specified duration (e.g., 4-8 weeks).
-
-
Functional Outcome Measures:
-
Grip Strength: Forelimb and hindlimb grip strength are measured to assess muscle function.
-
Open Field Activity: Spontaneous activity in an open field is monitored to evaluate overall mobility and exploratory behavior.
-
Serum Creatine Kinase (CK) Levels: Blood samples are collected to measure CK levels, a biomarker of muscle damage.
-
-
Histological and Molecular Analysis:
-
At the end of the study, mice are euthanized, and various muscle tissues (e.g., gastrocnemius, tibialis anterior, diaphragm, heart) are harvested.
-
Immunohistochemistry: Muscle sections are stained with antibodies against dystrophin to visualize its expression and localization at the sarcolemma.
-
Western Blot: Protein lysates from muscle tissue are analyzed by Western blot to quantify the amount of full-length dystrophin protein restored by ataluren treatment.
-
Caption: Experimental workflow for an in vivo efficacy study in the mdx mouse model.
Quantitative In Vivo Efficacy Data
The following table summarizes key in vivo efficacy data for ataluren and comparator compounds from preclinical and clinical studies.
| Compound | Animal Model/Patient Population | Key Efficacy Endpoint | Results | Reference |
| Ataluren | mdx mouse model (DMD) | Dystrophin expression | Restoration of dystrophin to ~20% of wild-type levels | [8] |
| Ataluren | mdx mouse model (DMD) | Muscle function | Improved protection against contraction-induced injury | [5] |
| Ataluren | CF mouse model (hCFTR-G542X) | CFTR function | Restoration of 24-29% of wild-type chloride currents | [10][13] |
| Ataluren | Duchenne Muscular Dystrophy (DMD) patients | 6-Minute Walk Distance (6MWD) | Slower decline in 6MWD in a subgroup of patients | [16][17] |
| ELX-02 | CF mouse model (hCFTR-G542X) | CFTR function | Superior functional rescue compared to gentamicin | [2] |
| Gentamicin | mdx mouse model (DMD) | Dystrophin expression | Restoration of dystrophin and improved muscle strength | [12] |
Bridging the Gap: Correlating In Vitro and In Vivo Findings
A critical aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. For ataluren, the concentrations that induced dystrophin expression in cultured myotubes from mdx mice were consistent with the plasma concentrations achieved in mdx mice that showed functional improvement[18]. This alignment provides confidence that the in vitro assays are predictive of the in vivo response and reinforces the therapeutic potential of the compound.
The Path Forward: Challenges and Opportunities
While ataluren has demonstrated proof-of-concept for nonsense suppression therapy, challenges remain. The efficacy of ataluren can be influenced by the specific nonsense codon and the surrounding mRNA sequence[6]. Furthermore, clinical trial results have shown variable responses among patients[16].
The development of novel readthrough agents, such as ELX-02, represents an exciting avenue for the field[2][13][14]. These next-generation compounds may offer improved efficacy and a better safety profile. Continued research into the fundamental mechanisms of translational termination and readthrough will be essential for the design of more potent and selective nonsense suppression therapies.
References
-
Translational readthrough by the aminoglycoside geneticin (G418) modulates SMN stability in vitro and improves motor function in SMA mice in vivo. (n.d.). NIH. Retrieved from [Link]
-
ELX-02: an investigational read-through agent for the treatment of nonsense mutation-related genetic. (2020, October 12). Eloxx Pharmaceuticals. Retrieved from [Link]
-
Full article: ELX-02: an investigational read-through agent for the treatment of nonsense mutation-related genetic disease. (n.d.). Taylor & Francis. Retrieved from [Link]
-
ELX-02: an investigational read-through agent for the treatment of nonsense mutation-related genetic disease. (n.d.). PubMed. Retrieved from [Link]
-
Aminoglycoside-stimulated readthrough of premature termination codons in selected genes involved in primary ciliary dyskinesia. (n.d.). NIH. Retrieved from [Link]
-
The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators. (n.d.). NIH. Retrieved from [Link]
-
Preclinical Work Supports ELX-02 to Treat CF Nonsense Mutations. (2020, October 26). Cystic Fibrosis News Today. Retrieved from [Link]
-
Synthetic Aminoglycosides Efficiently Suppress Cystic Fibrosis Transmembrane Conductance Regulator Nonsense Mutations and Are Enhanced by Ivacaftor. (n.d.). NIH. Retrieved from [Link]
-
Ataluren as an agent for therapeutic nonsense suppression. (n.d.). NIH. Retrieved from [Link]
-
Aminoglycoside-mediated rescue of a disease-causing nonsense mutation in the V2 vasopressin receptor gene in vitro and in vivo. (n.d.). Oxford Academic. Retrieved from [Link]
-
Aminoglycoside-mediated promotion of translation readthrough occurs through a non-stochastic mechanism that competes with translation termination. (n.d.). Oxford Academic. Retrieved from [Link]
-
Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development. (n.d.). MDPI. Retrieved from [Link]
-
G418-mediated ribosomal read-through of a nonsense mutation causing autosomal recessive proximal renal tubular acidosis. (n.d.). NIH. Retrieved from [Link]
-
Clinical potential of ataluren in the treatment of Duchenne muscular dystrophy. (n.d.). NIH. Retrieved from [Link]
-
Nonsense suppression activity of PTC124 (ataluren). (2009, June 23). NIH. Retrieved from [Link]
-
Targeting G542X CFTR nonsense alleles with ELX-02 restores CFTR function in human-derived intestinal organoids. (2021, February 5). PubMed. Retrieved from [Link]
-
Balancing Nonsense Mutation Readthrough and Toxicity of Designer Aminoglycosides for Treatment of Genetic Diseases. (2023, April 27). NIH. Retrieved from [Link]
-
Balancing Nonsense Mutation Readthrough and Toxicity of Designer Aminoglycosides for Treatment of Genetic Diseases. (2023, April 27). ACS Publications. Retrieved from [Link]
-
Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner. (n.d.). MDPI. Retrieved from [Link]
-
Ataluren as an agent for therapeutic nonsense suppression. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of Ataluren on dystrophin mutations. (2020, April 28). NIH. Retrieved from [Link]
-
ELX-02 Plus Kalydeco Fails to Reach Trial's Efficacy Goals. (2022, September 16). Cystic Fibrosis News Today. Retrieved from [Link]
-
Ataluren for Duchenne muscular dystrophy. (2024, May 22). Muscular Dystrophy News. Retrieved from [Link]
-
Ataluren treatment adversely affects wild-type musculature. A, Ataluren... (n.d.). ResearchGate. Retrieved from [Link]
-
Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study. (2019, February 7). R Discovery. Retrieved from [Link]
-
(PDF) Nonsense suppression activity of PTC124 (ataluren). (n.d.). ResearchGate. Retrieved from [Link]
-
Ataluren treatment of patients with nonsense mutation dystrophinopathy. (n.d.). NIH. Retrieved from [Link]
-
clinical protocol phase 2 clinical pharmacology study to assess dystrophin levels in subjects. (2019, May 6). ClinicalTrials.gov. Retrieved from [Link]
-
CLINICAL PROTOCOL PHASE 2, NON-INTERVENTIONAL, CLINICAL STUDY TO ASSESS DYSTROPHIN LEVELS IN SUBJECTS WITH NONSENSE MUTATION DUC. (2019, March 20). (n.d.). Retrieved from [Link]
-
The summary of cell-based reporter assays used to test ataluren readthrough activity. (n.d.). (n.d.). Retrieved from [Link]
-
Phase 2a Study of Ataluren-Mediated Dystrophin Production in Patients with Nonsense Mutation Duchenne Muscular Dystrophy. (2013, December 11). NIH. Retrieved from [Link]
-
Western blotting of dystrophin: Quantification and correlations. (n.d.). FDA. Retrieved from [Link]
-
PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES. (n.d.). NIH. Retrieved from [Link]
-
Duchenne muscular dystrophy animal models for high-throughput drug discovery and precision medicine. (n.d.). NIH. Retrieved from [Link]
-
(PDF) Ataluren as an Agent for Therapeutic Nonsense Suppression. (n.d.). ResearchGate. Retrieved from [Link]
-
Ataluren and similar compounds (specific therapies for premature termination codon class I mutations) for cystic fibrosis. (n.d.). NIH. Retrieved from [Link]
-
Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and Ataluren (PTC124). (n.d.). NIH. Retrieved from [Link]
-
Muscular Dystrophy Efficacy Studies. (n.d.). The Jackson Laboratory. Retrieved from [Link]
Sources
- 1. Effect of Ataluren on dystrophin mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. Development of novel aminoglycoside (NB54) with reduced toxicity and enhanced suppression of disease-causing premature stop mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 8. Ataluren as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translational readthrough by the aminoglycoside geneticin (G418) modulates SMN stability in vitro and improves motor function in SMA mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoglycoside-stimulated readthrough of premature termination codons in selected genes involved in primary ciliary dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G418-mediated ribosomal read-through of a nonsense mutation causing autosomal recessive proximal renal tubular acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical potential of ataluren in the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eloxxpharma.com [eloxxpharma.com]
- 14. ELX-02: an investigational read-through agent for the treatment of nonsense mutation-related genetic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting G542X CFTR nonsense alleles with ELX-02 restores CFTR function in human-derived intestinal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. musculardystrophynews.com [musculardystrophynews.com]
- 17. Ataluren and similar compounds (specific therapies for premature termination codon class I mutations) for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and Ataluren (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]
A-Comparative Guide to the Cross-Reactivity Profiling of 3-(1,2,4-Oxadiazol-3-yl)benzoic Acid (Ataluren)
Introduction: Beyond the Primary Mechanism of Action
3-(1,2,4-Oxadiazol-3-yl)benzoic acid, widely known as ataluren or PTC124, is a novel small molecule designed to enable the read-through of premature termination codons (nonsense mutations), offering a therapeutic strategy for genetic disorders such as Duchenne muscular dystrophy (DMD).[1][2][3] Its primary mechanism involves modulating the ribosome's fidelity to allow for the incorporation of an amino acid at the site of a nonsense codon, thereby restoring the production of a full-length, functional protein.[4][5]
While the on-target activity of ataluren is well-documented, a comprehensive understanding of its safety and efficacy profile necessitates a thorough investigation of its potential off-target interactions. Cross-reactivity, the unintended binding of a drug to targets other than its primary therapeutic target, is a critical consideration in drug development. Such interactions can lead to unforeseen side effects or, in some cases, reveal new therapeutic opportunities.
This guide provides a comparative framework for the cross-reactivity profiling of this compound. In the absence of extensive publicly available cross-reactivity data for this specific molecule, we will present a recommended profiling strategy based on industry-standard practices. This will include a comparison against a panel of common off-targets, detailed experimental protocols for key assays, and a logical framework for data interpretation. During its development, assays were conducted to monitor for off-target effects, highlighting the importance of this aspect of its characterization.[6]
The Importance of Scaffolding: Potential Off-Target Classes
The chemical structure of ataluren, featuring a benzoic acid moiety and a 1,2,4-oxadiazole ring, provides clues to its potential cross-reactivity. Both scaffolds are present in a wide range of biologically active compounds.
-
Benzoic Acid Derivatives: This class of compounds is known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[7][8][9] Their ability to interact with various enzymes and receptors makes them a potential source of off-target effects.
-
1,2,4-Oxadiazole Derivatives: The 1,2,4-oxadiazole ring is a bioisostere for esters and amides and is found in numerous compounds with diverse pharmacological activities, including anticancer, anti-infective, and anti-inflammatory properties.[10][11][12] This suggests that this moiety could potentially interact with a broad range of biological targets.
Given these considerations, a systematic cross-reactivity profiling of ataluren is essential to ensure its selectivity and safety.
A Proposed Cross-Reactivity Profiling Workflow
A robust cross-reactivity assessment should involve screening the compound against a broad panel of targets that are commonly associated with adverse drug reactions. A tiered approach is often employed, starting with a broad screen at a single high concentration, followed by dose-response studies for any identified "hits."
Below is a diagram illustrating a recommended workflow for the cross-reactivity profiling of this compound.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Comparative Analysis: Hypothetical Screening Data
To illustrate the output of a cross-reactivity screen, the following table presents hypothetical data for this compound against a selection of targets from a standard safety panel, such as the Eurofins SafetyScreen44.[13][14] This panel includes a diverse set of receptors, ion channels, enzymes, and transporters known to be implicated in adverse drug events.
Table 1: Hypothetical Primary Screening Results for this compound (10 µM)
| Target Class | Target | % Inhibition/Stimulation | Preliminary Assessment |
| GPCRs | Adenosine A2A | 8% | No significant activity |
| Adrenergic α1A | 12% | No significant activity | |
| Dopamine D2 | 5% | No significant activity | |
| Histamine H1 | 15% | No significant activity | |
| Serotonin 5-HT2A | 62% | Hit - Further investigation required | |
| Ion Channels | hERG (K+ channel) | 25% | No significant activity |
| Nav1.5 (Na+ channel) | 18% | No significant activity | |
| Cav1.2 (Ca2+ channel) | 10% | No significant activity | |
| Enzymes | COX-1 | 58% | Hit - Further investigation required |
| COX-2 | 45% | No significant activity | |
| MAO-A | 22% | No significant activity | |
| PDE3A | 11% | No significant activity | |
| Transporters | Dopamine Transporter (DAT) | 7% | No significant activity |
| Serotonin Transporter (SERT) | 19% | No significant activity |
In this hypothetical scenario, this compound shows potential interaction with the Serotonin 5-HT2A receptor and the COX-1 enzyme at a concentration of 10 µM. These "hits" would then be subjected to dose-response analysis to determine their potency (IC50/EC50).
Table 2: Hypothetical Dose-Response Data for Identified Hits
| Target | Assay Type | IC50 / EC50 (µM) | Interpretation |
| Serotonin 5-HT2A | Radioligand Binding | 8.5 | Moderate off-target activity. Further functional assays are needed. |
| COX-1 | Enzyme Inhibition | 12.2 | Weak off-target activity. May not be physiologically relevant. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for generating reliable cross-reactivity data. Below are example protocols for the assays identified in our hypothetical screen.
Protocol 1: Radioligand Binding Assay for Serotonin 5-HT2A Receptor
Objective: To determine the binding affinity (IC50) of this compound for the human serotonin 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
[3H]-Ketanserin (radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound: this compound.
-
Non-specific binding control: Mianserin (10 µM).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT2A receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, [3H]-Ketanserin (at a concentration near its Kd), and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60 minutes.
-
Termination and Washing: Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value by non-linear regression analysis.
Protocol 2: COX-1 Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound on cyclooxygenase-1 (COX-1) activity.
Materials:
-
Human recombinant COX-1 enzyme.
-
Arachidonic acid (substrate).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Colorimetric or fluorescent probe for prostaglandin detection.
-
Test compound: this compound.
-
Positive control: Indomethacin.
-
96-well microplate reader.
Procedure:
-
Enzyme and Compound Pre-incubation: In a 96-well plate, add the COX-1 enzyme and varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Detection: Stop the reaction and add the detection probe according to the manufacturer's instructions. Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-1 inhibition at each compound concentration. Determine the IC50 value using non-linear regression.
Interpreting the Data: A Logical Framework
The interpretation of cross-reactivity data is critical for assessing the potential clinical implications. The following diagram illustrates a decision-making framework based on the determined off-target potency.
Caption: A decision-making framework for interpreting off-target activity.
A selectivity index of greater than 100-fold is generally considered a good starting point for a safe therapeutic window, although this can vary depending on the specific target and therapeutic indication.
Conclusion
While this compound (ataluren) represents a significant advancement in the treatment of genetic disorders caused by nonsense mutations, a thorough understanding of its cross-reactivity profile is paramount for its safe and effective clinical use. This guide has outlined a systematic approach to profiling its off-target activities, based on established industry practices. By employing a tiered screening strategy, utilizing robust experimental protocols, and applying a logical framework for data interpretation, researchers can build a comprehensive safety profile for this and other promising therapeutic candidates. This proactive approach to understanding a molecule's full pharmacological profile is a cornerstone of modern drug development, ultimately leading to safer and more effective medicines.
References
- A. Hirawat, et al. (2008). Effectiveness of PTC124 treatment of cystic fibrosis caused by nonsense mutations: a prospective phase II trial. The Lancet, 372(9640), 719-727.
-
Peltz, S. W., et al. (2013). Ataluren as an agent for therapeutic nonsense suppression. Annual review of medicine, 64, 407-425. [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]
- Welch, E. M., et al. (2007). PTC124 targets genetic disorders caused by nonsense mutations.
-
Du, L., et al. (2013). A lack of premature termination codon read-through efficacy of PTC124 (ataluren) in a diverse array of reporter assays. PLoS biology, 11(6), e1001593. [Link]
- Kerem, E. (2011). Ataluren (PTC124) for the treatment of patients with nonsense mutation cystic fibrosis (nmCF).
- Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909-922.
-
Eurofins Cerep. (n.d.). BioPrint®. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Translarna, INN-ataluren. Retrieved from [Link]
-
Finkel, R. S., et al. (2013). Ataluren treatment of patients with nonsense mutation dystrophinopathy. Annals of neurology, 74(5), 637-647. [Link]
-
Roy, B., et al. (2016). Toward a rationale for the PTC124 (ataluren) promoted readthrough of premature stop codons: a computational approach and GFP-reporter cell-based assay. Molecular pharmaceutics, 13(3), 737-748. [Link]
- Aartsma-Rus, A., et al. (2010). The molecular basis for the high-affinity binding and stabilization of firefly luciferase by PTC124. Proceedings of the National Academy of Sciences, 107(11), 4878-4883.
- Welch, E. M., & Jacobson, A. (2007). Ataluren (PTC124) for the treatment of nonsense mutation-mediated diseases. Drugs of the future, 32(8), 691-698.
-
Wikipedia. (n.d.). Ataluren. Retrieved from [Link]
-
PTC Therapeutics. (n.d.). Study of Ataluren in Previously Treated Participants With Nonsense Mutation Dystrophinopathy (nmDBMD). Retrieved from [Link]
- Lentini, L., et al. (2014). Toward a rationale for the PTC124 (ataluren) promoted readthrough of premature stop codons: a computational approach and GFP-reporter cell-based assay. PloS one, 9(10), e109217.
-
Mutyal, N. N., et al. (2022). PTC124 Rescues Nonsense Mutation of Two Tumor Suppressor Genes NOTCH1 and FAT1 to Repress HNSCC Cell Proliferation. International Journal of Molecular Sciences, 23(22), 14207. [Link]
-
AdisInsight. (n.d.). Ataluren - PTC Therapeutics. Retrieved from [Link]
-
Mercuri, E., et al. (2023). Safety and effectiveness of ataluren in patients with nonsense mutation DMD in the STRIDE Registry compared with the CINRG Duchenne Natural History Study (2015–2022). Journal of Neurology, 270(8), 3987-4001. [Link]
-
Campbell, C., et al. (2020). Meta-analyses of ataluren randomized controlled trials in nonsense mutation Duchenne muscular dystrophy. Journal of comparative effectiveness research, 9(14), 973-984. [Link]
-
Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]
- Bushby, K., et al. (2014).
-
Specialty Pharmacy Continuum. (2017). More Study Needed on Ataluren. Retrieved from [Link]
-
Krolenko, K., et al. (2019). Novel 1, 2, 4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 12(2), 64. [Link]
-
Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
-
Integral Molecular. (2024). The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. mAbs, 16(1), 2382496. [Link]
-
da Silva, P. B., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1111. [Link]
-
Kim, C. U., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Journal of medicinal chemistry, 40(24), 3979-3987. [Link]
-
Cystic Fibrosis Trust. (2019). A Ph3 Extension Study of Ataluren (PTC124) in Patients with nm-CF. Retrieved from [Link]
-
Asati, V., et al. (2021). Discovery of Novel 1, 2, 4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1469. [Link]
-
Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
-
YouTube. (2014). Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2024). The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. ResearchGate. [Link]
-
Singh, P., et al. (2022). A review on synthetic account of 1, 2, 4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-31. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Bio-Radiations. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Retrieved from [Link]
-
YouTube. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. Retrieved from [Link]
-
Gzella, A. K., et al. (2022). Synthesis and Biological Activity of 1, 3, 4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Ataluren treatment of patients with nonsense mutation dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Ataluren - Wikipedia [en.wikipedia.org]
- 6. Ataluren as an agent for therapeutic nonsense suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
validating analytical methods for 3-(1,2,4-Oxadiazol-3-yl)benzoic acid
An In-Depth Comparative Guide to Validating Analytical Methods for 3-(1,2,4-Oxadiazol-3-yl)benzoic acid
This guide provides a comprehensive framework for the development and validation of analytical methods for this compound. As a molecule combining the pharmaceutically significant 1,2,4-oxadiazole ring system with a benzoic acid moiety, its robust and reliable quantification is paramount for quality control, stability testing, and regulatory submission in the drug development pipeline.[1][2] This document moves beyond a simple recitation of protocols to explain the causal-driven choices essential for creating a self-validating analytical system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5]
The Analytical Imperative: Choosing the Right Tool
The selection of an analytical method is the foundational decision upon which all subsequent validation activities rest. For a small organic molecule like this compound, several techniques are available, each with distinct advantages and limitations. The optimal choice depends on the intended purpose of the analysis, whether it be for initial characterization, routine quality control, or sensitive impurity profiling.
Comparative Analysis of Key Methodologies
| Analytical Method | Principle | Advantages | Disadvantages | Applicability for this compound |
| Reverse-Phase HPLC (RP-HPLC) with UV/DAD | Differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. | High specificity, precision, and accuracy; robust and reproducible; suitable for non-volatile compounds; quantitative.[6][7] | Moderate sensitivity; requires chromophore for UV detection. | Gold Standard: Ideal for routine quantitative analysis (assay), purity determination, and stability studies.[7][8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass analysis based on mass-to-charge (m/z) ratio. | Unmatched sensitivity and selectivity; provides molecular weight confirmation and structural information; powerful for impurity identification.[9][10][11] | Higher cost and complexity; matrix effects can suppress ionization; quantification requires stable isotope-labeled standards for best results.[12] | Confirmatory & High-Sensitivity: Essential for impurity profiling, metabolite identification, and trace-level quantification.[6][9] |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by the analyte in a solution. | Simple, rapid, and inexpensive. | Low specificity; highly susceptible to interference from other absorbing compounds; not suitable for complex mixtures.[7] | Preliminary Analysis: Useful for quick concentration estimates of pure substance but unsuitable for validation in complex matrices. |
| Spectroscopic Methods (NMR, FTIR) | NMR measures the magnetic properties of atomic nuclei; FTIR measures the absorption of infrared radiation by molecular vibrations. | Provides definitive structural elucidation and confirmation of identity.[13][14][15] | Not inherently quantitative without extensive calibration; low sensitivity compared to other methods. | Structural Characterization: Indispensable for initial synthesis confirmation and reference standard characterization, but not for routine quantification.[13] |
The Core Protocol: A Validated RP-HPLC Method
The following section details a proposed RP-HPLC method and a comprehensive validation strategy designed to meet the stringent requirements of regulatory bodies, based on the ICH Q2(R2) guideline.[3][5][16][17]
Proposed Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Instrumentation | HPLC system with a quaternary pump, autosampler, column oven, and DAD. | Standard, reliable equipment for pharmaceutical analysis. DAD allows for peak purity analysis. |
| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm particle size. | The C18 stationary phase is highly effective for retaining and separating moderately polar organic compounds like the target analyte. |
| Mobile Phase | Gradient elution with: A) 0.1% Orthophosphoric acid in water; B) Acetonitrile. | The acidic aqueous phase suppresses the ionization of the benzoic acid's carboxyl group, ensuring a sharp, symmetrical peak shape. Acetonitrile is a common, effective organic modifier. A gradient elution ensures that any potential impurities with different polarities are effectively resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 40°C | Elevated temperature reduces mobile phase viscosity, improves peak efficiency, and ensures consistent retention times.[7][8] |
| Detection Wavelength | 235 nm (based on UV spectrum of similar compounds) | A starting wavelength based on published data for similar oxadiazole derivatives.[8] A full UV scan should be performed to determine the precise λmax for optimal sensitivity. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
Validation Workflow Diagram
The validation process is a logical sequence of experiments designed to demonstrate that the analytical method is fit for its intended purpose.
Caption: Workflow for analytical method validation.
Experimental Protocols & Acceptance Criteria
Every protocol must be a self-validating system. This is achieved by defining acceptance criteria before executing the experiments.[5]
Step 1: System Suitability
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. Protocol:
-
Prepare a standard solution of this compound at a working concentration (e.g., 50 µg/mL).
-
Make five replicate injections of the standard solution.
-
Calculate the key performance parameters from the resulting chromatograms. Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Step 2: Specificity (Forced Degradation)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential degradants.[8][18][19] Protocol:
-
Expose the analyte solution (e.g., 100 µg/mL) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (ICH option 1) for a specified duration.
-
-
Analyze each stressed sample by the proposed HPLC method. Acceptance Criteria:
-
The method must demonstrate baseline resolution between the main analyte peak and all degradation product peaks.
-
The peak purity analysis (via DAD) for the analyte peak in the presence of degradants must pass, indicating no co-eluting impurities.
Step 3: Linearity and Range
Objective: To establish the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte.[3][4] Protocol:
-
Prepare a series of at least five calibration standards from a stock solution, covering the expected working range (e.g., 80% to 120% of the target concentration, such as 10 µg/mL to 100 µg/mL).[8]
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area versus concentration. Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
The data points should not show significant deviation from the regression line.
Step 4: Accuracy (Recovery)
Objective: To determine the closeness of the measured value to the true value. Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery. Acceptance Criteria:
-
Mean Recovery: Typically between 98.0% and 102.0% for each level.
Step 5: Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or on different equipment. Acceptance Criteria:
-
%RSD: ≤ 2.0% for both repeatability and intermediate precision.[4]
Step 6: LOD & LOQ
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve. Acceptance Criteria:
-
-
The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at this concentration.
Step 7: Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3] Protocol:
-
Systematically vary key parameters one at a time, such as:
-
Flow Rate (e.g., ± 0.1 mL/min).
-
Column Temperature (e.g., ± 5°C).
-
Mobile Phase pH (e.g., ± 0.2 units).
-
-
Analyze a system suitability solution under each modified condition. Acceptance Criteria:
-
System suitability parameters must remain within the established limits.
-
Retention times and peak areas should not change significantly.
Interrelationship of Validation Parameters
The ICH validation parameters are not independent; they are logically interconnected. Accuracy, precision, and linearity are established over a defined range, and together they prove the method's reliability for its intended purpose.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The validation of an analytical method for this compound is a systematic process that ensures data integrity and product quality. The RP-HPLC method detailed in this guide provides a specific, accurate, and precise approach for quantitative analysis.[7] Its validation, conducted according to ICH Q2(R2) principles, demonstrates its reliability and suitability for its intended purpose in a regulated quality control environment. While techniques like UV-Vis spectroscopy offer preliminary insights and Mass Spectrometry provides invaluable structural confirmation, HPLC remains the definitive standard for routine quantitative analysis of this and similar small molecule drug candidates.
References
- Mass Spectrometry in Small Molecule Drug Development. (2015). Google Cloud.
- Small molecule analysis using MS. (n.d.). Bioanalysis Zone.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- ICH Guidelines for Analytical Method Valid
- ICH releases draft guidelines on analytical method development. (2022). RAPS.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). EMA.
- Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci.
- Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. (2021).
- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystalliz
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. (2024). Journal of Health and Allied Sciences NU.
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
- Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review.
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (n.d.). Thieme E-Books & E-Journals.
- Comparative Guide to the Validation of an Analytical Method for 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole. (n.d.). Benchchem.
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). CoLab.
- (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024).
- Benzoic acid derivatives under pressure: a Raman spectroscopic overview. (n.d.). Indian Academy of Sciences.
- Enzymic method for the spectrophotometric determination of benzoic acid in soy sauce and pickles. (1997). PubMed.
- Experimental and theoretical study on benzoic acid derivatives. (2025).
- Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. (2015).
- Design, Synthesis and Characterization of Novel 1,3,4-Oxadiazole Dimers from Benzoic acids. (n.d.).
- Synthesis and Characterization of some New 1,3,4- Oxadiazole derivatives based on 4-amino benzoic acid. (2016). Baghdad Science Journal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. zefsci.com [zefsci.com]
- 12. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]
- 19. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
A Head-to-Head Comparison of 3-(1,2,4-Oxadiazol-3-yl)benzoic Acid and Other Nonsense Mutation Read-Through Agents
A Technical Guide for Drug Discovery & Development Professionals
Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for approximately 11-15% of all inherited genetic diseases.[1][2][3][4] This premature stop signal leads to the production of a truncated, typically non-functional protein, resulting in debilitating conditions such as Duchenne muscular dystrophy (DMD), cystic fibrosis (CF), and a host of other rare disorders.[1][4] A promising therapeutic strategy, known as nonsense suppression or translational read-through, aims to coax the ribosome into bypassing the PTC, thereby restoring the synthesis of a full-length, functional protein.
This guide provides a detailed, head-to-head comparison of 3-(1,2,4-Oxadiazol-3-yl)benzoic acid, more commonly known as ataluren (formerly PTC124), with other prominent classes of read-through agents, primarily the aminoglycoside antibiotics. We will delve into their distinct mechanisms of action, comparative efficacy, safety profiles, and the experimental methodologies used to validate their activity, offering a comprehensive resource for researchers in the field.
Section 1: The Contenders in Nonsense Suppression Therapy
The agents discussed fall into two main categories: the non-aminoglycoside small molecule, ataluren, and the class of aminoglycoside antibiotics, which were the first compounds discovered to possess read-through activity.
Ataluren (C₁₅H₉FN₂O₃) is a novel, orally bioavailable small molecule identified through high-throughput screening for its ability to promote read-through of nonsense mutations.[5][6] It represents a significant development in the field as it is not structurally related to aminoglycosides and was specifically designed for this therapeutic purpose.[6]
Mechanism of Action: The precise mechanism of ataluren is still a subject of investigation, but it is understood to function differently from aminoglycosides.[7][8] Evidence suggests that ataluren interacts with the ribosome, making it less sensitive to premature stop codons.[9] This interaction is thought to facilitate the recruitment of a near-cognate tRNA to the ribosomal A-site where the PTC is located, allowing for the insertion of an amino acid and the continuation of translation.[1] Some studies indicate ataluren may interact with the large ribosomal subunit, a key distinction from aminoglycosides which target the small subunit.[8] A critical feature of ataluren is its selectivity for premature stop codons over normal termination codons, a crucial aspect for minimizing off-target effects and the production of aberrantly elongated proteins.[8][10]
Efficacy and Clinical Status: Ataluren (marketed as Translarna™) has received conditional approval in the European Union for the treatment of nonsense mutation Duchenne muscular dystrophy (nmDMD).[1] Its efficacy can be dose-dependent and has been shown to follow a bell-shaped concentration-response curve in some models.[3][11] It has demonstrated particular effectiveness at UGA stop codons.[9][12] However, its clinical development for other conditions, such as cystic fibrosis, has yielded mixed results, highlighting the complexity of read-through therapy and the influence of factors like the specific mutation and the surrounding mRNA sequence context.[7][13]
The read-through potential of aminoglycosides was an incidental discovery stemming from their primary function as antibiotics. This class includes well-studied agents like gentamicin and G418, as well as newer, "designer" aminoglycosides developed to improve efficacy and reduce toxicity.
General Mechanism of Action: Aminoglycosides exert their read-through effect by binding to the decoding A-site of the small ribosomal subunit (18S rRNA in eukaryotes).[2] This binding induces a conformational change that reduces the fidelity of translation, impairing the ribosome's ability to discriminate between cognate and near-cognate tRNAs.[14] When a ribosome encounters a PTC, this reduced stringency allows a near-cognate tRNA to be incorporated, overriding the stop signal and permitting translation to continue.[15]
-
Gentamicin: This is one of the most widely studied aminoglycosides in the context of read-through therapy. It has been evaluated in preclinical models and clinical trials for numerous genetic disorders, including junctional epidermolysis bullosa, CF, and DMD.[4][15][16][17] Its effectiveness is highly variable and depends on the specific nonsense mutation and the surrounding nucleotide sequence.[16][18]
-
G418 (Geneticin): In in vitro settings, G418 is a more potent read-through agent than gentamicin.[2][3] However, its high cytotoxicity precludes its use as a systemic therapeutic agent in humans, limiting its application to laboratory research and preclinical models.[2][19]
-
Designer Aminoglycosides (e.g., ELX-02/NB124): To address the toxicity issues of traditional aminoglycosides, new derivatives have been synthesized. Compounds like ELX-02 are designed to have greater selectivity for eukaryotic cytoplasmic ribosomes over mitochondrial and prokaryotic ribosomes.[3] This strategy aims to enhance read-through activity while significantly reducing the characteristic oto- and nephrotoxicity associated with this drug class.[3][20]
Section 2: Head-to-Head Performance Comparison
The choice of a read-through agent for research or therapeutic development depends on a careful balance of potency, specificity, and toxicity. The following table summarizes the key characteristics of this compound and its aminoglycoside counterparts.
| Feature | This compound (Ataluren) | Gentamicin | G418 (Geneticin) | Designer Aminoglycosides (e.g., ELX-02) |
| Chemical Class | 1,2,4-Oxadiazole Benzoic Acid | Aminoglycoside | Aminoglycoside | Synthetic Aminoglycoside Derivative |
| Primary Target | Eukaryotic Ribosome (likely large subunit)[8] | Small Ribosomal Subunit (18S rRNA A-site)[2] | Small Ribosomal Subunit (18S rRNA A-site)[2] | Small Ribosomal Subunit (18S rRNA A-site)[3] |
| Mechanism | Modulates ribosomal sensitivity to PTCs[9] | Decreases translational fidelity[14] | Decreases translational fidelity[2] | Decreases translational fidelity with higher selectivity[3] |
| Relative Potency | Potent at low µM concentrations; bell-shaped curve[8][11] | Moderate potency; requires higher concentrations than G418[3] | High in vitro potency[2] | Higher potency than gentamicin[3] |
| Stop Codon Preference | UGA > UAG > UAA[9][12] | UGA > UAG > UAA[21] | UGA > UAG > UAA[21] | UGA > UAG > UAA |
| Key Advantages | Orally bioavailable; designed for read-through; better safety profile than aminoglycosides[10][22] | Widely studied; established clinical data for some diseases[16][17] | High potency for in vitro studies and screening[2][23] | Enhanced potency and significantly reduced toxicity profile[3][20] |
| Key Disadvantages | Variable clinical efficacy; mechanism not fully elucidated[7][13] | Significant nephro- and ototoxicity with long-term use[24][25] | High cytotoxicity limits use to in vitro applications[2][19] | Still in clinical development |
| Clinical Status | Conditionally approved in EU for nmDMD[1] | Investigated in multiple clinical trials; off-label use[4][16] | Not for therapeutic use | In clinical trials |
Section 3: Visualizing the Mechanisms and Workflows
Understanding the underlying biological processes and experimental designs is crucial for interpreting data and planning future research.
Figure 1: Mechanism of Nonsense Mutation and Read-Through Therapy. This diagram illustrates how a premature termination codon (PTC) halts protein synthesis, leading to a truncated protein. Read-through agents interfere with this process at the ribosome, allowing translation to continue and produce a full-length protein.
Figure 2: Experimental Workflow for Comparing Read-Through Agents. A typical workflow involves treating cells containing a nonsense mutation with different compounds. Efficacy is then measured either indirectly via a reporter assay or directly by detecting the restored full-length protein using Western blot.
Section 4: Key Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. Here, we detail two cornerstone protocols for assessing the efficacy of read-through compounds.
This assay provides a highly sensitive and quantitative measure of read-through. The causality behind using a dual-reporter system is normalization; the expression of a second, unaltered luciferase (e.g., Renilla) accounts for variations in cell number and transfection efficiency, ensuring that changes in the primary reporter (e.g., Firefly) signal are due to read-through activity.
Step-by-Step Methodology:
-
Plasmid Construction:
-
Clone the gene of interest containing a specific nonsense mutation (e.g., UGA, UAG, or UAA) upstream of and in-frame with a Firefly luciferase (FLuc) gene.
-
On the same plasmid or a co-transfected plasmid, include a Renilla luciferase (RLuc) gene under the control of a separate, constitutive promoter. This will serve as the internal control.
-
Create a "wild-type" control plasmid where the nonsense mutation is replaced with its original sense codon, and a "nonsense" control plasmid with the PTC.
-
-
Cell Culture and Transfection:
-
Select an appropriate mammalian cell line (e.g., HEK293T, NIH3T3).
-
Seed cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfect cells with the dual-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, remove the medium and replace it with fresh medium containing the read-through agents at various concentrations (e.g., ataluren: 0.1-20 µM; G418: 50-800 µg/mL). Include a vehicle-only control.
-
-
Incubation:
-
Incubate the treated cells for 24 to 48 hours to allow for compound action and reporter protein expression.
-
-
Lysis and Luminescence Measurement:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Transfer the lysate to an opaque 96-well plate.
-
Use a dual-luciferase assay kit. Add the FLuc substrate and measure luminescence using a plate reader.
-
Subsequently, add the RLuc substrate (which quenches the FLuc signal) and measure the RLuc luminescence.
-
-
Data Analysis:
-
Calculate the FLuc/RLuc ratio for each well to normalize the data.
-
Express read-through efficiency as a percentage of the signal from the "wild-type" control plasmid after subtracting the background signal from the "nonsense" control.
-
Read-Through % = [(Ratio_Treated - Ratio_Nonsense) / (Ratio_WildType - Ratio_Nonsense)] * 100
-
While reporter assays are excellent for screening and quantification, Western blotting provides the definitive, qualitative proof of full-length protein restoration in a more biologically relevant context, such as in patient-derived cells. This protocol is a self-validating system as the appearance of a band at the correct molecular weight for the full-length protein, which is absent in untreated cells, is direct evidence of read-through.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture patient-derived cells (e.g., fibroblasts, myotubes) harboring an endogenous nonsense mutation.
-
Treat cells with the desired concentrations of read-through agents (and a vehicle control) for 48-72 hours. It is often necessary to replenish the media and compound every 24 hours.
-
-
Protein Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. A band corresponding to the molecular weight of the full-length protein should appear in successfully treated samples.
-
Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.
-
Section 5: Conclusion and Future Perspectives
The development of nonsense suppression therapies offers a mutation-specific yet broadly applicable approach to treating a wide range of genetic diseases. This compound (ataluren) represents a first-in-class, rationally identified agent that circumvents the significant toxicity issues associated with the aminoglycoside class. Its distinct mechanism and oral bioavailability are major advantages.
However, the journey is far from over. The variable efficacy of ataluren and the persistent safety concerns of aminoglycosides underscore the need for continued innovation. The future of read-through therapy likely lies in several key areas:
-
Novel Agent Discovery: High-throughput screening and rational drug design will continue to yield new chemical entities with improved potency and safety profiles.[3][12]
-
Combination Therapies: Combining read-through agents with inhibitors of the nonsense-mediated mRNA decay (NMD) pathway is a promising strategy.[12] By preventing the degradation of the PTC-containing transcript, NMD inhibitors can increase the amount of mRNA available for the read-through agent to act upon, potentially creating a synergistic effect.[13]
-
Personalized Medicine: As our understanding of the "stop codon context" grows—the influence of the nucleotides surrounding the PTC—it may become possible to predict which patients and mutations will respond best to specific agents, paving the way for a more personalized therapeutic approach.[18]
For researchers and drug developers, the comparative data and experimental frameworks presented here provide a foundation for evaluating current agents and driving the discovery of the next generation of therapies that can turn genetic nonsense into functional sense.
References
-
Friesen WJ, Johnson B, Sierra J, Zhuo J, Vazirani P, Xue X, et al. (2018) The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential. PLoS ONE 13(10): e0206158. [Link]
-
Roy, B., Friesen, W. J., Tomizawa, Y., Leszyk, J. D., Zhuo, J., Johnson, B., ... & Green, M. R. (2016). Proposing a mechanism of action for ataluren. Proceedings of the National Academy of Sciences, 113(44), 12384-12389. [Link]
-
Chiang, P. W., Umstead, T. M., Goya, S., Chroneos, Z. C., & Floros, J. (2018). Gentamicin induces LAMB3 nonsense mutation readthrough and restores functional laminin 332 in junctional epidermolysis bullosa. Proceedings of the National Academy of Sciences, 115(26), E5961-E5970. [Link]
-
Tutone, M., Pibiri, I., & Almerico, A. M. (2019). Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study. Molecules, 24(11), 2045. [Link]
-
Friesen, W. J., Johnson, B., Sierra, J., Zhuo, J., Vazirani, P., Xue, X., ... & Bedwell, D. M. (2018). The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential. PLoS One, 13(10), e0206158. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ataluren? Patsnap Synapse Drug Database. [Link]
-
Lutz, C. M., Kariya, S., Patruni, S., Osborne, M. A., Liu, D., Theuri, J., ... & Monani, U. R. (2014). Translational readthrough by the aminoglycoside geneticin (G418) modulates SMN stability in vitro and improves motor function in SMA mice in vivo. Human molecular genetics, 23(12), 3074-3088. [Link]
-
Wikipedia. Ataluren. [Link]
-
González-Hilarion, S., St-Onge, P., & Hatzoglou, M. (2012). Readthrough Strategies for Therapeutic Suppression of Nonsense Mutations in Inherited Metabolic Disease. Journal of inherited metabolic disease, 35(5), 785-797. [Link]
-
Stojkovic, T., & Voit, T. (2022). Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner. International Journal of Molecular Sciences, 23(19), 11881. [Link]
-
Bar-Rog, D., Kovacs, L., & Lukacs, G. L. (2023). Readthrough-induced misincorporated amino acid ratios guide mutant-specific therapeutic approaches for two CFTR nonsense mutations. Frontiers in Physiology, 14, 1269391. [Link]
-
Li, Z., Zhang, Z., & Chen, Y. (2023). Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development. Pharmaceuticals, 16(6), 875. [Link]
-
Chiang, P. W., Umstead, T. M., Goya, S., Chroneos, Z. C., & Floros, J. (2018). Gentamicin induces LAMB3 nonsense mutation readthrough and restores functional laminin 332 in junctional epidermolysis bullosa. PubMed, 29891673. [Link]
-
Keeling, K. M., & Bedwell, D. M. (2011). Therapeutics Based on Stop Codon Readthrough. Annual review of genomics and human genetics, 12, 367-387. [Link]
-
Veerman, K. M., Tan, H. L., & Wilde, A. A. (2016). Readthrough-Promoting Drugs Gentamicin and PTC124 Fail to Rescue Nav1. 5 Function of Human-Induced Pluripotent Stem Cell–Derived Cardiomyocytes Carrying Nonsense Mutations in the Sodium Channel Gene SCN5A. Circulation: Arrhythmia and Electrophysiology, 9(10), e004229. [Link]
-
Bordeira-Carriço, R., Pego, A. P., & Santos, M. (2021). Recoding of Nonsense Mutation as a Pharmacological Strategy. International Journal of Molecular Sciences, 22(16), 8963. [Link]
-
Finkel, R. S. (2010). Readthrough strategies for suppression of nonsense mutations in Duchenne/Becker muscular dystrophy: aminoglycosides and ataluren (PTC124). Journal of child neurology, 25(9), 1158-1164. [Link]
-
Bordeira-Carriço, R., Pego, A. P., & Santos, M. (2018). Screening Readthrough Compounds to Suppress Nonsense Mutations: Possible Application to β-Thalassemia. International journal of molecular sciences, 19(11), 3508. [Link]
-
Shilo, S., & Shoseyov, O. (2008). Introducing sense into nonsense in treatments of human genetic diseases. Trends in genetics, 24(11), 554-561. [Link]
-
Du, L., Damoiseaux, R., Nahas, S., Gao, K., Hu, H., Pollard, J. M., ... & Gatti, R. A. (2009). Nonaminoglycoside compounds induce readthrough of nonsense mutations. The Journal of experimental medicine, 206(10), 2285-2297. [Link]
-
Lee, K., & He, T. C. (2016). Treatment of Nonsense Mutations Using Stop Codon Read-through Therapeutics and Creation of Animal Models Using CRISPR-Cas9. Journal of genetic syndromes & gene therapy, 7(5), 1000301. [Link]
-
Lentini, L., Melfi, R., Di Leonardo, A., & Pibiri, I. (2018). New in Vitro Assay Measuring Direct Interaction of Nonsense Suppressors with the Eukaryotic Protein Synthesis Machinery. Molecular therapy. Nucleic acids, 13, 296-307. [Link]
-
Biba, A., Guy, B., & St-Gelais, F. (2021). Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons. International Journal of Molecular Sciences, 22(19), 10609. [Link]
-
Li, Z., Zhang, Z., & Chen, Y. (2023). Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development. Pharmaceuticals, 16(6), 875. [Link]
-
McHugh, D. M., & Drumm, M. L. (2020). Synergy between Readthrough and Nonsense Mediated Decay Inhibition in a Murine Model of Cystic Fibrosis Nonsense Mutations. bioRxiv. [Link]
-
Stojkovic, T., & Voit, T. (2022). Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner. PubMed Central. [Link]
-
Keeling, K. M., & Bedwell, D. M. (2014). Therapeutics Based on Stop Codon Readthrough. ResearchGate. [Link]
- Welch, E. M., & Jacobson, A. (2006). 1,2,4-Oxadiazole benzoic acid compounds and their use for nonsense suppression and the treatment of disease.
-
Sharma, E., & Kaye, L. E. (2024). mRNA-specific readthrough of nonsense codons by antisense oligonucleotides (R-ASOs). Nucleic acids research. [Link]
-
Floquet, C., Deforges, J., Rousset, J. P., & Bidou, L. (2012). Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin. PLoS Genetics, 8(3), e1002608. [Link]
-
Baradaran-Heravi, A., & Kole, R. (2017). Advances in therapeutic use of a drug-stimulated translational readthrough of premature termination codons. Acta biochimica Polonica, 64(3), 395-404. [Link]
-
Malik, V., & Rodino-Klapac, L. R. (2010). Aminoglycoside-induced mutation suppression (stop codon readthrough) as a therapeutic strategy for Duchenne muscular dystrophy. Expert opinion on investigational drugs, 19(6), 737-747. [Link]
-
Wójtowicz, A., & Słomski, R. (2020). Aminoglycoside-stimulated readthrough of premature termination codons in selected genes involved in primary ciliary dyskinesia. Taylor & Francis Online. [Link]
- Pibiri, I., & Almerico, A. M. (2021). Oxadiazole derivatives for the treatment of genetic diseases due to nonsense mutations.
-
Welch, E. M., & Jacobson, A. (2008). 3-[5-(2-fluoro-phenyl)-[1][7][19]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Google Patents.
-
Kumar, S., & Singh, R. (2023). Ataluren, a 1, 2, 4‐Oxadiazole‐Containing Drug Candidate for Nonsense Mutations: Major Breakthroughs and an Up‐to‐Date Process Chemistry Review. ResearchGate. [Link]
-
Molport. 3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid. [Link]
-
Acanthus Research. 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid. [Link]
-
Krasouskaya, G. G., Danilova, A. S., Baikov, S. V., Kolobov, A. V., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. [Link]
Sources
- 1. Proposing a mechanism of action for ataluren - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and Ataluren (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recoding of Nonsense Mutation as a Pharmacological Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering the Nonsense Readthrough Mechanism of Action of Ataluren: An in Silico Compared Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner [mdpi.com]
- 9. Ataluren - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Ataluren? [synapse.patsnap.com]
- 11. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening Readthrough Compounds to Suppress Nonsense Mutations: Possible Application to β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ko2.cwru.edu [ko2.cwru.edu]
- 14. Aminoglycoside-induced mutation suppression (stop codon readthrough) as a therapeutic strategy for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. pnas.org [pnas.org]
- 17. Gentamicin induces LAMB3 nonsense mutation readthrough and restores functional laminin 332 in junctional epidermolysis bullosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.plos.org [journals.plos.org]
- 19. G418-mediated ribosomal read-through of a nonsense mutation causing autosomal recessive proximal renal tubular acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons [mdpi.com]
- 21. Frontiers | Readthrough-induced misincorporated amino acid ratios guide mutant-specific therapeutic approaches for two CFTR nonsense mutations [frontiersin.org]
- 22. rupress.org [rupress.org]
- 23. Translational readthrough by the aminoglycoside geneticin (G418) modulates SMN stability in vitro and improves motor function in SMA mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Therapeutics Based on Stop Codon Readthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Guide to the Reproducible Synthesis and Analysis of 3-(1,2,4-Oxadiazol-3-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its value lies in its ability to act as a bioisostere for esters and amides, enhancing metabolic stability and modulating physicochemical properties of a parent molecule.[1] The subject of this guide, 3-(1,2,4-Oxadiazol-3-yl)benzoic acid, is a key structural motif. It is closely related to highly significant therapeutic agents, such as Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid), a drug developed to treat genetic disorders arising from nonsense mutations.[2][3]
Given its therapeutic potential, the ability to reliably synthesize and characterize this compound is paramount. Experimental irreproducibility can lead to significant delays and costs in research and development. This guide provides an in-depth, field-proven perspective on achieving reproducible results for experiments involving this compound. We will dissect a high-yield synthesis protocol, establish a self-validating characterization workflow, and compare the scaffold to relevant alternatives.
Part 1: A High-Yield, Reproducible Synthesis Protocol
While several synthetic routes to 1,2,4-oxadiazole benzoic acids exist, many involve multiple steps with intermediate isolations, potentially lowering overall yield and introducing variability.[4] A more efficient and reproducible approach is the direct catalytic oxidation of a readily available precursor, 3-(m-tolyl)-1,2,4-oxadiazole. The following protocol is adapted from a high-yield procedure that leverages a cobalt-based catalytic system.[5]
Causality of Method Selection: This method is chosen for its high reported yield (up to 94%), operational simplicity, and the use of commercially available catalysts. The direct oxidation of the methyl group on the tolyl ring to a carboxylic acid is a powerful transformation that avoids the multi-step construction often starting from cyano- or amidoxime intermediates.[5][6]
Experimental Protocol: Catalytic Oxidation
Materials:
-
5-R-3-(m-tolyl)-1,2,4-oxadiazole (Starting material; R can be various substituents, for this guide we assume R=H)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂)
-
Sodium bromide (NaBr)
-
Glacial Acetic Acid (AcOH)
-
Compressed Air or Oxygen Source
Procedure:
-
Vessel Preparation: To a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add 3-(m-tolyl)-1,2,4-oxadiazole (1.0 eq).
-
Catalyst and Solvent Addition: Add glacial acetic acid as the solvent. Subsequently, add cobalt(II) acetate (0.1 eq) and sodium bromide (0.1 eq). The molar ratio of Substrate:Co(OAc)₂:NaBr should be approximately 13:1.3:1.3 in a large excess of acetic acid.[5]
-
Expert Insight: The Co(II)/Br⁻ system is a classic catalyst for aerobic oxidation of methylarenes. Co(II) is oxidized to Co(III), the active oxidant, which abstracts a hydrogen atom from the methyl group. The bromide ion facilitates the regeneration of the Co(III) species, accelerating the catalytic cycle.
-
-
Reaction Conditions: Heat the mixture to 95 °C with vigorous stirring. Once the temperature is stable, bubble a gentle stream of air or oxygen through the solution via the gas inlet tube.
-
Expert Insight: Temperature control is critical. Temperatures below 80-90°C result in significantly slower or no reaction. The reaction is typically run for 9-11 hours.[5] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The target product, this compound, often precipitates from the acetic acid solution upon cooling.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid and inorganic salts. The product obtained is often of high purity (>95%) and may not require further purification.[5] If needed, recrystallization from an appropriate solvent like ethanol/water can be performed.
Part 2: The Self-Validating System: Characterization and Purity
Reproducibility is contingent on rigorous confirmation of the product's identity and purity. Each analytical technique provides a piece of the puzzle, and together they form a self-validating system. For drug development, understanding crystalline forms is also crucial as different polymorphs can affect solubility and bioavailability.[7][8]
Key Analytical Techniques
| Technique | Purpose | Expected Results / Key Parameters |
| ¹H NMR | Structural Confirmation | Protons on the benzoic acid ring will appear in the aromatic region (~7.5-8.5 ppm). The carboxylic acid proton will be a broad singlet at a downfield shift (>10 ppm). The exact shifts and coupling patterns confirm the 1,3-substitution pattern.[9] |
| ¹³C NMR | Carbon Skeleton Confirmation | Expect signals for the carboxylic acid carbon (~167 ppm), the oxadiazole ring carbons (~160-175 ppm), and the six carbons of the benzoic acid ring in the aromatic region (~125-135 ppm).[9] |
| Mass Spec (MS) | Molecular Weight Verification | For the parent compound C₉H₆N₂O₃, the expected [M-H]⁻ ion in negative ESI mode would be at m/z 189.03. |
| HPLC | Purity Assessment | A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) should show a single major peak. Purity should be >95%, ideally >98% for biological assays.[10] |
| XRPD | Crystalline Form ID | For pharmaceutical applications, X-Ray Powder Diffraction provides a unique fingerprint for a specific crystalline form, which is critical for regulatory filings.[8] |
Part 3: Comparative Analysis with Alternative Scaffolds
While the 1,2,4-oxadiazole core is highly effective, researchers often explore alternative heterocyclic scaffolds to optimize properties like potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This process, known as "scaffold hopping," is a cornerstone of modern drug discovery.
Here, we compare our target scaffold with a related oxadiazole isomer (1,3,4-oxadiazole) and a different heterocycle (benzoxazole) often found in similar therapeutic areas.[1][11]
| Feature | This compound | Alternative 1: 1,3,4-Oxadiazole Derivative | Alternative 2: Benzoxazole Derivative |
| Synthesis | Multiple routes available; catalytic oxidation offers high yield and simplicity.[5] | Typically formed by cyclization of acyl hydrazides. Can be straightforward.[12] | Generally synthesized by condensation of o-aminophenols with carboxylic acids or their derivatives.[11] |
| Key Properties | Acts as a stable amide/ester bioisostere. Generally good chemical stability. | Also a stable amide/ester bioisostere. The electronic distribution differs slightly from the 1,2,4-isomer.[13] | Larger, more rigid, and more lipophilic scaffold. Often associated with kinase inhibition and anticancer activity.[11] |
| Biological Role | Well-established in modulating protein expression (e.g., nonsense mutation read-through).[2] | Wide range of activities including anticancer, antimicrobial, and anti-inflammatory.[1] | Prominent in anticancer and antimicrobial research; mechanism often involves inhibition of key enzymes.[11] |
| Reproducibility | High reproducibility achievable with optimized protocols and rigorous analytical validation. | Reproducibility is generally good, contingent on the purity of the starting hydrazide. | Can be sensitive to reaction conditions; purification of intermediates is often necessary. |
Part 4: Troubleshooting Guide for Experimental Reproducibility
Even with a robust protocol, challenges can arise. Below is a decision-making framework to diagnose and resolve common issues.
Conclusion
The reproducibility of experiments involving this compound hinges on a triad of factors: the selection of an efficient and robust synthetic protocol, the implementation of a comprehensive and self-validating analytical workflow, and a systematic approach to troubleshooting. By understanding the causality behind experimental choices—from the role of the catalyst in the synthesis to the selection of analytical methods for characterization—researchers can ensure the generation of reliable, high-quality data. This not only accelerates the pace of discovery but also builds the trustworthy foundation required for advancing promising molecules from the laboratory to clinical applications.
References
-
Krasouskaya, G. G., Danilova, A. S., Baikov, S. V., Kolobov, A. V., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142–145. [Link]
- Almstead, N. G., Hwang, P. S., Pines, S., Moon, Y. C., & Takasugi, J. J. (2008). Process for the preparation of 1,2,4-oxadiazole benzoic acids. U.S.
-
Bhatt, H., & Sharma, S. (2014). Design, Synthesis and Characterization of Novel 1,3,4-Oxadiazole Dimers from Benzoic acids. International Journal of Pharmaceutical Sciences and Research, 5(9), 3764-3769. [Link]
-
Supplementary Information for an article in Green Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
-
Glowacka, I. E., & Stasiak, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
Preparation method of 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid. (2017). WIPO Patent No. WO2017004964A1. [Link]
-
Welch, E. M., et al. (2006). 3-[5-(2-fluoro-phenyl)-[4][5][9]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. U.S. Patent No. 7,419,991 B2.
-
Gucma, M., & Golebiewski, W. M. (2020). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Molecules, 25(21), 5198. [Link]
- Welch, E. M., et al. (2004). 1,2,4-oxadiazole benzoic acid compounds.
-
Senthamaraikannan, R., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(11), 2855–2861. [Link]
-
Almstead, N. G., et al. (2011). Crystalline forms of 3-[5-(2-fluorophenyl)-[4][5][9]oxadiazol-3-YL]-benzoic acid. U.S. Patent No. 7,863,456 B2.
-
Zhang, H., et al. (2020). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. Bioorganic & Medicinal Chemistry, 28(15), 115582. [Link]
-
Gastaldi, S., et al. (2023). Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate. European Journal of Medicinal Chemistry, 257, 115542. [Link]
- Welch, E. M., et al. (2006). 1,2,4-Oxadiazole benzoic acid compounds and their use for nonsense suppression and the treatment of disease. U.S.
-
Almstead, N. G., et al. (2022). Crystalline forms of 3-[5-(2-fluorophenyl)-[4][5][9]oxadiazol-3-yl]-benzoic acid for the treatment of disease. U.S. Patent Application No. 17/382,903.
-
Glowacka, I. E., & Stasiak, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel, Switzerland), 13(6), 111. [Link]
-
Cilibrizzi, A., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. International Journal of Molecular Sciences, 23(19), 11927. [Link]
-
Basra, S., et al. (2022). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 7(33), 29339–29351. [Link]
Sources
- 1. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof - Google Patents [patents.google.com]
- 3. US20060035943A1 - 1,2,4-Oxadiazole benzoic acid compounds and their use for nonsense suppression and the treatment of disease - Google Patents [patents.google.com]
- 4. Process for the preparation of 1,2,4-oxadiazole benzoic acids - Patent 2059513 [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7863456B2 - Crystalline forms of 3-[5-(2-fluorophenyl)-[1,2,4]oxadiazol-3-YL]-benzoic acid - Google Patents [patents.google.com]
- 8. US20220023268A1 - Crystalline forms of 3-[5-(2-fluorophenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid for the treatment of disease - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(1,2,4-Oxadiazol-3-yl)benzoic acid
As researchers dedicated to advancing drug discovery and development, our work with novel chemical entities like 3-(1,2,4-Oxadiazol-3-yl)benzoic acid demands the highest standards of scientific rigor, not only in our experiments but also in our safety and environmental stewardship. The proper disposal of such compounds is not a mere procedural afterthought; it is a critical component of a robust and responsible research program. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural step.
Part 1: Hazard Characterization and Foundational Safety
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. While a specific, dedicated Safety Data Sheet (SDS) for this compound may not be universally available, we can construct a reliable hazard profile by examining its constituent functional groups—a benzoic acid moiety and a 1,2,4-oxadiazole ring—and by referencing data from closely related analogs.
This analysis compels us to treat this compound as a hazardous substance. The 1,2,4-oxadiazole ring is a common pharmacophore in molecules with a wide range of biological activities, and derivatives can exhibit significant toxicity.[1][2][3][4] The benzoic acid group confers acidic properties and is known to be an irritant.[5][6]
Based on SDS information for similar structures, the anticipated hazards are summarized below.
| Hazard Classification | Description | Rationale and Source Analog |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled. | Based on analogs like 3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid, which is classified as Category 4 for both oral and inhalation toxicity.[7] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of benzoic acid derivatives and specified for related oxadiazole compounds.[7][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation, with potential for damage. | Benzoic acid itself can cause eye damage, a risk that should be assumed for its derivatives.[5][6][9] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of the dust can irritate the nose, throat, and lungs.[7][8] |
Given this profile, all waste containing this compound, including pure compound, contaminated consumables (e.g., weigh boats, gloves, wipes), and solutions, must be disposed of as hazardous chemical waste . Under no circumstances should it be discarded in standard trash or poured down the drain.[5][10]
Part 2: Spill Management and Emergency Response
Preparedness is the cornerstone of laboratory safety. The following step-by-step protocols are designed for immediate and effective response to an accidental release of this compound.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: Lab coat.
-
Respiratory Protection: For major spills or where dust generation is unavoidable, use an approved respirator.
Protocol for a Minor Spill (Solid):
-
Alert & Secure: Alert personnel in the immediate vicinity and restrict access to the area.
-
Control Dust: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne. Do not add excess water.
-
Clean-Up: Using forceps or a scoop, carefully collect the material and contaminated paper towels.
-
Package Waste: Place all collected materials into a designated, properly labeled hazardous waste container.[11]
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Wash Hands: Thoroughly wash hands after the clean-up is complete.
Protocol for a Major Spill (Solid):
-
Evacuate & Alert: Evacuate the immediate area. Alert your supervisor and the institution's Environmental Health & Safety (EHS) office immediately.[5]
-
Secure the Area: Close the doors to the lab and prevent re-entry.
-
Await Professional Response: Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped for hazardous waste operations, as outlined by OSHA standard 29 CFR 1910.120.[5]
Part 3: Step-by-Step Waste Segregation and Disposal Protocol
The proper segregation of chemical waste is a critical control point to prevent dangerous reactions within a waste container. This protocol ensures that this compound is handled safely from the point of generation to its final disposal.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Every laboratory generating hazardous waste must establish a designated SAA.[12] This area must be at or near the point of waste generation and under the control of laboratory personnel.[13]
-
The SAA must be clearly marked with "Hazardous Waste" signage.[14]
Step 2: Select the Appropriate Waste Container
-
Primary Container: Use a container made of material compatible with organic acids. High-density polyethylene (HDPE) or a glass bottle are excellent choices. Never use metal containers for acidic waste, as this can lead to corrosion and the generation of flammable hydrogen gas.[5][12][14]
-
Container Integrity: The container must be in good condition, free of leaks, and have a secure, screw-top lid.[10] Open-top beakers or flasks covered with paraffin film are not acceptable for waste storage.
Step 3: Label the Waste Container
-
Proper labeling is a regulatory requirement and essential for safety. Before any waste is added, affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (and any other components in the waste stream)
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date when the first drop of waste was added (Accumulation Start Date)
-
Step 4: Segregate and Accumulate Waste
-
Chemical Incompatibility: As an organic acid, this compound's waste stream must be segregated from:
-
Waste Stream Logic: Maintain a dedicated waste container for "Solid Organic Acid Waste" or a compatible liquid waste stream if the compound is in solution. The following diagram illustrates the decision-making workflow.
Caption: Waste disposal workflow for this compound.
Step 5: Final Disposal
-
Keep the waste container securely closed at all times, except when adding waste.[12]
-
Once the container is full, or within one year of the accumulation start date, arrange for its removal.[12]
-
Disposal must be handled by your institution's EHS department or a licensed hazardous waste disposal contractor.[8][14] They will provide the necessary shipping manifests and ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) in compliance with all EPA and Department of Transportation (DOT) regulations.[10][15]
This structured approach, grounded in regulatory standards and chemical principles, ensures that the disposal of this compound is conducted with the utmost regard for personal safety and environmental protection. Always consult your institution's specific Chemical Hygiene Plan (CHP) and your designated Chemical Hygiene Officer for guidance.[16][17][18]
References
-
OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023). Compliancy Group. [Link]
-
The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? - Safety Partners, LLC. (2021). Safety Partners, LLC. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University. [Link]
-
The OSHA Laboratory Standard - Lab Manager. (2020). Lab Manager. [Link]
-
TOXICOLOGIC STUDIES ON 1,2,4-OXADIAZOLE DERIVATIVES: RELATIONSHIP BETWEEN CHEMICAL STRUCTURE AND BLADDER IRRITATION - PubMed. (1963). Experimental and Molecular Pathology. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA. U.S. Department of Labor. [Link]
-
Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Laboratory Waste Disposal: A Quick Overview. Environmental Marketing Services. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025). Daniels Health. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022). GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Central Washington University. [Link]
-
Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. ResearchGate. [Link]
-
Safety data sheet for Benzoic acid. Carl Roth. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025). U.S. Environmental Protection Agency. [Link]
-
BENZOIC ACID - Alpha Resources. (2021). Alpha Resources. [Link]
-
Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Safety Data Sheet for Benzoic acid. Meta-Sci. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MDPI. (2021). Molecules. [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC - NIH. (2022). RSC Advances. [Link]
-
Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox. (2022). Redox. [Link]
Sources
- 1. TOXICOLOGIC STUDIES ON 1,2,4-OXADIAZOLE DERIVATIVES: RELATIONSHIP BETWEEN CHEMICAL STRUCTURE AND BLADDER IRRITATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. ilpi.com [ilpi.com]
- 10. danielshealth.com [danielshealth.com]
- 11. alpharesources.com [alpharesources.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. epa.gov [epa.gov]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Laboratory Waste Disposal: A Quick Overview [emsllcusa.com]
- 16. compliancy-group.com [compliancy-group.com]
- 17. md.rcm.upr.edu [md.rcm.upr.edu]
- 18. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Handling 3-(1,2,4-Oxadiazol-3-yl)benzoic acid: A Framework for Laboratory Safety
This document provides a comprehensive operational and safety guide for the handling of 3-(1,2,4-Oxadiazol-3-yl)benzoic acid. As a Senior Application Scientist, my objective is to move beyond mere procedural checklists and instill a deep, causal understanding of the necessary precautions. The protocols outlined below are designed as a self-validating system, ensuring that each step reinforces a culture of safety and scientific integrity. The guidance herein is synthesized from safety data for structurally analogous compounds, a standard and necessary practice in research and development when data for a novel compound is not yet widely available.
Hazard Assessment: Understanding the Adversary
Before any protective equipment is chosen, we must first understand the intrinsic hazards of the material. While a specific Safety Data Sheet (SDS) for this compound is not broadly published, data from close structural analogs, such as 4-(1,2,4-Oxadiazol-3-yl)benzoic acid and 3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid, provides a reliable basis for a robust risk assessment.[1][2]
The primary hazards are identified as:
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Skin Irritation : Causes skin irritation upon contact.[1]
-
Serious Eye Irritation : Causes serious, potentially damaging eye irritation.[1]
-
Respiratory Irritation : May cause respiratory tract irritation, particularly as a fine powder or dust.[1]
These classifications necessitate a multi-faceted personal protective equipment (PPE) strategy that provides a complete barrier against dermal, ocular, and respiratory exposure.
The Hierarchy of Controls: A Proactive Safety Paradigm
The most effective safety protocols prioritize engineering and administrative controls, with PPE serving as the final, critical barrier for the operator. This "Hierarchy of Controls" is the foundation of our operational plan.
-
Engineering Controls : The primary method for exposure mitigation is to handle this compound within a certified chemical fume hood.[3] This captures dust and vapors at the source, preventing inhalation and minimizing contamination of the general laboratory environment.
-
Administrative Controls : Establish a Designated Area within the lab for handling this compound. This ensures that all personnel are aware of the specific location where the material is being used and that all necessary safety equipment is readily available.
-
Personal Protective Equipment (PPE) : The last line of defense. The subsequent sections detail the specific PPE required to ensure operator safety when engineering and administrative controls are properly implemented.
Personal Protective Equipment (PPE): Your Essential Armor
The selection of PPE is not arbitrary; each component is chosen to counteract a specific hazard identified in our assessment.
| Protection Area | Required PPE | Rationale and Standard |
| Eye & Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust and splashes.[3] A face shield worn over goggles is mandated when handling larger quantities or when splashing is a significant risk.[3][4] All eye and face protection must meet ANSI Z.87.1 standards.[3] |
| Hand | Nitrile or Butyl Rubber Gloves | These materials provide excellent resistance to a broad range of chemicals, including aromatic carboxylic acids.[5] Always inspect gloves for defects before use and practice double-gloving for extended operations. Remove and replace gloves immediately upon contamination.[3] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat made of a non-flammable material like Nomex® or treated cotton is required.[4] This protects against incidental contact and minor spills, preventing the contamination of personal clothing. |
| Respiratory | NIOSH-Approved Respirator | While a fume hood is the primary control, a NIOSH-approved respirator (e.g., an N95 for dust or a half-mask with acid gas cartridges for vapors) may be required if engineering controls are insufficient or during spill cleanup.[5][6] |
| Foot | Closed-Toe, Chemical-Resistant Shoes | Shoes must fully cover the foot to protect against spills.[3] Leather or other liquid-resistant materials are strongly recommended. |
Standard Operating Procedure: From Preparation to Disposal
The following workflow provides a step-by-step guide for safely handling this compound.
Caption: Workflow for Handling this compound.
Step-by-Step Protocol
Part 1: Preparation and Engineering Controls
-
Verify Fume Hood Function : Before starting, ensure the chemical fume hood is operational and has a valid certification.
-
Designate Work Area : Clearly define the workspace within the hood. Cover the surface with absorbent, disposable bench paper.
-
Assemble Materials : Gather all necessary equipment, including glassware, spatulas, weigh boats, and appropriately labeled hazardous waste containers, before handling the compound.[3] This minimizes movement in and out of the designated area.
-
Don PPE : Put on all required PPE as detailed in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.
Part 2: Handling the Compound
-
Weighing : Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[3]
-
Transfer : Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[3]
-
In Solution : When dissolving, add the solid to the solvent slowly while stirring to prevent splashing.[3]
Part 3: Decontamination and Disposal
-
Surface Decontamination : After handling is complete, wipe down the designated work area, glassware, and any equipment with an appropriate solvent, followed by soap and water.
-
Waste Segregation : All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled solid hazardous waste container.[3] Unused compound and solutions must be disposed of in a labeled liquid hazardous waste container. Do not empty into drains.[7]
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination.[3]
-
Gloves : Remove first.
-
Face Shield/Goggles : Remove next.
-
Lab Coat : Remove last, turning it inside out as you do.
-
-
Final Step : Wash hands thoroughly with soap and water.
Emergency Response: Plan for the Unexpected
Even with meticulous planning, accidents can occur. Familiarize yourself with the location and operation of emergency showers and eyewash stations.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Use an emergency shower if available.[6]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion : DO NOT induce vomiting. Rinse the mouth with water and seek immediate emergency medical attention.[6]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their valuable research.
References
- WTSCT-324 Safety Data Sheet. (2015).
- Sigma-Aldrich. (n.d.). 3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid.
- BLD Pharmatech. (n.d.). Safety Data Sheet: 3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid.
- BenchChem. (2025). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
- Fisher Scientific. (2012). Safety Data Sheet: Benzoic acid.
- BenchChem. (2025). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
- LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2025?.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Merck Millipore. (2021). Safety Data Sheet.
- Chemical Safety. (n.d.). Personal Protective Equipment.
- CymitQuimica. (2024). Safety Data Sheet: 4-(1,2,4-Oxadiazol-3-yl)benzoic acid.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. leelinework.com [leelinework.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
